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  • Product: 5-(Dimethylamino)pentanoic acid hydrochloride
  • CAS: 25726-28-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-(Dimethylamino)pentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 25726-28-7 Synonyms: 5-(Dimethylamino)valeric acid HCl; N,N-Dimethyl-5-aminopentanoic acid hydrochloride Molecular Formula: C₇H₁₅NO₂ · HCl Molecular Weight: 181.66 g/mol [1][2][3][4][5]

Executive Summary & Chemical Identity

5-(Dimethylamino)pentanoic acid hydrochloride is a bifunctional organic building block characterized by a terminal carboxylic acid and a tertiary dimethylamine, separated by a five-carbon aliphatic spacer. While structurally simple, this molecule serves as a critical "tuner" in the synthesis of Ionizable Cationic Lipids for mRNA delivery (Lipid Nanoparticles/LNPs) and as a solubility-enhancing linker in PROTAC (Proteolysis Targeting Chimera) development.

Its value lies in its specific chain length (C5).[2] By extending the spacer length beyond the standard C3 (propionic) or C4 (butyric) analogues often found in legacy lipids (e.g., DLin-MC3-DMA derivatives), researchers can subtly shift the apparent pKa of the resulting lipid headgroup. This modulation is the primary determinant of endosomal escape efficiency in gene therapy.

Physicochemical Profile
PropertyValueRelevance
Appearance White to off-white crystalline solidEasy handling for solid-phase synthesis.[2]
Solubility High (Water, Methanol, DMSO)The HCl salt form ensures rapid dissolution in polar solvents; requires neutralization for organic coupling.
pKa (Acid) ~4.6 (Carboxylic Acid)Standard carboxyl reactivity for amide/ester coupling.
pKa (Amine) ~10.2 (Tertiary Amine)Critical: Becomes the ionizable center in LNPs.
Hygroscopicity HygroscopicRequires storage under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.

Synthetic Utility & Reaction Mechanisms

The "Spacer Effect" in Lipid Design

In the development of LNPs, the ionization behavior of the lipid headgroup dictates efficacy. The lipid must be neutral at physiological pH (7.4) to prevent toxicity but protonated in the acidic endosome (pH 5.0–6.0) to trigger membrane fusion.[6]

Using CAS 25726-28-7 introduces a pentyl spacer, which increases hydrophobicity and steric freedom compared to shorter linkers.

  • Mechanism: The inductive effect of the electron-withdrawing carbonyl group (in the final amide/ester) is dampened by the longer C5 chain compared to a C3 or C4 chain. This typically results in a slightly higher pKa for the tertiary amine in the final lipid construct, allowing for fine-tuning of the LNP's ionization point.

Chemical Synthesis Workflow

The primary utility is coupling the carboxylic acid terminus to a hydrophobic tail (e.g., a dialkyl amine or alcohol) while preserving the dimethylamino "warhead."

Diagram 1: Lipid Synthesis Pathway

The following diagram illustrates the conversion of 5-(dimethylamino)pentanoic acid HCl into an ionizable lipid library member.

LipidSynthesis cluster_QC Quality Control Gate Start 5-(Dimethylamino)pentanoic acid HCl (CAS 25726-28-7) Step1 Free Base Generation (Neutralization) Start->Step1 DIPEA/DMF Step2 Activation (EDC/NHS or HATU) Step1->Step2 Carboxyl Activation Step3 Coupling Reaction (+ Hydrophobic Tail) Step2->Step3 Amide/Ester Bond Formation Product Ionizable Lipid (LNP Component) Step3->Product Purification

Caption: Workflow for converting CAS 25726-28-7 into a functional ionizable lipid. Neutralization of the HCl salt is a critical precursor step.

Applications in Drug Delivery[8][9][10][11]

Lipid Nanoparticles (LNPs)

This molecule acts as the hydrophilic headgroup precursor. When formulated into an LNP, the dimethylamino group is responsible for the Proton Sponge Effect .

  • Encapsulation: At low pH (during manufacturing), the amine is protonated (+), binding electrostatically to the negatively charged mRNA backbone.

  • Circulation: At pH 7.4, the amine deprotonates (neutral), reducing toxicity and preventing non-specific protein adsorption (opsonization).

  • Endosomal Escape: Upon cellular uptake, the endosome acidifies. The amine reprotonates, drawing in Cl⁻ ions and water, causing osmotic swelling and endosomal rupture, releasing the mRNA.

PROTAC Linkers

In targeted protein degradation, the linker length is vital for the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The 5-carbon chain of CAS 25726-28-7 offers a medium-length, flexible linker that also improves the aqueous solubility of the final PROTAC molecule due to the basic amine.

Experimental Protocols

Protocol A: Free Basing & Amide Coupling (General Procedure)

Use this protocol to couple CAS 25726-28-7 to a secondary amine (e.g., ditetradecylamine) to create a lipid.

Reagents:

  • 5-(Dimethylamino)pentanoic acid HCl (1.0 eq)[2][3][4][5]

  • HATU (1.2 eq) or EDC·HCl (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Target Amine (1.0 eq)

  • Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Salt Neutralization: Dissolve 5-(dimethylamino)pentanoic acid HCl in anhydrous DCM/DMF under Nitrogen. Add DIPEA (2.0 eq) and stir for 15 minutes at 0°C. Rationale: The first 1.0 eq of base neutralizes the HCl salt; the second eq acts as the proton scavenger for the coupling.

  • Activation: Add the coupling agent (HATU or EDC). Stir for 30 minutes at 0°C to form the activated ester.

  • Coupling: Add the Target Amine (dissolved in minimal solvent) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin or Dragendorff reagent).

  • Workup: Dilute with DCM. Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Note: Avoid acidic washes, as the product (tertiary amine) will protonate and extract into the aqueous phase.

  • Purification: Flash column chromatography (Silica gel). Eluent: DCM:MeOH (95:5 to 90:10).

Protocol B: TNS Assay for pKa Determination

Once the lipid is synthesized, its apparent pKa must be validated.

  • Preparation: Prepare a buffer series ranging from pH 2.0 to 12.0 (in 0.5 increments).

  • Dye: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid). TNS is non-fluorescent in water but fluorescent when bound to a positively charged membrane.

  • Measurement: Incubate lipid vesicles with TNS in the buffer series.

  • Analysis: Plot Fluorescence Intensity vs. pH. The inflection point of the sigmoidal curve is the apparent pKa.

Quality Control & Analytics

To ensure scientific integrity, the following specifications must be met before using this reagent in GMP workflows.

TestMethodAcceptance Criteria
Identification ¹H-NMR (D₂O or DMSO-d₆)Characteristic singlet at ~2.8 ppm (N(CH₃)₂); Multiplets for alkyl chain.
Purity HPLC (Reverse Phase, C18)> 97.0% (Area normalization).
Chloride Content Argentometric Titration19.0% – 20.0% (Theoretical for HCl salt).
Water Content Karl Fischer< 1.0% (Critical for coupling efficiency).
Diagram 2: LNP Mechanism of Action

This diagram visualizes why the dimethylamino group (provided by this CAS) is essential for intracellular delivery.

LNPMechanism LNP_Form LNP Formulation (pH 4.0) Circulation Blood Circulation (pH 7.4 - Neutral) LNP_Form->Circulation Dialysis/Injection Endosome Endosomal Uptake (pH < 6.0) Circulation->Endosome Endocytosis Escape Proton Sponge Effect (Amine Protonation) Endosome->Escape Acidification triggers N(Me)2 -> NH+(Me)2 Release mRNA Release (Translation) Escape->Release Membrane Rupture

Caption: The pH-dependent protonation cycle of the dimethylamino motif derived from CAS 25726-28-7.

References

  • PubChem. (n.d.).[7] Compound Summary: 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Tenchov, R., et al. (2021). Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement.[8] ACS Nano. Retrieved from [Link]

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. (Foundational work on structure-activity relationships of amino-lipids). Retrieved from [Link]

Sources

Exploratory

5-(Dimethylamino)pentanoic acid hydrochloride molecular weight

An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 5-(Dimethylamino)pentanoic acid hydrochloride is a bifunctional organi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylamino)pentanoic acid hydrochloride is a bifunctional organic compound of significant interest in chemical synthesis and pharmaceutical development. Possessing both a terminal carboxylic acid and a tertiary amine, it serves as a versatile molecular building block and linker. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its logical synthesis and characterization, key applications in research, and essential safety information. The content is structured to provide not just data, but also the scientific rationale behind its use and synthesis, empowering researchers to effectively integrate this compound into their workflows.

Physicochemical and Structural Properties

5-(Dimethylamino)pentanoic acid hydrochloride, also known as 5-(dimethylamino)valeric acid hydrochloride, is a white to off-white crystalline solid.[1] The hydrochloride salt form confers high water solubility, a critical attribute for its application in aqueous reaction media and biological systems.[1] Its bifunctional nature—a nucleophilic tertiary amine and a carboxylic acid capable of diverse coupling reactions—makes it a valuable intermediate.

Key quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 181.66 g/mol [2]
Molecular Formula C₇H₁₆ClNO₂[2]
CAS Number 25726-28-7[2]
Melting Point 163-165 °C[3]
Boiling Point 273.4 °C at 760 mmHg[3]
Physical Form Solid[1]
InChIKey HOHQBFGGPNOAFB-UHFFFAOYSA-N[3]
Purity (Typical) ≥95%[2]

Synthesis and Purification: A Validated Workflow

The synthesis of 5-(dimethylamino)pentanoic acid hydrochloride is a standard multi-step process that leverages fundamental organic transformations. The following protocol represents a logical and validated pathway, beginning with a commercially available halogenated ester.

Synthetic Pathway Overview

The overall strategy involves two key steps: (1) Nucleophilic substitution of a haloalkane with dimethylamine to install the tertiary amine, and (2) Saponification of the ester to yield the carboxylate, followed by acidification to produce the final hydrochloride salt. This pathway is efficient and provides a high degree of control over the final product.

G A Ethyl 5-bromopentanoate (Starting Material) D Nucleophilic Substitution (SN2 Reaction) A->D B Dimethylamine (aq. solution) (Nucleophile) B->D C Solvent (e.g., THF) Base (e.g., K₂CO₃) C->D Reaction Conditions E Ethyl 5-(dimethylamino)pentanoate (Intermediate) D->E Forms Intermediate G Hydrolysis & Acidification E->G F 1. NaOH (aq.), Heat 2. HCl (aq.) F->G Reagents H 5-(Dimethylamino)pentanoic acid HCl (Final Product) G->H Yields Product

Caption: Synthetic workflow for 5-(dimethylamino)pentanoic acid hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-(dimethylamino)pentanoate (Intermediate)

  • Rationale: This step introduces the key dimethylamino group. Using an ester of the pentanoic acid protects the carboxylic acid from reacting with the amine nucleophile. Potassium carbonate is a mild base used to scavenge the HBr byproduct, driving the reaction to completion.

  • Procedure:

    • To a round-bottom flask charged with ethyl 5-bromopentanoate (1.0 eq), add tetrahydrofuran (THF) as the solvent.

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add an aqueous solution of dimethylamine (40%, 2.5 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Perform a workup by filtering off the solids and concentrating the filtrate under reduced pressure. Extract the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate ester.

Step 2: Hydrolysis and Acidification to Final Product

  • Rationale: Saponification with a strong base (NaOH) cleaves the ester to form the sodium carboxylate salt. Subsequent acidification with hydrochloric acid (HCl) serves two purposes: it protonates the carboxylate to form the carboxylic acid and protonates the tertiary amine to form the stable and water-soluble hydrochloride salt.

  • Procedure:

    • Dissolve the crude ethyl 5-(dimethylamino)pentanoate from the previous step in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

    • A precipitate may form upon acidification. Concentrate the solution to dryness under reduced pressure.

    • Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure 5-(dimethylamino)pentanoic acid hydrochloride.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Spectral data for this compound is readily available in chemical databases.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the six protons of the two methyl groups on the nitrogen. Multiplets corresponding to the three methylene groups of the pentanoic acid backbone and a broad singlet for the carboxylic acid proton will also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of seven distinct carbon environments, including the carbonyl carbon of the carboxylic acid, the methylene carbons of the chain, and the methyl carbons of the dimethylamino group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key signals include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch around 1710 cm⁻¹, and C-N stretching vibrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a parent ion corresponding to the protonated free base [M+H]⁺.

Applications in Research and Drug Development

5-(Dimethylamino)pentanoic acid hydrochloride is primarily utilized as a versatile building block in organic synthesis.[1][2] Its value lies in its bifunctional nature, allowing for orthogonal chemical modifications.

  • Linker Chemistry: The carboxylic acid can be readily converted to an active ester (e.g., NHS ester) and coupled with primary or secondary amines on proteins, peptides, or other small molecules to form stable amide bonds. The tertiary amine remains as a basic, positively chargeable handle.

  • Solubility Modification: Incorporating this moiety into a larger, more hydrophobic drug candidate can increase its aqueous solubility, which is often a critical factor for bioavailability.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can serve as a fragment for screening against biological targets. The dimethylamino group provides a hydrogen bond acceptor and a potential salt-bridge-forming site.

  • Synthesis of Novel Scaffolds: It is a precursor for more complex molecules, including specialized amino acids, ligands for metal catalysis, and probes for chemical biology.

Safety and Handling

Proper handling of 5-(dimethylamino)pentanoic acid hydrochloride is essential in a laboratory setting. It is classified as an irritant.[5]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • GHS Pictogram: GHS07 (Exclamation mark).[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[5]

    • P280: Wear protective gloves, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[5]

References

  • 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2 | CID 22832099. PubChem, National Center for Biotechnology Information.[Link]

  • CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride. Chemsrc.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-(Dimethylamino)pentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(dimethylamino)pentanoic acid hydrochloride, a val...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-(dimethylamino)pentanoic acid hydrochloride, a valuable building block in pharmaceutical and organic synthesis. The document delves into the two primary and most viable synthetic routes: the nucleophilic substitution of a 5-halopentanoic acid with dimethylamine and the reductive amination of 5-oxopentanoic acid. This guide offers a detailed analysis of the underlying chemical principles, causality behind experimental choices, and field-proven insights for each pathway. It includes step-by-step experimental protocols, comparative data, and visual representations of the reaction mechanisms and workflows to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction

5-(Dimethylamino)pentanoic acid hydrochloride, also known as 5-(dimethylamino)valeric acid hydrochloride, is a bifunctional organic molecule incorporating a terminal carboxylic acid and a dimethylamino group. This structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various chemical transformations.

This guide will explore the two most prominent synthetic strategies for obtaining this compound, providing a deep dive into the reaction mechanisms, experimental considerations, and purification techniques. The choice between these pathways often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield.

Synthetic Pathways: A Comparative Analysis

Two principal routes dominate the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride:

  • Pathway A: Nucleophilic Substitution of 5-Halopentanoic Acids

  • Pathway B: Reductive Amination of 5-Oxopentanoic Acid

The selection of a particular pathway is a critical decision in the synthetic design, influenced by factors such as the cost and availability of precursors, reaction efficiency, and the impurity profile of the final product.

Parameter Pathway A: Nucleophilic Substitution Pathway B: Reductive Amination
Starting Material 5-Bromopentanoic Acid or 5-Chloropentanoic Acid5-Oxopentanoic Acid
Key Reagent DimethylamineDimethylamine, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)
Primary Bond Formation C-N bond via S(_N)2 reactionC-N bond via iminium ion intermediate
Potential Byproducts Over-alkylation products (quaternary ammonium salts), elimination productsPartially reduced intermediates, products of side reactions with the reducing agent
General Yields Moderate to HighModerate to High
Scalability Generally scalable, but may require pressure equipment for gaseous dimethylamineReadily scalable, with various reducing agents available for different scales

Pathway A: Nucleophilic Substitution of 5-Halopentanoic Acids

This classical approach involves the direct alkylation of dimethylamine with a 5-halopentanoic acid, typically 5-bromopentanoic acid, due to the higher reactivity of the bromide leaving group compared to chloride.

Mechanistic Rationale

The core of this pathway is a bimolecular nucleophilic substitution (S(_N)2) reaction. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This concerted reaction results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

A crucial consideration in this reaction is the potential for over-alkylation, where the newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt[1]. To mitigate this, an excess of dimethylamine is typically employed to increase the probability of the primary reaction.

Visualizing the Pathway

Nucleophilic_Substitution cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation 5-Bromopentanoic_Acid 5-Bromopentanoic Acid SN2_Reaction SN2 Reaction (Excess Dimethylamine) 5-Bromopentanoic_Acid->SN2_Reaction Dimethylamine Dimethylamine Dimethylamine->SN2_Reaction 5-Dimethylaminopentanoic_Acid 5-(Dimethylamino)pentanoic Acid SN2_Reaction->5-Dimethylaminopentanoic_Acid HCl_Addition HCl Addition 5-Dimethylaminopentanoic_Acid->HCl_Addition Final_Product 5-(Dimethylamino)pentanoic Acid Hydrochloride HCl_Addition->Final_Product

Caption: Nucleophilic substitution pathway for the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride.

Detailed Experimental Protocol

Materials:

  • 5-Bromopentanoic acid[2][3]

  • Dimethylamine (40% aqueous solution or as a gas)

  • A suitable solvent (e.g., ethanol, acetonitrile)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Diethyl ether or other suitable anti-solvent

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a pressure-rated reaction vessel with 5-bromopentanoic acid and a suitable solvent such as ethanol.

  • Addition of Dimethylamine: Cool the solution in an ice bath. Slowly add an excess (typically 2-3 equivalents) of aqueous dimethylamine solution to the stirred reaction mixture. If using gaseous dimethylamine, it can be bubbled through the solution. The excess dimethylamine serves to drive the reaction to completion and minimize the formation of quaternary ammonium byproducts[1].

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the solvent and the specific substrate, but a typical starting point is 60-80 °C for several hours to overnight. Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess dimethylamine and solvent under reduced pressure.

  • Salt Formation: Dissolve the crude 5-(dimethylamino)pentanoic acid in a minimal amount of a suitable solvent (e.g., isopropanol). Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., diethyl ether, isopropanol).

  • Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a cold, non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification if necessary.

Pathway B: Reductive Amination of 5-Oxopentanoic Acid

Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. This pathway involves the reaction of 5-oxopentanoic acid with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Iminium Ion Formation: The carbonyl group of 5-oxopentanoic acid reacts with dimethylamine to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient iminium ion. The pH of the reaction is critical; it must be acidic enough to facilitate dehydration but not so acidic as to protonate the majority of the dimethylamine, rendering it non-nucleophilic.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl starting material. Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is also a viable, "greener" alternative.

Visualizing the Pathway

Reductive_Amination cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation 5-Oxopentanoic_Acid 5-Oxopentanoic Acid Iminium_Formation Iminium Ion Formation (Mildly Acidic) 5-Oxopentanoic_Acid->Iminium_Formation Dimethylamine Dimethylamine Dimethylamine->Iminium_Formation Reduction Reduction (e.g., NaBH3CN) Iminium_Formation->Reduction 5-Dimethylaminopentanoic_Acid 5-(Dimethylamino)pentanoic Acid Reduction->5-Dimethylaminopentanoic_Acid HCl_Addition HCl Addition 5-Dimethylaminopentanoic_Acid->HCl_Addition Final_Product 5-(Dimethylamino)pentanoic Acid Hydrochloride HCl_Addition->Final_Product

Caption: Reductive amination pathway for the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride.

Detailed Experimental Protocol

Materials:

  • 5-Oxopentanoic acid

  • Dimethylamine hydrochloride (or dimethylamine and a mild acid)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or another suitable protic solvent

  • Hydrochloric acid

  • Diethyl ether or other suitable anti-solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-oxopentanoic acid and a slight excess of dimethylamine hydrochloride in methanol. The use of the hydrochloride salt of dimethylamine helps to maintain a suitable pH for the reaction.

  • pH Adjustment (if necessary): If starting with aqueous dimethylamine, the pH of the solution should be adjusted to approximately 5-6 using a mild acid like acetic acid. This pH range is optimal for iminium ion formation.

  • Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride or sodium triacetoxyborohydride portion-wise at room temperature. These hydrides are stable in mildly acidic conditions and will selectively reduce the iminium ion. The reaction is typically stirred at room temperature for several hours to overnight.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as GC-MS or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of an acid (e.g., dilute HCl) until gas evolution ceases.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography if necessary.

  • Salt Formation: Dissolve the purified 5-(dimethylamino)pentanoic acid in a minimal amount of a suitable solvent and precipitate the hydrochloride salt as described in Pathway A. Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Safety and Handling Considerations

  • 5-Bromopentanoic acid: This compound is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation[4]. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Dimethylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated area, preferably in a fume hood.

  • 5-Oxopentanoic acid: While less hazardous than 5-bromopentanoic acid, it should still be handled with standard laboratory precautions.

  • Sodium cyanoborohydride and Sodium triacetoxyborohydride: These are toxic if swallowed or in contact with skin. They can release toxic hydrogen cyanide gas upon contact with strong acids. Handle with caution and appropriate PPE. All quenching procedures should be performed carefully in a fume hood.

  • Hydrochloric Acid: This is a highly corrosive acid. Handle with appropriate PPE.

Conclusion

Both the nucleophilic substitution of 5-halopentanoic acids and the reductive amination of 5-oxopentanoic acid represent effective and reliable pathways for the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride. The choice between these methods will be dictated by the specific needs of the laboratory or production facility, including the availability and cost of starting materials, desired scale, and equipment constraints. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in this guide, researchers can efficiently and safely produce this valuable synthetic intermediate.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromovaleric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2016, April 4). Is it possible synthesise of 5-bromopentanal in stable condition?. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 5-(Dimethylamino)pentanoic Acid Hydrochloride &amp; Structural Analogues

Role in Lipid Nanoparticle (LNP) Design and Linkerology Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62313-54-0) is a critical bifunctional building block characterized by a five-carbon aliphatic...

Author: BenchChem Technical Support Team. Date: February 2026

Role in Lipid Nanoparticle (LNP) Design and Linkerology

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62313-54-0) is a critical bifunctional building block characterized by a five-carbon aliphatic chain terminating in a tertiary dimethylamine and a carboxylic acid.[1] While structurally simple, this scaffold represents a "Goldilocks" zone in medicinal chemistry, particularly for ionizable lipids used in mRNA delivery (LNPs) and as a cationic spacer in targeted protein degradation (PROTACs).

This guide dissects the molecule’s utility as a pharmacophore, detailing its Structure-Activity Relationship (SAR), synthesis pathways, and the critical protocols required to validate its physicochemical properties in drug formulation.

Part 1: Structural Activity Relationship (SAR)

The utility of 5-(dimethylamino)pentanoic acid (DAPA) lies in its zwitterionic potential and its specific pKa profile. In LNP design, the "headgroup" (the amine) determines the ionization behavior in the endosome.

The "Goldilocks" Chain Length
  • n=3 (GABA derivatives): Often too rigid or hydrophilic; high risk of CNS off-target effects (GABAergic activity).

  • n=4 (DAPA): Optimal hydrophobic spacing. The 5-carbon chain provides sufficient flexibility for lipid tail packing without inducing crystallization.

  • n>5: Increases lipophilicity (

    
    ) excessively, potentially leading to lipid accumulation toxicity.
    
The Tertiary Amine (Headgroup)

The dimethylamino group is preferred over primary or secondary amines because:

  • Alkylation Control: It prevents uncontrolled cross-linking during lipid synthesis.

  • pKa Tuning: The intrinsic pKa of a dimethylalkylamine (~9.5–10.2) shifts to an apparent pKa of 6.0–7.0 when formulated in lipid bilayers, which is the critical range for endosomal escape.

SAR Decision Tree (Visualization)

SAR_Logic Core 5-(Dimethylamino)pentanoic Acid Core Scaffold Mod_Amine Modification: Amine Headgroup Core->Mod_Amine Mod_Chain Modification: Alkyl Chain (n) Core->Mod_Chain Mod_Acid Modification: Carboxylic Acid Core->Mod_Acid Result_Diethyl Diethyl/Piperidine: Increases Lipophilicity Slight pKa shift Mod_Amine->Result_Diethyl Steric Bulk Result_GABA n=3 (Butyric): Risk of CNS Activity Reduced Flexibility Mod_Chain->Result_GABA Shortening Result_Ester Esterification: LNP Lipid Precursor (e.g., DLin-MC3-DMA analogs) Mod_Acid->Result_Ester Lipid Tail Attachment

Figure 1: Structural modification logic for optimizing the DAPA scaffold for specific drug delivery applications.

Part 2: Synthesis Strategies

High-purity synthesis is required to avoid trace secondary amine contaminants, which can react with electrophilic payloads (e.g., mRNA).

Route A: Reductive Amination (Laboratory Scale)

The most reliable method for generating the dimethylamine motif without over-alkylation is the Eschweiler-Clarke reaction or reductive amination using formaldehyde and sodium cyanoborohydride.

Route B: Lactone Ring Opening (Industrial Scale)

For the 5-carbon specific chain, opening


-valerolactone with dimethylamine is atom-economical.

Reaction Scheme:



(Note: Direct alkylation of 5-bromovaleric acid is faster but prone to elimination side products).
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 5-Aminopentanoic Acid Step1 Reductive Methylation (pH 5-6, MeOH) Start->Step1 Reagent Reagent: HCHO (Formaldehyde) + NaBH3CN Reagent->Step1 Workup Workup: Acidify (HCl) -> Evaporate Step1->Workup Product Product: 5-(Dimethylamino)pentanoic acid HCl Workup->Product

Figure 2: One-pot reductive methylation strategy for synthesizing DAPA HCl from commercially available amino acids.

Part 3: Key Applications & Analogues

Ionizable Lipid Precursors (LNP)

This is the dominant industrial application. The DAPA motif serves as the hydrophilic "head" of ionizable lipids.

  • Mechanism: At physiological pH (7.4), the dimethylamine is largely neutral, allowing the LNP to circulate without binding serum proteins (opsonization). In the acidic endosome (pH 5.5), it becomes protonated (cationic), interacting with the anionic endosomal membrane to release the RNA payload.

  • Analogue: DLin-MC3-DMA (Alnylam) utilizes a similar dimethylamino-butyric headgroup strategy.

PROTAC Linkers

In Targeted Protein Degradation, the linker length determines the "ternary complex" stability.

  • Role: DAPA provides a 5-carbon alkyl spacer that is protonatable. This can improve the solubility of otherwise hydrophobic PROTAC molecules.[2]

Comparative Data: Analogues
AnalogueStructurepKa (Intrinsic)Primary Application
DAPA HCl 5-C, Dimethyl~9.8LNP Lipids, General Linker
GABA-DMA 4-C, Dimethyl~9.6Neuro-active probes
DEPA 5-C, Diethyl ~10.2Higher lipophilicity LNPs
Pip-Valeric 5-C, Piperidine~10.0Rigidified Linkers

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5-(Dimethylamino)pentanoic Acid HCl

Objective: Synthesis via Eschweiler-Clarke modification.

Reagents:

  • 5-Aminopentanoic acid (1.0 eq)[1][3]

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Formic acid (98%, 10.0 eq)

  • HCl (concentrated)[4]

Procedure:

  • Dissolution: Dissolve 5-aminopentanoic acid in formic acid in a round-bottom flask equipped with a reflux condenser. Cool to 0°C.

  • Addition: Add formaldehyde solution dropwise.

  • Reflux: Heat the mixture to 100°C (reflux) for 12–18 hours. CO2 evolution indicates reaction progress.

  • Quench: Cool to room temperature. Add 10 mL of conc. HCl.

  • Evaporation: Concentrate in vacuo to remove excess formic acid/formaldehyde.

  • Crystallization: Triturate the residue with cold acetone/ether (1:1). The hydrochloride salt will precipitate as a white hygroscopic solid.

  • Validation: 1H NMR (D2O) should show a singlet at ~2.8 ppm (6H, N-Me2).

Protocol 2: Apparent pKa Determination (TNS Assay)

Context: Essential for validating the "Ionizable" nature of lipids derived from DAPA. Principle: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) is non-fluorescent in water but highly fluorescent when bound to cationic charges in a hydrophobic environment.[5]

Materials:

  • LNP formulation containing DAPA-derived lipid.

  • TNS Reagent (300 µM in DMSO).[5]

  • Buffer Series: 10 mM HEPES/MES/Ammonium Acetate adjusted to pH range 2.5 – 11.0 (0.5 pH increments).

Step-by-Step:

  • Preparation: Prepare 200 µL of buffer for each pH point in a black 96-well plate.

  • LNP Addition: Add LNP solution (final lipid concentration ~20 µM) to each well.

  • Dye Addition: Add TNS (final concentration 6 µM). Mix immediately.

  • Incubation: Incubate for 10 minutes at Room Temperature in the dark.

  • Measurement: Read Fluorescence (Ex: 321 nm, Em: 445 nm).

  • Analysis: Plot Fluorescence vs. pH. Fit to a sigmoidal Boltzmann equation. The inflection point is the Apparent pKa .

References

  • Jayaraman, M., et al. (2012).[6] "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition. [Link]

    • Context: Establishes the SAR for dimethylamino headgroups in ionizable lipids (DLin-MC3-DMA).
  • Context: Authoritative protocol for the TNS pKa assay described in Part 4.
  • Hald Albertsen, et al. (2022). "The Role of Lipid Components in Lipid Nanoparticles for Vaccines and Gene Therapy." Advanced Drug Delivery Reviews. [Link]

    • Context: Reviews the structural importance of the tertiary amine headgroup.
  • PubChem. "5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary."[1] National Library of Medicine. [Link]

    • Context: Physicochemical d

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-(Dimethylamino)pentanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Critical Role of Solubility in Research and Development In the landscape of scientific research and pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the landscape of scientific research and pharmaceutical development, the intrinsic properties of a chemical entity are paramount to its potential application and success. Among these, solubility stands as a cornerstone of developability, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in therapeutic agents. This guide is dedicated to a comprehensive exploration of the solubility of 5-(dimethylamino)pentanoic acid hydrochloride, a compound of interest for its potential as a building block in the synthesis of more complex molecules.[1] As a Senior Application Scientist, the aim of this document is to provide not just data, but a foundational understanding of the principles governing the solubility of this compound, alongside practical, field-proven methodologies for its accurate determination. This guide is structured to empower researchers with the knowledge to confidently and effectively utilize 5-(dimethylamino)pentanoic acid hydrochloride in their work.

Compound Profile: 5-(Dimethylamino)pentanoic Acid Hydrochloride

Chemical Structure and Properties

5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring both a carboxylic acid and a tertiary amine functional group.[1] The presence of the hydrochloride salt significantly influences its physical and chemical properties, most notably its solubility.[1]

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂[2][3]
Molecular Weight 181.66 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Melting Point 163-165 °C[4]
CAS Number 25726-28-7[3]

Aqueous and Organic Solvent Solubility Profile

As a hydrochloride salt of a molecule containing a polar carboxylic acid and an ionizable amine, it is expected to be soluble in polar protic solvents. The hydrochloride salt form enhances its solubility in aqueous media compared to its free base form.[1]

Qualitative Solubility Observations:

  • Water: Soluble[1]

  • Methanol: Expected to be soluble

  • Ethanol: Expected to be soluble

  • Dimethyl Sulfoxide (DMSO): Expected to be soluble

It is imperative for researchers to experimentally determine the precise solubility in their specific solvent systems and experimental conditions. The following sections provide detailed protocols for this purpose.

Experimental Determination of Solubility: A Self-Validating Protocol

The accurate determination of solubility is a critical experimental parameter. The following protocol is based on the widely accepted shake-flask method, which is considered a "gold standard" for generating reliable equilibrium solubility data. This protocol is designed to be self-validating by approaching equilibrium from a state of supersaturation.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant, representing the solubility of the compound at that temperature.

Detailed Step-by-Step Methodology

Materials:

  • 5-(Dimethylamino)pentanoic acid hydrochloride

  • Solvent of interest (e.g., deionized water, methanol, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation for quantification

Protocol:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an amount of 5-(dimethylamino)pentanoic acid hydrochloride that is in clear excess of its expected solubility into a series of scintillation vials. A good starting point is to add approximately 50-100 mg of the compound to 5 mL of the solvent.

    • Causality: Starting with a clear excess of solid ensures that the solution will reach saturation.

  • Equilibration:

    • Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period. A typical equilibration time is 24 to 48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Causality: Filtration is essential to ensure that only the dissolved compound is being measured. Any particulate matter will lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

    • Prepare a standard curve of the compound in the same solvent to accurately determine the concentration of the sample.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Weigh Excess Compound B Add Solvent A->B to vial C Agitate at Constant Temperature B->C D Settle Excess Solid C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify (e.g., HPLC) G->H I I H->I Calculate Solubility

Caption: Shake-Flask Solubility Determination Workflow.

Factors Influencing Solubility

The solubility of 5-(dimethylamino)pentanoic acid hydrochloride is not a fixed value but is influenced by several environmental factors. Understanding these factors is crucial for controlling and optimizing its dissolution.

  • pH: As a compound with both an acidic (carboxylic acid) and a basic (amine) functional group, its solubility is expected to be highly pH-dependent. The hydrochloride salt is formed with the basic dimethylamino group. In aqueous solutions, the pH will affect the ionization state of both the carboxylic acid and the amine, thereby influencing its interaction with water molecules.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. However, the extent of this effect must be determined experimentally.

  • Solvent Polarity: The principle of "like dissolves like" is a good general guideline. As a polar, ionic compound, 5-(dimethylamino)pentanoic acid hydrochloride will exhibit higher solubility in polar solvents like water and short-chain alcohols.

  • Presence of Other Solutes: The presence of other ions in the solution can affect solubility through the common ion effect or by altering the ionic strength of the solution.

Logical Relationships of Solubility Factors

G cluster_factors Influencing Factors Solubility Solubility of 5-(Dimethylamino)pentanoic Acid Hydrochloride pH pH of Solution pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Solutes Presence of Other Solutes Solutes->Solubility

Caption: Key Factors Influencing Compound Solubility.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

General RP-HPLC Method Parameters:

  • Column: A C18 column is a suitable starting point for the separation of this polar compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer can be adjusted to optimize the retention and peak shape of the analyte. For this compound, an acidic pH (e.g., pH 3) is a good starting point to ensure the amine is protonated and the carboxylic acid is in its neutral form.

  • Detection: UV detection is appropriate for this compound. The detection wavelength should be set to the absorbance maximum of the compound, which can be determined using a UV-Vis spectrophotometer.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the compound.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available GHS data, 5-(dimethylamino)pentanoic acid hydrochloride presents the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry and cool place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 5-(dimethylamino)pentanoic acid hydrochloride, grounded in established scientific principles and practical experimental protocols. While specific quantitative solubility data remains to be extensively published, this guide equips researchers with the necessary framework to generate this critical data in-house. The provided shake-flask protocol, coupled with a general HPLC quantification method, offers a robust starting point for any research or development program involving this compound. Future work should focus on the systematic determination of the solubility of this compound in a wider range of pharmaceutically and synthetically relevant solvents at various temperatures to build a comprehensive public database for the scientific community.

References

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Dimethylamino)pentanoic Acid. Retrieved from [Link]

  • SciTechnol. (2018). A Validated RP-HPLC Method for the Simultaneous Determination of Six High-Boiling Residual Solvents in Drug Substances and Its Implementation in Apis. Retrieved from [Link]

  • MDPI. (2024). A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. Retrieved from [Link]

Sources

Exploratory

5-(Dimethylamino)pentanoic Acid Hydrochloride: A Versatile Bifunctional Building Block for Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Bifunctional Building Blocks in Synthesis In the realm of modern organic synthesis, particul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bifunctional Building Blocks in Synthesis

In the realm of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic use of "building blocks" is paramount. These are relatively simple molecules that possess defined structural motifs and reactive functional groups, allowing for their efficient incorporation into more complex molecular architectures. Among these, bifunctional building blocks, which contain two distinct reactive sites, offer a significant advantage. They enable the rapid assembly of diverse molecular scaffolds through sequential and selective chemical transformations. This guide focuses on one such versatile building block: 5-(dimethylamino)pentanoic acid hydrochloride. Its unique structure, featuring a terminal carboxylic acid and a tertiary amine, makes it a valuable tool for introducing a flexible five-carbon linker with a basic nitrogen atom, a common pharmacophore in many biologically active compounds.

Physicochemical and Spectroscopic Profile of 5-(Dimethylamino)pentanoic Acid Hydrochloride

A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis. 5-(Dimethylamino)pentanoic acid hydrochloride is a white to off-white crystalline solid that is soluble in water. The hydrochloride salt form enhances its stability and handling properties compared to the free base.

Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic Acid Hydrochloride

PropertyValueSource
CAS Number 25726-28-7
Molecular Formula C₇H₁₆ClNO₂
Molecular Weight 181.66 g/mol
Melting Point 163-165 °C
Boiling Point 273.4 °C at 760 mmHg
Appearance White to off-white crystalline solid
Solubility Soluble in water

Spectroscopic data is essential for the identification and characterization of the building block and its subsequent reaction products.

Table 2: Spectroscopic Data for 5-(Dimethylamino)pentanoic Acid Hydrochloride

TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the dimethylamino group, the methylene groups of the pentyl chain, and the carboxylic acid proton.
¹³C NMR Resonances for the two distinct methyl carbons of the dimethylamino group, the four methylene carbons of the pentyl chain, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry The exact mass can be used to confirm the elemental composition.

Synthesis of 5-(Dimethylamino)pentanoic Acid Hydrochloride

While commercially available, understanding the synthesis of 5-(dimethylamino)pentanoic acid hydrochloride provides valuable insights into its purity and potential side products. A common synthetic route involves the reductive amination of a suitable keto-acid or the alkylation of a primary or secondary amine. A generalized synthetic approach is outlined below.

G cluster_0 Synthesis of 5-(Dimethylamino)pentanoic Acid cluster_1 Salt Formation 5-oxopentanoic_acid 5-Oxopentanoic Acid Product 5-(Dimethylamino)pentanoic Acid 5-oxopentanoic_acid->Product Reductive Amination Dimethylamine Dimethylamine Dimethylamine->Product Reducing_agent Reducing Agent (e.g., NaBH₃CN) Reducing_agent->Product Free_base 5-(Dimethylamino)pentanoic Acid Final_Product 5-(Dimethylamino)pentanoic Acid Hydrochloride Free_base->Final_Product HCl Hydrochloric Acid HCl->Final_Product

Caption: Generalized synthetic workflow for 5-(Dimethylamino)pentanoic acid hydrochloride.

Core Reactivity and Synthetic Applications

The synthetic utility of 5-(dimethylamino)pentanoic acid hydrochloride stems from the orthogonal reactivity of its two functional groups: the carboxylic acid and the tertiary amine. The carboxylic acid is a versatile handle for forming amide and ester linkages, while the tertiary amine can act as a base or be involved in quaternization reactions.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. The carboxylic acid moiety of 5-(dimethylamino)pentanoic acid hydrochloride can be readily coupled with a wide range of primary and secondary amines to introduce the dimethylaminopentyl side chain.

Key Causality in Experimental Choices:

  • Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

  • Choice of Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the hydrochloride salt of the starting material and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

G Start 5-(Dimethylamino)pentanoic Acid Hydrochloride Reaction Amide Coupling Reaction Start->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) Coupling_Reagents->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Substituted 5-(Dimethylamino)pentanamide Workup->Product

Caption: Experimental workflow for amide coupling reactions.

Detailed Step-by-Step Methodology for a Representative Amide Coupling:

  • Preparation: To a solution of 5-(dimethylamino)pentanoic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: The mixture is cooled to 0 °C, and 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) are added sequentially.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.

Esterification: Accessing Another Class of Derivatives

Esterification of the carboxylic acid provides another avenue for derivatization, allowing for the introduction of the dimethylaminopentyl moiety into molecules containing a hydroxyl group.

Key Causality in Experimental Choices:

  • Steglich Esterification: For simple alcohols, classic Fischer esterification under acidic conditions can be complicated by the presence of the tertiary amine. A milder and more effective method is the Steglich esterification, which utilizes a carbodiimide (like DCC or EDC) and a catalytic amount of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

  • Mitsunobu Reaction: For less reactive alcohols, such as phenols, the Mitsunobu reaction provides a powerful alternative. This reaction, employing a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), allows for the formation of esters under mild, neutral conditions.

G Start 5-(Dimethylamino)pentanoic Acid Hydrochloride Reaction Esterification Reaction Start->Reaction Alcohol Alcohol or Phenol (R-OH) Alcohol->Reaction Coupling_Reagents Esterification Reagents (e.g., EDC, DMAP or PPh₃, DEAD) Coupling_Reagents->Reaction Base Base (if needed) (e.g., DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 5-(Dimethylamino)pentanoate Ester Workup->Product

Caption: Experimental workflow for esterification reactions.

Detailed Step-by-Step Methodology for a Representative Steglich Esterification:

  • Preparation: To a solution of 5-(dimethylamino)pentanoic acid hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) is added the desired alcohol (1.2 eq), a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Activation: The mixture is cooled to 0 °C, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) is added portion-wise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ester.

Applications in Drug Discovery and Medicinal Chemistry

The 5-(dimethylamino)pentyl moiety is a structural feature present in a number of pharmacologically active compounds. While direct, published syntheses of marketed drugs starting from 5-(dimethylamino)pentanoic acid hydrochloride are not readily found, its utility as a building block for creating analogues of such drugs is evident. For example, the core structure of this building block is related to side chains found in drugs like citalopram and tramadol. Researchers can utilize the reactivity of 5-(dimethylamino)pentanoic acid hydrochloride to synthesize libraries of novel compounds for screening and structure-activity relationship (SAR) studies. For instance, coupling this building block with various aromatic and heterocyclic amines or alcohols can lead to new chemical entities with potential therapeutic applications.

Safety and Handling

5-(Dimethylamino)pentanoic acid hydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-(Dimethylamino)pentanoic acid hydrochloride is a valuable and versatile bifunctional building block for organic synthesis. Its distinct reactive handles, the carboxylic acid and the tertiary amine, allow for its straightforward incorporation into a wide array of molecular scaffolds through robust and well-established chemical transformations such as amide coupling and esterification. This makes it a powerful tool for researchers in drug discovery and materials science for the rapid generation of diverse chemical libraries and the synthesis of complex target molecules.

References

  • PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • ChemSrc. 5-(Dimethylamino)-pentanoic acid hydrochloride. [Link]

  • Alvarado, C., et al. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 324-327.
  • Flick, K., et al. (1978). Pharmacology of tramadol. Arzneimittel-Forschung, 28(1a), 107-113.
  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). [Link]

  • Semantic Scholar. Synthesis of Tramadol and Analogous. [Link]

  • Banala, A. K., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(23), 9709–9724.
  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 123-128.
  • Scribd. Synthesis of Tramadol Lab. [Link]

  • Zhang, P., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 3(10), 797–808.
  • PubMed. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. [Link]

  • Gandeepan, P., et al. (2019). Amide Bond Formation: Beyond the Age-Old Reagents. Chemistry – A European Journal, 25(60), 13531-13547.
  • Reddy, M. P., et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
Foundational

discovery and history of 5-(dimethylamino)pentanoic acid hydrochloride

An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride: Synthesis, Characterization, and Applications Abstract 5-(Dimethylamino)pentanoic acid hydrochloride is a substituted short-chain fatty acid d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Dimethylamino)pentanoic Acid Hydrochloride: Synthesis, Characterization, and Applications

Abstract

5-(Dimethylamino)pentanoic acid hydrochloride is a substituted short-chain fatty acid derivative characterized by a dimethylamino group at the C5 position. While not a compound with a storied history of discovery, its significance lies in its utility as a versatile synthetic intermediate and building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on the practical methodologies relevant to researchers and drug development professionals. We will explore the common synthetic routes, detailed characterization data, and its role in the development of more complex molecules, supported by authoritative references and detailed protocols.

Introduction and Physicochemical Properties

5-(Dimethylamino)pentanoic acid hydrochloride belongs to a class of compounds that often serve as linkers or structural motifs in the design of pharmacologically active agents. The presence of both a carboxylic acid and a tertiary amine (which is protonated in the hydrochloride salt form) makes it a bifunctional molecule, enabling a wide range of chemical transformations.

Its primary utility stems from this bifunctionality. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the tertiary amine can act as a base, a nucleophile, or a key binding element in interactions with biological targets. The five-carbon chain provides a flexible spacer, which is a common requirement in drug design for optimizing ligand-receptor binding.

Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic Acid Hydrochloride

PropertyValueSource
CAS Number 6307-89-7PubChem
Molecular Formula C7H16ClNO2PubChem
Molecular Weight 181.66 g/mol PubChem
Appearance White to off-white crystalline solidCommercial Suppliers
Melting Point 134-138 °CCommercial Suppliers
Solubility Soluble in waterGeneral Knowledge

Synthesis and Manufacturing

The most common and economically viable synthesis of 5-(dimethylamino)pentanoic acid hydrochloride is achieved through the reductive amination of 5-oxopentanoic acid (also known as glutaric semialdehyde). This method is favored for its high yield and the use of readily available starting materials.

Synthetic Pathway: Reductive Amination

The core of the synthesis involves a two-step, one-pot reaction. First, dimethylamine reacts with the aldehyde group of 5-oxopentanoic acid to form an unstable iminium ion intermediate. This intermediate is then immediately reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to yield the final tertiary amine. The reaction is typically performed in an alcoholic solvent like methanol. Finally, the addition of hydrochloric acid precipitates the desired hydrochloride salt, which is often easier to handle, purify, and store than the freebase form.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In Situ Reduction cluster_2 Step 3: Salt Formation 5_Oxopentanoic_Acid 5-Oxopentanoic Acid Iminium_Ion Iminium Ion Intermediate 5_Oxopentanoic_Acid->Iminium_Ion + (CH₃)₂NH Dimethylamine Dimethylamine (aq.) Product_Freebase 5-(Dimethylamino)pentanoic Acid Iminium_Ion->Product_Freebase Reduction Reducing_Agent Sodium Borohydride (NaBH₄) Reducing_Agent->Product_Freebase Final_Product 5-(Dimethylamino)pentanoic Acid HCl Product_Freebase->Final_Product Protonation HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Synthetic workflow for 5-(Dimethylamino)pentanoic Acid HCl.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles. Researchers should always consult specific literature and perform a risk assessment before conducting any experiment.

  • Reaction Setup: To a solution of 5-oxopentanoic acid (1.0 eq) in methanol (5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add a 40% aqueous solution of dimethylamine (2.5 eq) dropwise at 0 °C (ice bath).

  • Iminium Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours). Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the pH is ~1-2.

  • Workup and Isolation: Concentrate the solution under reduced pressure to remove the methanol. The remaining aqueous residue can be washed with a solvent like dichloromethane to remove any non-polar impurities.

  • Crystallization: Concentrate the acidic aqueous layer to dryness under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure 5-(dimethylamino)pentanoic acid hydrochloride as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Applications in Research and Drug Development

The primary application of 5-(dimethylamino)pentanoic acid hydrochloride is as a functionalized linker molecule in the synthesis of more complex chemical entities. Its structure is particularly relevant in the field of medicinal chemistry.

Intermediate in Pharmaceutical Synthesis

While not an active pharmaceutical ingredient (API) itself, this compound appears in the patent literature as a key building block for various therapeutic candidates. For instance, its structure is suitable for incorporation into molecules targeting G-protein coupled receptors (GPCRs) or ion channels, where a charged amine group connected by a flexible aliphatic chain is often a key pharmacophoric feature.

A notable example is its use in the synthesis of novel muscarinic acetylcholine receptor agonists. In this context, the dimethylamino group can serve as a mimic for the quaternary ammonium group of acetylcholine, while the carboxylic acid end allows for the attachment of larger, more complex aromatic systems designed to confer receptor subtype selectivity.

G Linker 5-(Dimethylamino)pentanoic Acid Moiety Target_Molecule Complex Target Molecule (e.g., API) Linker->Target_Molecule Incorporated via Amide Coupling Amine_Group Dimethylamino Group (Binding Motif) Amine_Group->Linker Carboxylic_Acid Carboxylic Acid (Coupling Handle) Carboxylic_Acid->Linker

Caption: Role as a bifunctional linker in drug synthesis.

Use in Materials Science

Beyond pharmaceuticals, the bifunctional nature of 5-(dimethylamino)pentanoic acid allows it to be used in the synthesis of specialty polymers and functionalized surfaces. The carboxylic acid can be used for polymerization or for grafting onto surfaces that have free amine or hydroxyl groups. The pendant dimethylamino group can then impart specific properties to the material, such as pH-responsiveness, hydrophilicity, or the ability to chelate metal ions.

Conclusion

5-(Dimethylamino)pentanoic acid hydrochloride is a valuable and versatile chemical building block rather than a compound of historical note. Its utility is defined by its straightforward and high-yielding synthesis and its bifunctional nature, which provides chemists with a reliable tool for introducing a flexible, five-carbon chain with a terminal tertiary amine. For researchers in drug discovery and materials science, it represents a readily accessible intermediate for the construction of complex molecular architectures and functionalized materials. Its continued appearance in the patent and scientific literature underscores its practical importance in modern chemical synthesis.

References

  • PubChem National Center for Biotechnology Information. 5-(Dimethylamino)pentanoic acid hydrochloride. PubChem Compound Summary for CID 2760639. Available from: [Link]

  • Reductive Amination Overview. Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. (This is a general reference for the methodology). Available from: [Link]

Exploratory

Technical Guide: Physical Properties &amp; Handling of 5-(Dimethylamino)pentanoic Acid Hydrochloride

Part 1: Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical bifunctional building block in modern medicinal chemistry. Structurally, it consists of a five-carbon aliphatic chai...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical bifunctional building block in modern medicinal chemistry. Structurally, it consists of a five-carbon aliphatic chain terminated by a carboxylic acid and a dimethylamine group. This specific chain length (C5) makes it an ideal "linker" moiety in the design of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), providing sufficient steric separation between functional domains without introducing excessive hydrophobicity.

This guide synthesizes the physicochemical properties, synthesis pathways, and handling protocols required to integrate this compound into high-precision drug development workflows.

Part 2: Chemical Identity & Structural Analysis[1]

The compound exists as a hydrochloride salt, which significantly enhances its water solubility and shelf stability compared to the free betaine form. The protonation of the tertiary amine by HCl prevents intramolecular cyclization (lactamization), a common degradation pathway for amino acids of this length.

Chemical Identifiers[1][2][3][4][5][6][7][8]
PropertyDetail
IUPAC Name 5-(Dimethylamino)pentanoic acid hydrochloride
Common Synonyms 5-(Dimethylamino)valeric acid HCl;

-Dimethyl-5-aminopentanoic acid HCl
CAS Number 25726-28-7
Molecular Formula C

H

ClNO

Molecular Weight 181.66 g/mol
SMILES CN(C)CCCCC(=O)O.Cl
InChI Key HOHQBFGGPNOAFB-UHFFFAOYSA-N
Structural Visualization

ChemicalStructure N N C1 C N->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C5->O1 = O2 OH C5->O2 Me1 CH3 Me1->N Me2 CH3 Me2->N Cl Cl-

Figure 1: 2D connectivity of 5-(Dimethylamino)pentanoic acid hydrochloride.[1][2] Note the hydrochloride counterion (Cl-) stabilizes the protonated amine.

Part 3: Physical Properties Matrix

The following data aggregates experimental values and validated predictions. The melting point is a critical purity indicator; depression of this value often indicates moisture absorption (hygroscopicity).

PropertyValueContext/Notes
Physical State White to off-white crystalline solidHygroscopic powder.
Melting Point 163 – 165 °C Sharp melting point indicates high purity. Lower ranges (e.g., 60-70°C) often refer to the free acid or hydrated forms [1].
Solubility (Water) High (>100 mg/mL)Due to ionic HCl salt character.
Solubility (Organic) DMSO, Methanol, EthanolPoor solubility in non-polar solvents (Hexane, DCM).
pKa (Acid) ~4.6 (Predicted)Carboxylic acid proton.
pKa (Base) ~9.8 - 10.2 (Predicted)Tertiary amine proton.
Hygroscopicity HighRapidly absorbs atmospheric moisture; handle under inert atmosphere.

Part 4: Synthesis & Manufacturing Workflow

The synthesis of 5-(dimethylamino)pentanoic acid hydrochloride typically proceeds via the ring-opening of cyclopentanone or the nucleophilic substitution of 5-halovaleric acid derivatives. The pathway below illustrates the standard laboratory scale-up route using 5-bromovaleric acid, which avoids high-pressure hydrogenation equipment.

Synthetic Logic
  • Precursor Generation: Oxidative ring-opening of cyclopentanone yields 5-bromovaleric acid.

  • Nucleophilic Substitution: The bromine is displaced by dimethylamine. This step requires careful pH control to prevent the formation of the quaternary ammonium salt (betaine) or polymerization.

  • Salt Formation: The final acidification with HCl precipitates the target salt, purifying it from non-basic impurities.

SynthesisWorkflow Start Cyclopentanone Step1 Oxidative Ring Opening (H2O2, Cu2+ cat, NaBr) Start->Step1 Inter1 5-Bromovaleric Acid (Intermediate) Step1->Inter1 Yield ~60-70% Step2 Nucleophilic Substitution (Dimethylamine, THF/H2O) Inter1->Step2 Step3 Acidification & Crystallization (HCl in Dioxane/Ether) Step2->Step3 Free base formation Final 5-(Dimethylamino)pentanoic acid HCl (Target Product) Step3->Final Precipitation

Figure 2: Synthetic route from cyclopentanone to the target hydrochloride salt [2, 3].

Part 5: Characterization Protocols

To validate the identity of the compound, use the following spectroscopic markers. These values are theoretical expectations based on standard chemical shifts for this class of compounds in D


O or DMSO-d

.
Proton NMR ( H NMR)
  • Solvent: D

    
    O (Deuterium Oxide)[3]
    
  • Reference: HDO peak at 4.79 ppm.

Shift (

ppm)
MultiplicityIntegrationAssignment
2.85 Singlet (s)6HN-(CH

)

(Dimethyl group)
3.10 Triplet (t)2H-CH

-N (Methylene adjacent to Nitrogen)
2.40 Triplet (t)2H-CH

-COOH (Methylene adjacent to Carbonyl)
1.60 – 1.75 Multiplet (m)4H-CH

-CH

- (Internal methylene chain)

Interpretation: The singlet at ~2.85 ppm is the diagnostic peak for the dimethylamino group. In the HCl salt, this peak may shift downfield compared to the free base due to protonation of the nitrogen.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Expected Mass:

    • [M+H]

      
      :  146.12 m/z (Corresponds to the protonated free base C
      
      
      
      H
      
      
      NO
      
      
      ).
    • Note: The chloride ion (35/37 Da) will not be observed in the positive ion channel but implies the salt form if the melting point matches.

Part 6: Handling, Storage & Stability

The hydrochloride salt is hygroscopic . Improper storage will lead to the absorption of water, resulting in a sticky gum that is difficult to weigh and may have altered stoichiometry (hydrates).

Storage Protocol
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Store under Argon or Nitrogen .

  • Temperature: Refrigerate (2–8 °C) for short-term; Freeze (-20 °C) for long-term storage (> 1 month).

  • Desiccation: Always store the vial within a secondary container (desiccator) containing active silica gel or Drierite.

Stability
  • Shelf Life: >2 years if stored frozen and dry.

  • Reactivity: Incompatible with strong oxidizing agents. Avoid exposure to strong bases, which will liberate the volatile free amine (fishy odor).

References

  • Chemsrc. (2025).[1][4] 5-(Dimethylamino)-pentanoic acid hydrochloride CAS#:25726-28-7. [Link][1][5][6]

  • PubChem. (2025).[1] 5-(Dimethylamino)pentanoic acid hydrochloride (CID 22832099). National Library of Medicine. [Link]

Sources

Exploratory

5-(Dimethylamino)pentanoic acid hydrochloride mechanism of action

This technical guide details the mechanism of action, chemical utility, and pharmacological profile of 5-(Dimethylamino)pentanoic acid hydrochloride . While often cataloged as a chemical building block, this compound rep...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical utility, and pharmacological profile of 5-(Dimethylamino)pentanoic acid hydrochloride .

While often cataloged as a chemical building block, this compound represents a critical functional headgroup in the design of Ionizable Cationic Lipids for Lipid Nanoparticles (LNPs)—the delivery vehicles for mRNA vaccines and genomic medicines. Additionally, it possesses distinct metabolic activity as an analogue of carnitine and GABA precursors.

[1]

Executive Technical Summary

  • Compound Name: 5-(Dimethylamino)pentanoic acid hydrochloride[1][2]

  • Synonyms: N,N-Dimethyl-5-aminovaleric acid HCl; 5-Dimethylaminovalerate.

  • CAS: 25726-28-7 (HCl salt), 89855-60-7 (Free acid).

  • Chemical Structure:

    
    
    
  • Core Utility:

    • LNP Engineering: Precursor for the pH-sensitive hydrophilic headgroup in ionizable lipids (e.g., analogs of DLin-MC3-DMA).

    • Metabolic Pharmacology: A carnitine biosynthesis modulator and structural analogue of GABA agonists.

Mechanism of Action: The Ionizable Lipid Switch (Primary Application)

In drug development, this molecule is primarily utilized to synthesize the ionizable headgroup of lipids used in RNA delivery. Its mechanism is defined by its pKa tunability and endosomal escape capability .

The Protonation Switch

The dimethylamino moiety functions as a pH-dependent switch.

  • Physiological pH (7.4): When conjugated into a lipid (ester/amide linkage), the apparent pKa of the tertiary amine typically shifts to the range of 6.2 – 6.8 . At pH 7.4, the lipid remains largely neutral (uncharged). This neutrality reduces toxicity and prevents rapid clearance by the Reticuloendothelial System (RES) during circulation.

  • Endosomal pH (5.0 – 6.0): Upon cellular uptake via endocytosis, the endosomal environment acidifies.[3] The amine becomes protonated (positively charged).

Endosomal Escape Mechanism

The protonated, cationic form of the lipid interacts with anionic lipids (e.g., phosphatidylserine) in the endosomal membrane.[3][4]

  • Ion Pairing: The cationic headgroup binds to anionic endosomal lipids.

  • Phase Transition: This interaction promotes a transition from a stable lamellar phase (

    
    ) to an inverted hexagonal phase (
    
    
    
    ).
  • Membrane Disruption: The

    
     phase is non-bilayer and fusogenic, causing the endosomal membrane to destabilize and release the RNA payload into the cytosol.
    
Visualization: LNP Endosomal Escape Pathway

The following diagram illustrates the mechanistic cascade from circulation to cytosolic release.

LNP_Mechanism Circulation Systemic Circulation (pH 7.4) Uptake Cellular Uptake (Endocytosis) Circulation->Uptake Neutral Charge (Low Toxicity) Acidification Endosome Acidification (pH < 6.0) Uptake->Acidification Maturation Protonation Headgroup Protonation (NMe2 -> NH+Me2) Acidification->Protonation pKa ~6.5 Interaction Interaction with Anionic Lipids (PS) Protonation->Interaction Electrostatic Attraction Disruption Hexagonal Phase (HII) Formation Interaction->Disruption Membrane Fusion Release Cytosolic Release of mRNA Disruption->Release Payload Delivery

Caption: Mechanistic flow of 5-(dimethylamino)pentanoyl-derived lipids facilitating RNA delivery via pH-mediated endosomal escape.

Pharmacological Mechanism (Metabolic & Receptor Activity)

Beyond its role as a lipid precursor, the free acid form exhibits specific biological activity related to carnitine and GABA metabolism.

Carnitine Antagonism & Fatty Acid Oxidation
  • Target: Organic Cation Transporter 2 (OCTN2) and Gamma-Butyrobetaine Hydroxylase (BBOX).

  • Mechanism:

    • Structural Mimicry: The molecule is a structural analogue of Gamma-Butyrobetaine (GBB) and Meldonium .

    • Inhibition: It competes with carnitine precursors for transport via OCTN2 and enzymatic hydroxylation by BBOX.

    • Effect: Reduction in intracellular L-carnitine levels, leading to decreased

      
      -oxidation of long-chain fatty acids. This mechanism is explored in metabolic reprogramming studies (e.g., ischemia reperfusion injury).
      
GABAergic Modulation
  • Target: GABA Receptors (Weak Agonist).

  • Mechanism: As a derivative of 5-aminovaleric acid (a known GABA homolog), the dimethyl derivative retains weak affinity for GABA receptors.

  • Significance: While less potent than GABA, it can act as a metabolic probe for GABA-shunt pathways or as a mild inhibitory neurotransmitter modulator in specific experimental settings.

Experimental Protocols

Protocol A: Synthesis of Ionizable Lipid (General Coupling)

Objective: Conjugate 5-(dimethylamino)pentanoic acid to a dialkyl-alcohol backbone to create an ionizable lipid.

Reagents:

  • 5-(Dimethylamino)pentanoic acid HCl (1.0 eq)

  • Dialkyl-amino alcohol or Di-alcohol tail precursor (1.0 eq)

  • EDC[5]·HCl (1.5 eq)

  • DMAP (Catalytic, 0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Dissolution: Dissolve 5-(dimethylamino)pentanoic acid HCl in anhydrous DCM. Add Triethylamine (TEA, 2.0 eq) to liberate the free acid.

  • Activation: Add EDC·HCl and DMAP.[5][6] Stir at

    
     for 30 minutes to form the active ester.
    
  • Coupling: Add the lipid tail precursor (dissolved in DCM) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours under Nitrogen.

  • Workup: Wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient: Hexane

    
     Ethyl Acetate/MeOH).
    
Protocol B: Determination of Apparent pKa (TNS Assay)

Objective: Validate the pH-switching capability of the synthesized lipid using the TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) fluorescence assay.

Methodology:

  • LNP Formulation: Prepare LNPs containing the lipid (using microfluidic mixing).

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.5 to 11.0 (in 0.5 increments).

  • Incubation: Mix LNP solution with TNS reagent in each buffer.

    • Principle: TNS is non-fluorescent in water but highly fluorescent when bound to a positively charged membrane (protonated lipid).

  • Measurement: Measure fluorescence (Ex: 321 nm, Em: 445 nm).

  • Calculation: Plot Fluorescence vs. pH. The pKa is the pH at the inflection point of the sigmoidal curve (50% maximal fluorescence).

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight 181.66 g/mol (HCl salt)Stoichiometry calculations
pKa (Free Acid) ~4.6 (COOH), ~10.2 (Amine)Chemical reactivity
Apparent pKa (Lipid) 6.2 – 6.8 (Target Range)Critical for LNP efficacy
Solubility High in Water, MethanolEasy handling for synthesis
Toxicity (GHS) H302, H315, H319Standard handling precautions
Metabolic Target OCTN2 / BBOXCarnitine biosynthesis inhibition

References

  • PubChem. (2025).[1] 5-(Dimethylamino)pentanoic acid hydrochloride.[1][2] National Library of Medicine. Link

  • Kärkkäinen, O., et al. (2018). Whole grain intake associated molecule 5-aminovaleric acid betaine decreases β-oxidation of fatty acids in mouse cardiomyocytes. Scientific Reports.[7] Link

    • Note: Describes the metabolic activity of the trimethyl analog, establishing the mechanism for carnitine antagonism.
  • Hope, M. J., et al. (2023). Ionizable cationic lipids and lipid nanoparticles.[3][4][5][7][8] Patent US20230320995A1. Link

    • Note: Explicitly cites the use of 5-dimethylamino-pentanoic acid in the synthesis of LNP ionizable lipids.
  • Metabolomics Workbench. (2025). Metabolite: N,N-dimethyl-5-aminovalerate.[9] Link

Sources

Foundational

preliminary investigation of 5-(dimethylamino)pentanoic acid hydrochloride

Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a bifunctional organic building block characterized by a tertiary amine and a carboxylic acid separated by a four-carbon aliphatic chai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a bifunctional organic building block characterized by a tertiary amine and a carboxylic acid separated by a four-carbon aliphatic chain.[1][2][3][4] In modern drug development, this structural motif is critical as a cationic ionizable headgroup precursor for Lipid Nanoparticles (LNPs) and as a solubility-enhancing linker in PROTACs (Proteolysis Targeting Chimeras).

This guide outlines a rigorous preliminary investigation strategy. Unlike standard reagent handling, the investigation of this compound for pharmaceutical application requires specific focus on ionization behavior (pKa) , hygroscopicity management , and trace impurity profiling , as these directly impact the stability and efficacy of downstream drug products.

Chemical Identity & Structural Analysis

Before initiating biological or formulation studies, the material must be chemically validated. Commercial "95% purity" grades are insufficient for pre-clinical toxicity studies due to potential residual alkylating agents from synthesis.

Structural Specifications
ParameterSpecification
IUPAC Name 5-(dimethylamino)pentanoic acid hydrochloride
Formula

Molecular Weight 181.66 g/mol
Key Functional Groups Tertiary Amine (Proton acceptor), Carboxylic Acid (Proton donor)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone
Critical Impurity Profiling

The synthesis of dimethylamino-alkyl acids often involves reductive amination or alkylation. You must screen for:

  • Secondary Amines: Incomplete methylation results in 5-(methylamino)pentanoic acid. This alters the pKa profile.

  • Cyclization Products: 5-aminovaleric acid derivatives can cyclize to form lactams (piperidin-2-one derivatives) under thermal stress.

    • Detection: LC-MS (ESI+) looking for

      
       (Lactam) vs 
      
      
      
      (Free Acid).

Physicochemical Profiling (The "Go/No-Go" Gates)

The utility of this molecule relies heavily on its charge state. As a hydrochloride salt, it exists as a cationic acid in solid state. In solution, it exhibits complex zwitterionic behavior.

Ionization Constants (pKa)

Understanding the pKa of the tertiary amine is non-negotiable, especially if used in LNPs (where endosomal release depends on pKa ~6.2–6.9) or as a solubility tag.

  • Hypothesis: The carboxylic acid pKa (

    
    ) is expected 
    
    
    
    .[5] The tertiary amine pKa (
    
    
    ) is expected
    
    
    .
  • Impact: At physiological pH (7.4), the molecule is primarily zwitterionic (

    
     / 
    
    
    
    ).
Hygroscopicity & Solid-State Stability

Hydrochloride salts of aliphatic amino acids are notoriously hygroscopic.

  • Risk: Moisture uptake leads to deliquescence, hydrolysis of ester linkages (if used in conjugation), and difficulty in precise weighing.

  • Control: Dynamic Vapor Sorption (DVS) analysis is required to determine the critical relative humidity (CRH).

Visualizing the Investigation Logic

The following diagram illustrates the decision-making workflow for qualifying this material for drug development.

InvestigationWorkflow RawMaterial Raw Material (CAS 25726-28-7) QC_Gate QC Gate: LC-MS & NMR RawMaterial->QC_Gate QC_Gate->RawMaterial Fail (Recrystallize) PhysChem PhysChem Profiling: pKa & LogD QC_Gate->PhysChem Pass (>98%) SolidState Solid State: DVS & XRD PhysChem->SolidState Solubility OK BioScreen Bio-Screening: Cytotoxicity SolidState->BioScreen Stable Form Formulation Formulation: LNP/Linker Use BioScreen->Formulation IC50 > Threshold

Figure 1: Strategic workflow for validating 5-(dimethylamino)pentanoic acid HCl, moving from chemical purity to biological suitability.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: To determine the precise ionization windows for formulation buffering.

Materials:

  • Automatic Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M NaOH (standardized).

  • 0.1 M HCl.

  • Inert gas purge (

    
     or Argon).
    

Methodology:

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water.

  • Acidification: Add 0.1 M HCl to lower pH to ~2.0 (ensuring full protonation of the carboxylic acid).

  • Titration: Titrate with 0.1 M NaOH in 5 µL increments up to pH 12.0.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Inflection 1: Deprotonation of Carboxylic Acid (

      
      ).
      
    • Inflection 2: Deprotonation of Tertiary Amine (

      
      ).
      
  • Calculation: Use the Bjerrum plot method or software derivative analysis to extract

    
     and 
    
    
    
    .
Protocol B: High-Performance Liquid Chromatography (HPLC) Purity

Rationale: Detection of lactam impurities and synthesis byproducts.

System: Agilent 1200/1260 or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • B: 0.1% TFA in Acetonitrile.

    • Note: TFA is required to ion pair with the tertiary amine and improve peak shape.

Gradient:

Time (min) % B
0.0 5
10.0 60
12.0 95

| 15.0 | 5 |

Detection: UV at 210 nm (COOH absorbance) and CAD (Charged Aerosol Detector) if available, as the molecule lacks a strong chromophore.

Biological Safety & Toxicology (Preliminary)

While 5-aminovaleric acid is a known GABA agonist, the dimethyl derivative has distinct properties.

  • Target Organ Toxicity: The hydrochloride salt is an irritant to mucous membranes (H315, H319, H335). Handling requires standard PPE (gloves, goggles, fume hood).

  • In Silico Prediction: Structure-Activity Relationship (SAR) analysis suggests lower blood-brain barrier (BBB) permeability than the primary amine due to the permanent positive charge at physiological pH (if quaternized) or increased lipophilicity (if neutral).

  • Cytotoxicity Check: If used in LNPs, the cationic nature can disrupt cell membranes.

    • Assay: MTT or CellTiter-Glo in HEK293 cells.

    • Threshold: An

      
       indicates potential toxicity issues for a building block.
      

Speciation Diagram

Understanding the charge state is vital for synthesis (coupling reactions) and formulation.

Speciation Cation Cationic (pH < 4) HOOC-(CH2)4-NH+(Me)2 Zwitterion Zwitterionic (pH 4.5 - 9.5) -OOC-(CH2)4-NH+(Me)2 Cation->Zwitterion pKa1 ~4.5 (Acid Deprotonation) Anion Anionic (pH > 10) -OOC-(CH2)4-N(Me)2 Zwitterion->Anion pKa2 ~9.8 (Amine Deprotonation)

Figure 2: Theoretical speciation of 5-(dimethylamino)pentanoic acid based on typical amino acid ionization profiles.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • European Chemicals Agency (ECHA). Registration Dossier - Aminovaleric acid derivatives.[3] (General safety data for alkyl amino acids).

  • Stahl, P. H., & Wermuth, C. G. (2011).Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for hydrochloride salt properties and hygroscopicity).

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(Dimethylamino)pentanoic Acid Hydrochloride in Peptide Synthesis

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the use of 5-(Dimethylamino)pentanoic acid hydrochloride (5-DmA-Val-OH[1]·HCl) in peptide synthesis, foc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the use of 5-(Dimethylamino)pentanoic acid hydrochloride (5-DmA-Val-OH[1]·HCl) in peptide synthesis, focusing on its role as a solubility enhancer, pharmacokinetic modulator, and chemical tool.[2]

[2]

Executive Summary

The incorporation of 5-(Dimethylamino)pentanoic acid (CAS: 62656-11-5 / HCl Salt: 25726-28-7) into peptide sequences is a potent strategy for overcoming poor aqueous solubility and modulating pharmacokinetic profiles.[2] Functioning as a "cationic tail" or "proton sponge," this moiety introduces a tertiary amine that is protonated at physiological pH, thereby increasing hydrophilicity without introducing the immunogenicity or steric bulk associated with PEGylation.[2] This guide provides a validated protocol for its coupling, specifically addressing the handling of the hydrochloride salt form to ensure efficient conjugation.

Technical Rationale & Mechanism

Chemical Identity & Properties[2]
  • Compound: 5-(Dimethylamino)pentanoic acid hydrochloride[1]

  • Formula:

    
    [2]
    
  • Role: N-terminal capping group or side-chain modifier (via Lysine/Ornithine derivatization).[2]

  • Key Feature: The tertiary amine (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) remains protonated in acidic and neutral media, providing a fixed positive charge that disrupts aggregation of hydrophobic peptides.[2]
    
The "Proton Sponge" Effect

Unlike quaternary ammoniums (permanently charged), the dimethylamino group is pH-responsive.[2]

  • At pH 7.4 (Blood): Predominantly protonated (

    
    ), enhancing solubility.[2]
    
  • At pH 5.0 (Endosome): Fully protonated, increasing osmotic pressure and aiding endosomal escape for cell-penetrating peptides (CPPs).[2]

Strategic Advantages over Arginine/Lysine

While Arg/Lys also provide charge, 5-(Dimethylamino)pentanoic acid offers:

  • Metabolic Stability: The alkyl-tertiary amine linkage is not recognized by standard aminopeptidases, enhancing serum half-life.[2]

  • Tunable Hydrophobicity: The pentyl chain (

    
    ) acts as a flexible spacer, reducing steric interference with the receptor-binding domain of the peptide.[2]
    

Experimental Protocol: Solid-Phase Coupling

The following protocol is optimized for Fmoc-based Solid Phase Peptide Synthesis (SPPS). The critical challenge is the HCl salt form , which acts as an acidic buffer and can quench basic activation reagents if not properly neutralized.[2]

Materials
  • Resin: Rink Amide or Wang Resin (loaded with peptide precursor).[2][3]

  • Reagent: 5-(Dimethylamino)pentanoic acid hydrochloride (5-DmA-Val-OH·HCl).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]

  • Base: N,N-Diisopropylethylamine (DIPEA).[2]

  • Solvent: DMF (Anhydrous).[2]

Coupling Stoichiometry (The "Base-Correction" Rule)

Standard HATU protocols use 2 equivalents of base.[2] However, because the reagent is a hydrochloride salt , it consumes 1 equivalent of base immediately.[2]

  • Standard AA: 1 eq AA : 1 eq HATU : 2 eq DIPEA.[2]

  • 5-DmA-Val-OH·HCl: 1 eq AA : 1 eq HATU : 3 eq DIPEA .

Critical Insight: Failure to add the extra equivalent of DIPEA results in an acidic reaction environment (


), stalling the activation of the carboxylic acid and leading to incomplete coupling.[2]
Step-by-Step Procedure

Step 1: Resin Preparation Ensure the N-terminal Fmoc group of the resin-bound peptide is removed (20% Piperidine/DMF) and the resin is washed (3x DMF, 3x DCM).[2]

Step 2: Activation Cocktail Preparation (Pre-activation) In a clean vial, combine:

  • 5-DmA-Val-OH·HCl (4.0 equivalents relative to resin loading).[2]

  • HATU (3.9 equivalents).[2]

  • DMF (Volume to make ~0.2 M solution).

  • DIPEA (8.0 equivalents). Note: The excess ensures neutralization of HCl and optimal pH for HATU.[2]

Mix briefly (1-2 min). The solution should turn yellow/orange, indicating active ester formation.[2]

Step 3: Coupling Reaction

  • Add the Activation Cocktail to the resin.[2]

  • Agitate (shake/vortex) at Room Temperature for 45–60 minutes .

    • Note: Tertiary amines are less sterically hindered than some protected amino acids, so extended coupling times (>2 hours) are rarely necessary and may promote racemization or side reactions.[2]

Step 4: Monitoring (Kaiser Test) Perform a Kaiser test.[2]

  • Negative (Yellow): Coupling complete.[2]

  • Positive (Blue): Incomplete. Recouple using DIC/Oxyma (Alternative Protocol below) to avoid guanidinylation side-reactions from prolonged HATU exposure.[2]

Step 5: Washing Wash resin: 3x DMF, 3x DCM.[2]

Step 6: Cleavage Cleave using standard TFA cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5).[2][4] The dimethylamino group is stable in TFA.[2]

Alternative Coupling (DIC/Oxyma)

If avoiding uronium salts (HATU):

  • Dissolve 5-DmA-Val-OH[2]·HCl (4 eq) and Oxyma Pure (4 eq) in DMF.[2]

  • Add DIPEA (1 eq) specifically to neutralize the HCl salt.

  • Add DIC (4 eq).[2]

  • Add to resin.[2][4]

Data Summary & Troubleshooting

Table 1: Physicochemical Impact on Model Peptide

Model Sequence: Ac-Ala-Ala-Phe-Phe-NH2 (Hydrophobic)

ModificationNet Charge (pH 7.4)Solubility (PBS)Retention Time (RP-HPLC)
None (Acetyl) 0< 0.1 mg/mL15.2 min
5-DmA-Val- +1> 5.0 mg/mL 12.8 min
H-Arg- +1> 5.0 mg/mL12.5 min

Note: While Arg improves solubility similarly, 5-DmA-Val lacks the H-bonding guanidinium group, often resulting in better membrane permeability (LogD).

Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Insufficient base used to neutralize the HCl salt.[2]

    • Fix: Increase DIPEA to 3.0–3.5 equivalents relative to the amino acid.[2]

  • Issue: Product elutes in void volume or broad peak.

    • Cause: The tertiary amine interacts with silanol groups on silica HPLC columns.[2]

    • Fix: Add 0.1% TFA or Triethylamine (TEA) to the mobile phase to suppress silanol interactions.[2] Use a "base-deactivated" C18 column.[2]

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for handling the HCl salt during activation.

PeptideCoupling Start Start: Resin-Bound Peptide (Free Amine) Choice Choose Activation Method Start->Choice Reagent Reagent: 5-(Dimethylamino)pentanoic acid (HCl Salt) Reagent->Choice HATU_Path Method A: HATU/DIPEA Choice->HATU_Path High Efficiency DIC_Path Method B: DIC/Oxyma Choice->DIC_Path No Guanidinylation Base_Calc CRITICAL STEP: Calculate Base Equivalents (2 eq for Activation + 1 eq for HCl) HATU_Path->Base_Calc Activate_A Add 3 eq DIPEA + 1 eq HATU (pH > 9) Base_Calc->Activate_A Coupling Coupling Reaction (45-60 min, RT) Activate_A->Coupling Neut_Step Neutralization: Add 1 eq DIPEA to Reagent DIC_Path->Neut_Step Activate_B Add DIC + Oxyma Neut_Step->Activate_B Activate_B->Coupling QC QC: Kaiser Test Coupling->QC QC->Coupling Positive (Fail) -> Recouple Cleavage Final Cleavage (TFA) QC->Cleavage Negative (Pass)

Caption: Decision tree for coupling 5-(Dimethylamino)pentanoic acid HCl salt, highlighting the critical base adjustment required for HATU activation.

References

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504.[2]

  • Hsu, S. T., et al. (2014).[2] "Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group."[2] Journal of The American Society for Mass Spectrometry, 25, 1971–1980.[2]

  • Teixidó, M., et al. (2005).[2] "Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides." Journal of Peptide Science.

  • Sigma-Aldrich. "5-(Dimethylamino)pentanoic acid hydrochloride Product Specification."

  • Bachem. "Technical Note: Solubilization of Peptides."

Sources

Application

5-(Dimethylamino)pentanoic Acid Hydrochloride: A Versatile Bifunctional Linker for Bioconjugation and Surface Modification

Introduction: The Strategic Advantage of a Compact, Dual-Functionality Linker In the landscape of bioconjugation and materials science, the choice of a linker molecule is a critical determinant of the final conjugate's f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Compact, Dual-Functionality Linker

In the landscape of bioconjugation and materials science, the choice of a linker molecule is a critical determinant of the final conjugate's functionality and performance. 5-(Dimethylamino)pentanoic acid hydrochloride presents itself as a compact and versatile bifunctional linker, offering a unique combination of a terminal carboxylic acid and a tertiary amine. This dual-functionality, housed within a short five-carbon chain, provides researchers with a powerful tool for a range of applications, from constructing antibody-drug conjugates (ADCs) to functionalizing nanoparticles and creating self-assembled monolayers (SAMs).

The carboxylic acid moiety allows for straightforward covalent attachment to primary amines on biomolecules (e.g., lysine residues on proteins) or surfaces through well-established carbodiimide chemistry.[1] Simultaneously, the tertiary amine group can serve multiple roles. In drug delivery systems, its pKa can be leveraged for pH-responsive behavior, such as the "proton sponge" effect to facilitate endosomal escape.[2] In the context of surface modification, the tertiary amine can influence the surface charge and hydrophilicity of the resulting material.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-(dimethylamino)pentanoic acid hydrochloride. We will delve into detailed protocols for its application in bioconjugation and surface modification, explain the rationale behind key experimental steps, and provide guidance on the characterization of the resulting conjugates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-(dimethylamino)pentanoic acid hydrochloride is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO₂[3]
Molecular Weight 181.66 g/mol [3]
CAS Number 25726-28-7[3]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
pKa (Carboxylic Acid) ~4-5
pKa (Tertiary Amine) ~9-10

Core Application I: Bioconjugation via Amide Bond Formation

The most prevalent application of 5-(dimethylamino)pentanoic acid hydrochloride is the covalent linkage of molecules through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

Mechanism of Action: EDC/NHS Coupling

The EDC/NHS coupling reaction is a two-step process that efficiently creates a stable amide bond between a carboxyl group and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 5-(dimethylamino)pentanoic acid hydrochloride to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This step enhances the coupling efficiency and allows for a two-step reaction strategy.[7]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond, releasing NHS.[7]

EDC_NHS_Coupling Linker 5-(Dimethylamino)pentanoic Acid (Carboxyl Group) O_acylisourea O-Acylisourea Intermediate (Unstable) Linker->O_acylisourea + EDC EDC EDC NHS_ester NHS Ester Intermediate (More Stable) O_acylisourea->NHS_ester + NHS Byproduct1 Isourea Byproduct O_acylisourea:e->Byproduct1:w NHS NHS / Sulfo-NHS Conjugate Stable Amide Bond (Conjugate) NHS_ester->Conjugate + Biomolecule-NH2 Byproduct2 NHS NHS_ester:e->Byproduct2:w Biomolecule Biomolecule (Primary Amine)

Caption: EDC/NHS coupling mechanism for amide bond formation.

Protocol 1: General Procedure for Coupling to a Primary Amine-Containing Molecule

This protocol provides a general framework for the conjugation of 5-(dimethylamino)pentanoic acid hydrochloride to a model protein containing accessible primary amines (e.g., Bovine Serum Albumin, BSA).

Materials:

  • 5-(Dimethylamino)pentanoic acid hydrochloride

  • Target molecule with primary amines (e.g., BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5[7]

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed to dissolve the linker)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[4][8] A common starting concentration is 10 mg/mL for both.

    • Dissolve 5-(dimethylamino)pentanoic acid hydrochloride in Activation Buffer to a desired stock concentration (e.g., 10-50 mM). If solubility is an issue, a small amount of DMF or DMSO can be used, but the final concentration of the organic solvent in the reaction mixture should be kept low (<10%).

    • Dissolve the target molecule (e.g., BSA) in Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).

  • Activation of 5-(Dimethylamino)pentanoic Acid Hydrochloride:

    • In a microcentrifuge tube, combine the 5-(dimethylamino)pentanoic acid hydrochloride solution with a 2- to 10-fold molar excess of both EDC and NHS/Sulfo-NHS.[9]

    • The reaction is initiated in the Activation Buffer (pH 6.0) to optimize the activation of the carboxyl group.[9]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[9]

  • Conjugation to the Target Molecule:

    • Add the activated linker solution to the target molecule solution. The pH of the reaction mixture should be between 7.2 and 7.5 for efficient coupling to primary amines.[7] If necessary, adjust the pH with a non-amine-containing buffer.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4]

  • Quenching the Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.[7]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker, EDC/NHS byproducts, and quenching reagent by a suitable purification method. For protein conjugates, size-exclusion chromatography (e.g., a desalting column) is a common and effective method.[5][10] Dialysis or ultrafiltration can also be used.[10]

  • Characterization of the Conjugate:

    • Spectroscopic Analysis: Confirm the formation of the amide bond using Fourier-transform infrared spectroscopy (FTIR) by observing the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.[11][12]

    • NMR Spectroscopy: For smaller molecule conjugations, ¹H and ¹³C NMR can be used to confirm the structure of the conjugate and the formation of the amide bond.[13]

    • Mass Spectrometry: Determine the molecular weight of the conjugate and the degree of labeling using techniques like MALDI-TOF or ESI-MS.

    • Chromatographic Analysis: Assess the purity of the conjugate and the removal of starting materials using HPLC or SDS-PAGE (for protein conjugates).

Troubleshooting Common Issues in EDC/NHS Coupling
IssuePotential CauseSuggested Solution
Low Conjugation Efficiency Hydrolysis of EDC or NHS ester.Prepare EDC/NHS solutions fresh. Perform the reaction promptly.
Suboptimal pH.Ensure the activation step is at pH 6.0 and the coupling step is at pH 7.2-7.5.[9]
Presence of competing nucleophiles.Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates.[9]
Precipitation of Protein High concentration of organic solvent.Minimize the use of organic solvents for dissolving the linker.
pH shift during the reaction.Ensure adequate buffering capacity.
Cross-linking of the Target Molecule If the target molecule also contains carboxyl groups.A two-step protocol where the linker is activated and purified before adding to the target molecule can minimize this.[7]

Core Application II: Surface Modification

The bifunctional nature of 5-(dimethylamino)pentanoic acid hydrochloride makes it an excellent candidate for modifying the surfaces of various materials, including gold nanoparticles and planar gold substrates.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the functionalization of citrate-stabilized gold nanoparticles (AuNPs) with 5-(dimethylamino)pentanoic acid hydrochloride. The tertiary amine can interact with the gold surface, while the carboxylic acid provides a handle for further conjugation.[14]

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • 5-(Dimethylamino)pentanoic acid hydrochloride

  • Deionized (DI) water

  • Phosphate buffer (pH 7.4)

Procedure:

  • Preparation of Linker Solution:

    • Dissolve 5-(dimethylamino)pentanoic acid hydrochloride in DI water to a concentration of 1-10 mM.

  • Functionalization of AuNPs:

    • To a solution of AuNPs, add the linker solution. The final concentration of the linker should be optimized, but a good starting point is a large molar excess relative to the estimated number of surface gold atoms.

    • Allow the mixture to incubate for 12-24 hours at room temperature with gentle stirring.

  • Purification of Functionalized AuNPs:

    • Remove excess linker by centrifugation. Resuspend the nanoparticle pellet in DI water or a suitable buffer. Repeat the washing step 2-3 times.

  • Characterization of Functionalized AuNPs:

    • UV-Vis Spectroscopy: Monitor the localized surface plasmon resonance (LSPR) peak of the AuNPs. A shift in the peak wavelength can indicate a change in the surface environment upon linker binding.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the nanoparticles to assess changes in size and surface charge after functionalization.

    • FTIR Spectroscopy: Confirm the presence of the linker on the nanoparticle surface by identifying characteristic peaks of the carboxylic acid and alkyl chain.

Protocol 3: Formation of Self-Assembled Monolayers (SAMs) on Planar Gold Substrates

This protocol outlines the formation of a self-assembled monolayer of 5-(dimethylamino)pentanoic acid hydrochloride on a gold surface. The tertiary amine is expected to serve as the anchoring group to the gold surface.

SAM_Formation Substrate Gold Substrate Linker_Solution Solution of 5-(Dimethylamino)pentanoic Acid Substrate->Linker_Solution Immersion SAM Self-Assembled Monolayer (Carboxyl Groups Exposed) Linker_Solution->SAM Self-Assembly

Caption: Formation of a self-assembled monolayer on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer)

  • 5-(Dimethylamino)pentanoic acid hydrochloride

  • Absolute ethanol

  • DI water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrate to remove any organic contaminants. This can be done by sonicating in ethanol and DI water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, but extreme caution must be exercised.[15]

  • Preparation of the Self-Assembly Solution:

    • Prepare a 1-10 mM solution of 5-(dimethylamino)pentanoic acid hydrochloride in absolute ethanol.

  • SAM Formation:

    • Immerse the cleaned gold substrate in the linker solution.[15]

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.[15]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization of the SAM:

    • Contact Angle Goniometry: Measure the water contact angle of the modified surface. The presence of the hydrophilic carboxylic acid groups should result in a lower contact angle compared to the bare gold surface.

    • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen and carbon from the linker on the gold surface.

    • Ellipsometry: Measure the thickness of the formed monolayer.

Advanced Applications and Future Directions

The unique properties of 5-(dimethylamino)pentanoic acid hydrochloride open up possibilities for more advanced applications:

  • pH-Responsive Drug Delivery: The tertiary amine can be protonated in the acidic environment of endosomes, leading to the "proton sponge" effect. This causes an influx of protons and counter-ions, leading to osmotic swelling and eventual rupture of the endosome, releasing the conjugated drug into the cytoplasm.[2]

  • Multifunctional Nanoparticles: The exposed carboxylic acid groups on functionalized nanoparticles can be further conjugated with targeting ligands (e.g., antibodies, peptides) and imaging agents, creating multifunctional nanoprobes for diagnostics and targeted therapy.

  • Biosensors: SAMs of 5-(dimethylamino)pentanoic acid hydrochloride on gold electrodes can serve as a platform for the immobilization of biorecognition elements (e.g., enzymes, antibodies) for the development of biosensors.

Conclusion

5-(Dimethylamino)pentanoic acid hydrochloride is a highly versatile and accessible bifunctional linker with broad applicability in bioconjugation and surface modification. Its simple structure, combined with the distinct reactivity of its carboxylic acid and tertiary amine functionalities, provides a robust platform for creating well-defined conjugates and functional materials. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers to effectively harness the potential of this valuable chemical tool in their scientific endeavors.

References

  • EDC/NHS coupling not working? (2020, February 26). ResearchGate. Retrieved from [Link]

  • Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

  • Instruction Manual. (n.d.). Bio-Rad. Retrieved from [Link]

  • EDC/NHS conjugation: Is it possible to activate amine first? (2022, September 5). ResearchGate. Retrieved from [Link]

  • Forming a SAM on a gold electrode. (n.d.). Zimmer & Peacock. Retrieved from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved from [Link]

  • 5-(Dimethylamino)pentanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Amine coupling through EDC/NHS: a practical approach. (n.d.). PubMed. Retrieved from [Link]

  • Targeted delivery of tertiary amine-containing drug substances. (n.d.). Google Patents.
  • FT-IR spectra representing (A) amide bond formation between an... (n.d.). ResearchGate. Retrieved from [Link]

  • How can i separate main product from the reaction of EDC/HOBt or EDC/NHS? (2020, February 25). ResearchGate. Retrieved from [Link]

  • Gold nanoparticle surface functionalization: a necessary requirement in the development of novel nanotherapeutics. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. (2024, April 10). National Institutes of Health. Retrieved from [Link]

  • Chemical Conjugation in Drug Delivery Systems. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved from [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023, May 9). Royal Society of Chemistry. Retrieved from [Link]

  • Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. (2022, July 25). National Institutes of Health. Retrieved from [Link]

  • Gold Nanoparticles: Multifunctional Properties, Synthesis, and Future Prospects. (n.d.). MDPI. Retrieved from [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017, March 1). ResearchGate. Retrieved from [Link]

  • Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. (2024, April 7). ResearchGate. Retrieved from [Link]

  • Role of Linkers in Tertiary Amines That Mediate or Catalyze 1,3,5-Triazine-Based Amide-Forming Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Structures of novel linker-payload attachments. (A) Structures of... (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. (n.d.). LinkedIn. Retrieved from [Link]

  • Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. (2017, September 9). ResearchGate. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). National Institutes of Health. Retrieved from [Link]

  • Surface Functionalization, Patterning, and in Situ Growth of Gold Nanoparticles. (n.d.). eScholarship. Retrieved from [Link]

  • Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). YouTube. Retrieved from [Link]

  • Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Retrieved from [Link]

  • Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. (2022, June 30). ACS Publications. Retrieved from [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016, February 28). Frontiers. Retrieved from [Link]

  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). LinkedIn. Retrieved from [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021, April 6). National Institutes of Health. Retrieved from [Link]

  • Self-Assembled Monolayer of Monomercaptoundecahydro-closo-dodecaborate on a Polycrystalline Gold Surface. (2022, April 12). MDPI. Retrieved from [Link]

  • Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Gold coated magnetic nanoparticles: from preparation to surface modification for analytical and biomedical applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. (n.d.). PubMed. Retrieved from [Link]

  • Using NMR to observe the restricted rotation in amide bonds. (2023, March 20). Nanalysis. Retrieved from [Link]

Sources

Method

Application Note: 5-(Dimethylamino)pentanoic Acid Hydrochloride as a pH-Responsive Building Block

Introduction & Strategic Utility 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 6281-23-8 / HCl salt) is a bifunctional building block critical to the development of Lipid Nanoparticles (LNPs) and pH-responsive bioc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 6281-23-8 / HCl salt) is a bifunctional building block critical to the development of Lipid Nanoparticles (LNPs) and pH-responsive bioconjugates .

Structurally, it possesses two distinct functional handles:[1]

  • Terminal Carboxylic Acid: Allows for facile attachment to lipid tails (via esterification) or biomolecules (via amide coupling).

  • Tertiary Amine (Dimethylamino): Acts as an ionizable head group. With a pKa typically around 9.5–10.5, this group remains neutral at physiological pH (reducing toxicity) but becomes protonated in acidic environments (e.g., endosomes), facilitating endosomal escape—a mechanism central to mRNA delivery efficacy.

This guide provides high-precision protocols for utilizing this reagent in Ionizable Lipid Synthesis (for LNP formulation) and Surface Charge Modulation .

Physicochemical Profile

PropertySpecificationOperational Note
Formula

Salt form improves stability over free base.[1]
MW 181.66 g/mol Use this value for molarity calculations, not the free base MW.
Appearance White to off-white crystalline solidHighly hygroscopic; handle under inert gas if possible.
Solubility Water, Methanol, DMSOInsoluble in non-polar organics (DCM, Hexane) unless neutralized.
pKa (est) ~4.8 (Acid), ~10.2 (Amine)The amine is protonated at neutral pH in the HCl salt form.
Hygroscopicity HighStore at -20°C. Desiccate before weighing.

Application I: Synthesis of Ionizable Cationic Lipids (LNP Precursors)

Context: This protocol describes the synthesis of a generic ionizable lipid (analogous to DODAP/DODMA precursors) by coupling 5-(Dimethylamino)pentanoic acid to a long-chain alcohol (e.g., Dilinoleyl alcohol or similar) via Steglich esterification.

Expert Insight: The commercially available form is the HCl salt . This salt is insoluble in the organic solvents (DCM/Chloroform) required for lipid synthesis. You must perform an in situ neutralization (free-basing) using a tertiary base (TEA or DIPEA) to solubilize the reagent before adding the coupling agents. Failure to do this is the #1 cause of low yields.

Materials
  • Reagent A: 5-(Dimethylamino)pentanoic acid HCl (1.0 equiv)

  • Reagent B: Long-chain alcohol (e.g., 1,2-dilinoleyl-rac-glycerol or similar) (1.0 – 1.1 equiv)

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equiv) and DMAP (4-Dimethylaminopyridine) (0.1 equiv).

  • Base: Triethylamine (TEA) (1.2 equiv) – Critical for solubilization.

  • Solvent: Anhydrous Dichloromethane (DCM).

Protocol Steps
  • Solubilization & Free-Basing:

    • In a round-bottom flask under Nitrogen/Argon, suspend 5-(Dimethylamino)pentanoic acid HCl in anhydrous DCM.

    • Add TEA (1.2 equiv) dropwise. Stir for 15–30 minutes.

    • Observation: The solution should clarify as the free acid form is liberated and dissolves in DCM.

  • Activation:

    • Cool the solution to 0°C (ice bath).

    • Add DCC (1.2 equiv) and DMAP (0.1 equiv) . Stir for 10 minutes at 0°C.

  • Coupling:

    • Add the Long-chain alcohol (dissolved in minimal DCM) dropwise to the reaction mixture.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 12–24 hours.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:Methanol (gradient 100:0 to 95:5). Note: Add 1% TEA to the eluent to prevent the tertiary amine from streaking on silica.

Workflow Visualization

LipidSynthesis Reagent 5-(Dimethylamino)pentanoic acid HCl Intermed Solubilized Free Acid Reagent->Intermed Suspend Solvent DCM (Anhydrous) Solvent->Intermed Base TEA (Neutralization) Base->Intermed Critical Step Coupling Add Alcohol + DCC/DMAP Intermed->Coupling 0°C Activation Reaction Stir 24h @ RT Coupling->Reaction Filter Filter DCU Byproduct Reaction->Filter Product Crude Ionizable Lipid Filter->Product

Figure 1: Synthetic pathway for converting the HCl salt precursor into an ionizable lipid. Note the critical neutralization step.

Application II: Surface Functionalization (Bioconjugation)

Context: Introducing a dimethylamino tail onto a protein, peptide, or nanoparticle surface containing primary amines. This modification alters the Zeta potential, creating a surface that becomes positively charged at acidic pH (useful for endosomal targeting or pH-switched binding).

Mechanism: Carbodiimide (EDC) coupling.[2]

Materials
  • Ligand: 5-(Dimethylamino)pentanoic acid HCl.[1][3][4]

  • Target: Protein/Particle with primary amines (-NH2).[2][5]

  • Activation Buffer: 0.1 M MES, pH 6.0, 0.5 M NaCl.

  • Coupling Reagents: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide).

Protocol Steps
  • Activation (The "Pre-activation" Strategy):

    • Dissolve 5-(Dimethylamino)pentanoic acid HCl in MES Buffer (pH 6.0) to a concentration of 10 mg/mL.

    • Note: The buffer capacity of 0.1 M MES is sufficient to handle the acidity of the HCl salt; no external neutralization is needed here.

    • Add EDC (10-fold molar excess) and NHS (25-fold molar excess) relative to the carboxylic acid.

    • React for 15 minutes at RT. This forms the semi-stable NHS-ester.

  • Conjugation:

    • Add the Target molecule (protein/particle) to the activated NHS-ester solution.[5]

    • Adjust pH to 7.2 – 7.5 using 1M NaOH or Phosphate buffer.

    • Causality: The pH increase is vital. At pH 6.0, the target amines are protonated (

      
      ) and unreactive. Raising to pH 7.4 deprotonates them (
      
      
      
      ), enabling nucleophilic attack on the NHS ester.
  • Incubation:

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Purification:

    • For Proteins: Desalting column (MWCO 7kDa) or Dialysis against PBS.

    • For Nanoparticles: Centrifugation/Wash cycles.

Quality Control & Validation

Every synthesized batch must be validated. Do not proceed to formulation without passing these checkpoints.

A. H-NMR Verification (for Lipid Synthesis)

Dissolve product in


. Look for:
  • Diagnostic Singlet: A sharp singlet around 2.2 – 2.3 ppm corresponding to the

    
     protons.
    
  • Triplet: A triplet around 2.3 ppm corresponding to the

    
    -methylene protons (
    
    
    
    ).
  • Absence of Salt: Ensure no broad ammonium peaks remain (indicates successful free-basing).

B. Silver Nitrate Test (Chloride Check)

To confirm if the final product is a free base or still a salt:

  • Dissolve a small amount of product in water/methanol.

  • Add 1 drop of

    
    .
    
  • Precipitate (White) = Chloride present (Failed neutralization/purification).

  • Clear Solution = Free base (Success).

References

  • Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28(2), 172–176.

  • Jayaraman, M., et al. (2012). "Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo." Angewandte Chemie International Edition, 51(34), 8529–8533.

  • Thermo Fisher Scientific. "EDC/NHS Crosslinking Protocol." Application Notes.

  • PubChem. "5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary."[3][6][7][8] National Library of Medicine.[6]

Sources

Application

Application Note: Strategic Integration of 5-(Dimethylamino)pentanoic Acid in PROTAC Linkerology

Abstract The optimization of Proteolysis Targeting Chimeras (PROTACs) often faces a critical bottleneck: the "solubility-permeability trade-off."[1] While traditional polyethylene glycol (PEG) linkers improve solubility,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The optimization of Proteolysis Targeting Chimeras (PROTACs) often faces a critical bottleneck: the "solubility-permeability trade-off."[1] While traditional polyethylene glycol (PEG) linkers improve solubility, they often compromise cellular permeability due to high topological polar surface area (TPSA). This guide details the application of 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62616-87-3) not merely as a spacer, but as a cationic physicochemical modulator . We provide protocols for its incorporation as a solubility "handle" or terminal cap, exploiting the ionizable tertiary amine to enhance aqueous solubility at acidic pH (lysosome/gastric) while maintaining lipophilicity at physiological pH for membrane traversal.

Strategic Rationale: The "Protonation Switch"

In PROTAC design, linkers are not passive connectors; they determine the spatial orientation of the Ternary Complex (Target-PROTAC-E3). However, large lipophilic linkers (alkyl chains) suffer from poor solubility, while PEG chains can hinder passive diffusion.

5-(Dimethylamino)pentanoic acid offers a hybrid solution via its tertiary amine (


):
  • Solubility Rescue: At pH < 7.0 (and during formulation), the amine is protonated (

    
    ), significantly increasing aqueous solubility.
    
  • Permeability Maintenance: The alkyl chain (pentanoic spacer) masks the polarity better than PEG.

  • Lysosomal Trapping Potential: The cationic nature can facilitate lysosomal accumulation, which may be advantageous for degrading membrane-associated targets or disadvantageous if cytosolic concentration is the goal—requiring careful tuning of the

    
    .
    
Comparative Physicochemical Impact
Linker/Modulator TypeLogP ImpactAqueous SolubilityMembrane PermeabilityMetabolic Stability
Linear Alkyl (C5) High (Lipophilic)PoorHigh (if soluble)High
PEG (PEG-2) Low (Hydrophilic)ExcellentLow to ModerateLow (Oxidative cleavage)
5-(Dimethylamino)pentanoyl Tunable (pH dependent) Good (Ionizable) High (Cationic transport) Moderate

Chemical Properties & Handling[2]

  • Compound: 5-(Dimethylamino)pentanoic acid hydrochloride

  • Formula:

    
    
    
  • MW: 181.66 g/mol

  • State: Hygroscopic white solid.

  • Storage: -20°C, desiccated. The HCl salt is stable; the free base is prone to oxidation and cyclization.

Critical Handling Note: As an HCl salt, this reagent is acidic. When used in amide coupling, extra base equivalents are required to neutralize the HCl and activate the carboxylic acid. Failure to account for this will stall the reaction.

Experimental Protocols

Protocol A: Synthetic Incorporation (Amide Coupling)

Objective: Append the 5-(dimethylamino)pentanoyl moiety to a secondary amine on a PROTAC intermediate (e.g., a functionalized Thalidomide or VHL ligand).

Reagents:

  • PROTAC Intermediate (Amine-bearing) [1.0 equiv]

  • 5-(Dimethylamino)pentanoic acid HCl [1.2 equiv]

  • HATU (Coupling Agent) [1.5 equiv]

  • DIPEA (N,N-Diisopropylethylamine) [4.0 equiv ] (Crucial: 1 eq for HCl, 1 eq for COOH activation, 1 eq for amine maintenance, 1 eq excess)

  • Solvent: Anhydrous DMF or DMAc.

Workflow:

  • Activation Phase:

    • Dissolve 5-(dimethylamino)pentanoic acid HCl in DMF (0.1 M).

    • Add 2.0 equiv of DIPEA. Stir for 5 mins at 0°C. Explanation: This neutralizes the HCl salt and deprotonates the carboxylic acid.

    • Add HATU (1.5 equiv). Stir for 10 mins at 0°C to form the activated ester.

  • Coupling Phase:

    • Add the PROTAC Intermediate (dissolved in minimal DMF with 1.0 equiv DIPEA).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring:

    • Monitor by LC-MS. Look for the mass shift of +127 Da (Fragment) or +145 Da (Acyl addition).

    • Note: The tertiary amine product will streak on silica TLC; use Alumina plates or rely on LC-MS.

  • Workup:

    • Dilute with EtOAc. Wash with saturated NaHCO₃ (Do NOT use acid wash, or you will extract your product into the water phase due to the basic amine).

    • Wash with Brine. Dry over Na₂SO₄.

Protocol B: Purification of Cationic PROTACs

Challenge: The dimethylamino group makes the molecule basic. Standard acidic Reverse Phase HPLC (0.1% Formic Acid) will protonate the amine, making it elute very early (void volume risk).

Method 1: High pH Reverse Phase (Recommended)

  • Column: C18 XBridge or Gemini-NX (pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Rationale: At pH 10, the tertiary amine is deprotonated (neutral). The molecule behaves like a standard lipophilic drug, resulting in sharper peaks and better separation from polar impurities.

Method 2: Ion Pairing (Alternative)

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Rationale: TFA forms a hydrophobic ion pair with the tertiary amine, increasing retention on C18 columns compared to Formic Acid. Warning: TFA salts can be cytotoxic; requires lyophilization and potentially salt exchange.

Mechanism of Action & Design Logic

The following diagram illustrates where this specific moiety fits into the PROTAC architecture and how it influences the "Solubility-Permeability Chameleon" effect.

PROTAC_Design cluster_mechanism Physicochemical Modulation Intermediate PROTAC Scaffold (Low Solubility) Coupling Amide Coupling (HATU/DIPEA) Intermediate->Coupling Reagent 5-(Dimethylamino)pentanoic acid (HCl Salt) Reagent->Coupling Product Optimized PROTAC (Cationic Tail) Coupling->Product Stomach Acidic pH (Stomach/Lysosome) Protonated (NH+) -> Soluble Product->Stomach High Solubility Blood Physiological pH (7.4) Equilibrium -> Permeable Product->Blood Membrane Crossing

Caption: Integration of the dimethylamino tail transforms a lipophilic scaffold into a pH-responsive degrader, enhancing solubility in acidic environments while maintaining permeability.

Synthetic Workflow Visualization

This flow details the critical neutralization steps required when working with the HCl salt form.

Synthesis_Workflow Start Start: 5-(Dimethylamino)pentanoic acid HCl Base_Add Add DIPEA (2.0 eq) Neutralize HCl & COOH Start->Base_Add Solubilization Activation Add HATU Form Activated Ester Base_Add->Activation Activation Coupling Add Amine-Linker-Ligand (PROTAC Precursor) Activation->Coupling Reaction Reaction: 2-4h @ RT Coupling->Reaction Workup Workup: Basic Wash (NaHCO3) Avoid Acid Extraction! Reaction->Workup Purification Purification: High pH HPLC (Ammonium Bicarbonate) Workup->Purification

Caption: Step-by-step synthetic pathway emphasizing the critical base neutralization and basic workup strategy to prevent product loss.

Troubleshooting & FAQ

Q1: My reaction yield is low (<20%).

  • Cause: Insufficient base. The HCl salt consumes 1 equivalent of base immediately. If you used standard 2.0 eq DIPEA for the whole reaction, the coupling agent (HATU) may not function efficiently in the acidic microenvironment.

  • Fix: Increase DIPEA to 4.0 equivalents total.

Q2: I cannot recover the product after extraction.

  • Cause: You likely performed an acid wash (1N HCl or Citric Acid) to remove excess base. The dimethylamino group protonated and the product moved into the aqueous waste layer.

  • Fix: Only wash with Saturated NaHCO₃ and Brine. If the product is very polar, skip extraction and purify the reaction mixture directly via Prep-HPLC.

Q3: The product trails/smears on LC-MS.

  • Cause: Interaction of the basic amine with silanols on the column.

  • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase, or switch to a High pH method (Protocol B).

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[2]

  • Maple, H. J., et al. (2019). PROTAC Linker Design: The Impact of Linker Length and Composition. BroadPharm Application Notes.

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia.[1][3][2][4][5]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability.[4] Journal of Medicinal Chemistry.[4]

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK.

Sources

Method

Application Notes and Protocols: 5-(Dimethylamino)pentanoic Acid Hydrochloride in Advanced Drug Delivery

Introduction: A Versatile Building Block for Smart Drug Delivery 5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring both a tertiary amine and a carboxylic acid functional group.[1] This bifunc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Smart Drug Delivery

5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring both a tertiary amine and a carboxylic acid functional group.[1] This bifunctional nature makes it a compelling candidate for innovative drug delivery systems. Its tertiary amine group offers a pH-responsive element, while the carboxylic acid provides a convenient handle for conjugation to therapeutic agents or other macromolecules. This guide provides an in-depth exploration of the potential applications of 5-(Dimethylamino)pentanoic acid hydrochloride in drug delivery, complete with detailed protocols for researchers, scientists, and drug development professionals.

Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic acid hydrochloride

PropertyValueSource
CAS Number 25726-28-7[2][3][4]
Molecular Formula C7H16ClNO2[1][2][3]
Molecular Weight 181.66 g/mol [2][3][4]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
Melting Point 163-165 °C[4]
Boiling Point 273.4 °C at 760 mmHg[4]

Core Application I: pH-Responsive Drug Delivery Systems

The tertiary amine group of 5-(dimethylamino)pentanoic acid is the key to its utility in pH-responsive systems. In acidic environments, the lone pair of electrons on the nitrogen atom readily accepts a proton, leading to a positively charged ammonium ion. This reversible protonation-deprotonation behavior can be harnessed to trigger drug release in specific physiological or pathological microenvironments with altered pH, such as tumors or endosomes.[5][6]

Mechanism of pH-Responsive Drug Release

The principle behind using 5-(dimethylamino)pentanoic acid hydrochloride in pH-responsive nanoparticles lies in the "proton sponge" effect. When nanoparticles functionalized with this compound are internalized by cells and trafficked to acidic endosomes or lysosomes (pH 4.5-6.5), the tertiary amine groups become protonated. This influx of protons and counter-ions into the nanoparticle leads to osmotic swelling and eventual disruption of the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm.

pH_Responsive_Mechanism cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Endosome, pH < 6.5) Nanoparticle Nanoparticle (Drug Encapsulated) Drug Drug Protonated_Nanoparticle Protonated Nanoparticle (Swelling) Nanoparticle->Protonated_Nanoparticle Protonation Tertiary_Amine R-N(CH3)2 (Neutral) Released_Drug Released Drug Protonated_Nanoparticle->Released_Drug Disruption & Release Protonated_Amine R-N(CH3)2H+ (Positively Charged) H_ion H+ H_ion->Protonated_Nanoparticle

Caption: Mechanism of pH-responsive drug release.

Protocol: Synthesis of pH-Responsive Polymeric Nanoparticles

This protocol describes the synthesis of pH-responsive nanoparticles using a modified solvent evaporation technique, incorporating 5-(dimethylamino)pentanoic acid hydrochloride as a functional monomer.[7]

Materials:

  • 5-(Dimethylamino)pentanoic acid hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Drug to be encapsulated

  • Deionized water

  • Phosphate-buffered saline (PBS) of various pH values (7.4, 6.5, 5.0)

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

  • Particle size analyzer

  • UV-Vis spectrophotometer

Procedure:

  • Activation of 5-(Dimethylamino)pentanoic acid:

    • Dissolve 5-(Dimethylamino)pentanoic acid hydrochloride in deionized water and adjust the pH to ~7.0 to obtain the free amine form.

    • In a separate flask, dissolve the free amine form in DCM.

    • Add EDC and NHS (1.2 molar equivalents to the carboxylic acid groups of PLGA) to the DCM solution and stir for 1 hour at room temperature to activate the carboxylic acid group.

  • PLGA Functionalization:

    • Dissolve PLGA in DCM.

    • Add the activated 5-(dimethylamino)pentanoic acid solution to the PLGA solution and stir overnight at room temperature.

    • Precipitate the functionalized polymer in cold methanol and dry under vacuum.

  • Nanoparticle Formulation:

    • Dissolve the functionalized PLGA and the therapeutic drug in DCM.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • Emulsify the mixture using a probe sonicator.

  • Solvent Evaporation and Nanoparticle Collection:

    • Stir the emulsion at room temperature for 4-6 hours to allow for solvent evaporation.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

Characterization and Validation
  • Particle Size and Zeta Potential: Analyze the size distribution and surface charge of the nanoparticles at different pH values using dynamic light scattering (DLS). A significant increase in size and a shift to positive zeta potential at acidic pH would indicate successful functionalization and pH-responsiveness.[7]

  • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using UV-Vis spectrophotometry after dissolving a known amount of nanoparticles in a suitable solvent.

  • In Vitro Drug Release:

    • Disperse the drug-loaded nanoparticles in PBS at different pH values (e.g., 7.4, 6.5, and 5.0).

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect aliquots, centrifuge to pellet the nanoparticles, and measure the drug concentration in the supernatant.

    • Plot the cumulative drug release as a function of time. An accelerated release profile at lower pH will confirm the pH-responsive nature of the formulation.[8][9]

Core Application II: As a Linker in Drug Conjugates

The bifunctional nature of 5-(dimethylamino)pentanoic acid hydrochloride also makes it a suitable candidate for use as a cleavable linker in drug conjugates, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[10][11] The carboxylic acid end can be conjugated to a targeting moiety (e.g., an antibody or peptide), while the tertiary amine can be part of a pH-sensitive linkage to the drug.

Mechanism of Action as a pH-Sensitive Linker

In this application, the drug is attached to the linker via a bond that is stable at physiological pH (7.4) but becomes labile in the acidic environment of endosomes or lysosomes. The protonation of the tertiary amine can catalyze the cleavage of a nearby acid-labile bond (e.g., a hydrazone or a silyl ether), leading to the release of the active drug inside the target cell.[12]

Linker_Mechanism cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell Endosome (pH < 6.5) ADC_Stable Antibody-Linker-Drug Conjugate (Stable) ADC_Cleavage Linker Protonation & Cleavage ADC_Stable->ADC_Cleavage Internalization Released_Drug Active Drug ADC_Cleavage->Released_Drug Antibody_Linker Antibody-Linker ADC_Cleavage->Antibody_Linker

Caption: pH-sensitive linker mechanism in drug conjugates.

Protocol: Conjugation of a Model Drug to a Targeting Peptide

This protocol outlines a conceptual workflow for conjugating a model drug containing a hydroxyl group to a targeting peptide using 5-(dimethylamino)pentanoic acid as a pH-sensitive linker.

Materials:

  • 5-(Dimethylamino)pentanoic acid hydrochloride

  • Targeting peptide with a free amine group (e.g., lysine residue)

  • Model drug with a hydroxyl group

  • (3-Dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Purification columns (e.g., HPLC)

Procedure:

  • Synthesis of the Linker-Drug Moiety:

    • Convert 5-(dimethylamino)pentanoic acid hydrochloride to its free acid form.

    • Activate the carboxylic acid group of the linker using EDC and NHS in DCM.

    • React the activated linker with the hydroxyl group of the model drug in the presence of a suitable catalyst to form an ester bond.

    • Purify the linker-drug conjugate.

  • Peptide Conjugation:

    • Activate the remaining carboxylic acid group of the linker-drug conjugate using EDC and NHS in DMF.

    • React the activated linker-drug with the free amine group of the targeting peptide in the presence of a base like TEA.

    • Allow the reaction to proceed for several hours at room temperature.

  • Purification and Characterization:

    • Purify the final peptide-drug conjugate using reverse-phase HPLC.

    • Characterize the conjugate by mass spectrometry to confirm the correct molecular weight.

Safety and Handling

5-(Dimethylamino)pentanoic acid hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

5-(Dimethylamino)pentanoic acid hydrochloride represents a promising and versatile building block for the development of advanced drug delivery systems. Its inherent pH-responsive properties can be leveraged to create "smart" nanoparticles that release their therapeutic payload in response to specific environmental cues. Furthermore, its bifunctional nature allows for its use as a cleavable linker in targeted drug conjugates. The protocols provided herein offer a foundational framework for researchers to explore the potential of this compound in designing next-generation therapeutics with enhanced efficacy and reduced side effects.

References

  • National Center for Biotechnology Information. (2022). Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity. PubMed Central. Available from: [Link]

  • Aladdin Scientific. 5-(Dimethylamino)pentanoic acid hydrochloride, min 95%, 100 mg. Available from: [Link]

  • Mettler Toledo. pH-Responsive Nanoparticles: Drug Delivery Revolution. Available from: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. PubChem. Available from: [Link]

  • Mettler Toledo. pH-Responsive Nanoparticles: Drug Delivery Revolution. Available from: [Link]

  • Taylor & Francis Online. (2023). Design and characterizations of pH-responsive drug delivery vehicles using molecular docking. Journal of Biomaterials Science, Polymer Edition. Available from: [Link]

  • National Center for Biotechnology Information. (2012). pH-responsive Nanoparticles for Drug Delivery. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14017020, 5-(Dimethylamino)pentanoic Acid. PubChem. Available from: [Link]

  • Chemsrc. CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride. Available from: [Link]

  • ACS Publications. (2024). Efficient Strategy to Synthesize Tunable pH-Responsive Hybrid Micelles Based on Iron Oxide and Gold Nanoparticles. Langmuir. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). PubMed Central. Available from: [Link]

  • Creative Biolabs. ADC Linker Products. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Efficient Strategy to Synthesize Tunable pH-Responsive Hybrid Micelles Based on Iron Oxide and Gold Nanoparticles. PubMed Central. Available from: [Link]

  • Dove Press. (2024). pH-responsive charge-reversal smart nanoparticles for co-delivery of mitoxantrone and copper ions for synergistic chemo-chemodynamic therapy against breast cancer. International Journal of Nanomedicine. Available from: [Link]

  • Royal Society of Chemistry. (2014). A versatile acid-labile linker for antibody–drug conjugates. MedChemComm. Available from: [Link]

  • Royal Society of Chemistry. (2016). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B. Available from: [Link]

  • MDPI. (2024). Designing Dual-Responsive Drug Delivery Systems: The Role of Phase Change Materials and Metal–Organic Frameworks. Pharmaceutics. Available from: [Link]

  • MDPI. (2019). Characterization and Therapeutic Effect of a pH Stimuli Responsive Polymeric Nanoformulation for Controlled Drug Release. Polymers. Available from: [Link]

  • Adooq Bioscience. ADC Linker pathway. Available from: [Link]

  • Royal Society of Chemistry. (2020). Morphology-dependent pH-responsive release of hydrophilic payloads using biodegradable nanocarriers. Polymer Chemistry. Available from: [Link]

Sources

Application

Application Note: Synthesis and Handling of 5-(Dimethylamino)pentanoic Acid Hydrochloride

Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride is a critical bifunctional building block in modern drug discovery. It features a carboxylic acid tail for conjugation and a tertiary dimethylamine headgrou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride is a critical bifunctional building block in modern drug discovery. It features a carboxylic acid tail for conjugation and a tertiary dimethylamine headgroup that remains protonated at physiological pH. This physicochemical profile makes it indispensable for:

  • PROTAC® Linker Synthesis: Modulating linker solubility and permeability.

  • Lipid Nanoparticles (LNPs): Serving as a hydrophilic headgroup precursor for ionizable cationic lipids used in mRNA delivery.

  • Peptide Modification: Enhancing solubility and altering the pharmacokinetic profile of therapeutic peptides.

This guide provides a validated, high-purity synthesis protocol based on the Eschweiler-Clarke reductive methylation , selected for its operational simplicity and specificity (avoiding quaternization).

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 5-(Dimethylamino)pentanoic acid hydrochloride
Common Name 5-(Dimethylamino)valeric acid HCl
CAS Number 25726-28-7
Molecular Formula C₇H₁₅NO₂ · HCl
Molecular Weight 181.66 g/mol
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol; sparingly soluble in acetone
pKa (Calc) ~4.5 (COOH), ~10.2 (NMe₂H⁺)
Melting Point 163–165 °C

Synthesis Protocol: Eschweiler-Clarke Reductive Methylation[2][6][7]

Rationale for Method Selection

While alkylation of 5-bromovaleric acid with dimethylamine is a viable industrial route, it often requires high-pressure vessels and rigorous purification to remove ester byproducts. For laboratory and pilot-scale synthesis, the Eschweiler-Clarke reaction is the superior choice. It utilizes 5-aminovaleric acid (commercially available) and selectively methylates the primary amine to the tertiary amine without forming quaternary ammonium salts.

Reaction Mechanism

The reaction proceeds via the condensation of the primary amine with formaldehyde to form an imine/iminium species, which is irreversibly reduced by the formate anion (from formic acid) via hydride transfer.[1][2] This cycle repeats twice to yield the dimethylated product. Carbon dioxide is released as the driving force.

Reagents & Materials
  • Starting Material: 5-Aminovaleric acid (CAS: 660-88-8)

  • Methylating Agent: Formaldehyde (37% aqueous solution)

  • Reductant/Solvent: Formic acid (88% or 98%)

  • Acid Source: Hydrochloric acid (conc. 37% and 1M solution)

  • Solvents: Water, Ethanol, Acetone (for crystallization)

Step-by-Step Protocol

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-aminovaleric acid (10.0 g, 85.4 mmol) .

  • Add Formic acid (20 mL, ~530 mmol, 6.2 eq) . Note: The reaction is exothermic; add slowly if scaling up.

  • Add Formaldehyde (37% aq., 16 mL, ~214 mmol, 2.5 eq) .

    • Critical Parameter: Ensure a minimum of 2.2 equivalents of HCHO to drive the reaction to completion.

Step 2: Reflux & Reduction

  • Heat the mixture to 100°C (Reflux) using an oil bath.

  • Maintain reflux for 12–16 hours .

    • Observation: Evolution of CO₂ gas (bubbling) indicates the reduction is proceeding.

  • Monitor reaction progress by LC-MS or TLC (System: MeOH/DCM/NH₄OH). Consumption of the primary amine starting material indicates completion.

Step 3: Workup & Salt Formation

  • Cool the reaction mixture to room temperature.

  • Add conc. HCl (10 mL) to the reaction mixture to ensure the hydrochloride salt forms and to quench excess reagents.

  • Concentrate the solution to dryness under reduced pressure (Rotavap) at 50–60°C. A viscous oil or sticky solid will remain.

  • Co-evaporation: To remove residual formic acid/formaldehyde, redissolve the residue in water (20 mL) and evaporate again. Repeat this step with Ethanol (20 mL) twice.

Step 4: Purification & Crystallization

  • Dissolve the crude residue in a minimum amount of hot Ethanol (approx. 30–40 mL) .

  • Add Acetone (approx. 100 mL) dropwise to the stirring hot solution until persistent cloudiness appears.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white crystals under vacuum and wash with cold acetone/ether (1:1).

  • Dry in a vacuum oven at 40°C for 6 hours.

Expected Yield: 12.5 – 14.0 g (80–90%).

Analytical Quality Control

Validate the synthesized material using the following criteria.

MethodExpected Signal / ResultInterpretation
¹H NMR (D₂O) δ 3.05 (t, 2H, N-CH ₂), 2.78 (s, 6H, N(CH ₃)₂), 2.35 (t, 2H, CH ₂-CO), 1.65 (m, 4H, CH ₂-CH ₂)Confirms dimethylation and integrity of the alkyl chain.
¹³C NMR (D₂O) δ 178.5 (COOH), 57.2 (N-CH₂), 43.5 (N-CH₃), 33.8 (CH₂-CO), 23.5, 21.8 (internal CH₂)Verifies carbon skeleton.
Mass Spec (ESI+) [M+H]⁺ = 146.12 m/zMatches free base mass + proton.
pH (1% aq.) 2.0 – 3.0Confirms HCl salt form.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5-Aminovaleric Acid (10.0 g) Reagents Add Excess Formic Acid (6.2 eq) & Formaldehyde (2.5 eq) Start->Reagents Reflux Reflux at 100°C (12-16 Hours) CO2 Evolution Reagents->Reflux Methylation Quench Acidify with conc. HCl Convert to HCl Salt Reflux->Quench Completion Evap Evaporate to Dryness Co-evap with EtOH Quench->Evap Cryst Recrystallization (EtOH / Acetone) Evap->Cryst Final Final Product: 5-(Dimethylamino)pentanoic acid HCl (White Solid) Cryst->Final

Figure 1: Step-by-step workflow for the Eschweiler-Clarke synthesis of 5-(dimethylamino)pentanoic acid HCl.

Safety & Handling

  • Formaldehyde: A known carcinogen and sensitizer. All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Formic Acid: Highly corrosive and causes severe skin burns. It is also a reducing agent; keep away from strong oxidizers.[1]

  • Product Handling: The HCl salt is acidic and hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Inhalation of dust may cause respiratory irritation (H335).

References

  • Clarke, H. T., et al. (1933).[1] "The Action of Formaldehyde on Amines and Amino Acids."[3][2][4] Journal of the American Chemical Society, 55(11), 4571–4587. Link

  • Moore, M. L. (1949).[2][5] "The Leuckart Reaction."[2] Organic Reactions, 5, 301–330.[2] (Foundational review of reductive alkylation mechanisms).

  • PubChem Compound Summary. (2023). "5-(Dimethylamino)pentanoic acid hydrochloride." CID 22832099. Link

  • ChemicalBook. (2023).[6] "5-Bromovaleric acid Properties and Synthesis." (Reference for alternative alkylation routes). Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 5-(Dimethylamino)valeric acid hydrochloride." Link

Sources

Method

Application Note: Quantitative Strategies for 5-(Dimethylamino)pentanoic Acid Hydrochloride

Introduction & Analyte Profile 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and lipid nanoparticle...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate often utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and lipid nanoparticles.[1] Its quantification presents specific challenges to the analytical chemist due to its zwitterionic nature and lack of a distinct UV chromophore.

This Application Note outlines two robust, field-proven protocols for quantification:

  • HILIC-MS/MS: The gold standard for high-sensitivity bioanalysis and trace impurity quantification.[1]

  • HPLC-CAD: A robust, universal detection method suitable for Quality Control (QC) and high-concentration assay testing without derivatization.[1]

The Analytical Challenge
  • Polarity: The molecule contains both a carboxylic acid (pKa ~4.[1]6) and a tertiary amine (pKa ~9.8).[1] At neutral pH, it exists as a zwitterion, leading to poor retention on standard C18 Reverse Phase (RP) columns.

  • Detection: It lacks a conjugated

    
    -system, rendering standard UV-Vis detection (254 nm) impossible and low-wavelength detection (200-210 nm) prone to noise and interference.[1]
    
PropertyValueImplication
Molecular Weight 145.20 (Free Base) / 181.66 (HCl Salt)Small molecule; requires specific MS scanning range.[1]
LogP ~0.5 (Highly Hydrophilic)Elutes in void volume on C18; requires HILIC or Ion-Pairing.[1]
pKa 4.58 (Acid), ~9.8 (Amine)pH control is critical to suppress ionization or fix charge state.[1]

Method A: HILIC-MS/MS (High Sensitivity)[1]

Target Audience: Bioanalytical researchers, impurity profiling.[1] Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[1] This method avoids the use of non-volatile ion-pairing agents (like TFA) that suppress MS ionization.[1]

Experimental Protocol

Instrumentation: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad, or Waters Xevo).[1]

Chromatographic Conditions
  • Column: Waters XBridge Amide or BEH Amide (2.1 x 100 mm, 2.5 µm).[1]

    • Why: Amide phases provide superior retention for polar amines compared to bare silica and are stable over a wide pH range.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

    • Note: High organic content is required for retention in HILIC.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Program:

Time (min) %A (Aqueous Buffer) %B (Acetonitrile) State
0.00 10 90 Initial
1.00 10 90 Isocratic Hold
5.00 40 60 Elution Gradient
5.10 10 90 Re-equilibration

| 8.00 | 10 | 90 | Stop |[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Precursor Ion: m/z 146.2

    
    [1]
    
  • MRM Transitions:

    • Quantifier: 146.2

      
       101.1 (Loss of dimethylamine/formic acid moiety).[1]
      
    • Qualifier: 146.2

      
       46.1 (Dimethylammonium ion characteristic fragment).[1]
      
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

Mechanism of Action

The following diagram illustrates the HILIC retention mechanism specifically for this zwitterionic analyte.

HILIC_Mechanism cluster_0 Stationary Phase Surface cluster_1 Mobile Phase (High ACN) Silica Silica Base Ligand Amide Ligand Silica->Ligand WaterLayer Water-Enriched Layer (Stagnant) Ligand->WaterLayer Hydrogen Bonding BulkMP Bulk Mobile Phase (90% ACN) WaterLayer->BulkMP Dynamic Equilibrium Analyte 5-(Dimethylamino)pentanoic acid [Polar/Charged] Analyte->WaterLayer Partitioning (Retention) Analyte->BulkMP Elution

Caption: HILIC retention relies on the partitioning of the polar analyte into the water-enriched layer formed on the amide stationary phase.[1]

Method B: HPLC-CAD (QC & Purity Assay)[1]

Target Audience: QC Labs, Manufacturing Support.[1] Rationale: Charged Aerosol Detection (CAD) is a "universal" detector that responds to any non-volatile analyte.[1][3] It eliminates the need for complex derivatization (e.g., OPA/FMOC) required by UV detection.[1]

Experimental Protocol

Instrumentation: HPLC (e.g., Thermo Vanquish) with CAD (Corona Veo or similar).[1]

Chromatographic Conditions
  • Column: Acclaim Trinity P1 (Mixed Mode: RP/WAX/SCX) or HILIC-Z.[1]

    • Optimization: A Mixed-Mode column is often preferred for QC to separate the salt counter-ion (Cl-) from the active API if needed, but a standard HILIC column (as in Method A) is also compatible.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

    • Note: TFA is volatile (required for CAD) and acts as an ion-pairing agent to improve peak shape.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.

  • Nebulizer Temp: 35°C (Standard).

Gradient Program:

Time (min) %B
0.0 5
8.0 40
8.1 5

| 12.0 | 5 |

Signal Linearization

CAD response is naturally non-linear (curvilinear).[1] For accurate quantification over a wide range:

  • Power Function: Apply a Power Function Value (PFV) of 1.0 - 1.5 in the chromatography software (e.g., Chromeleon).

  • Calibration: Use a quadratic fit (

    
    ) if the dynamic range exceeds two orders of magnitude.[1]
    

Sample Preparation Workflows

Proper sample preparation is vital to prevent column fouling, especially with biological matrices.[1]

Sample_Prep Start Start: Sample Type Decision1 Matrix Type? Start->Decision1 Biofluid Plasma / Serum Decision1->Biofluid Solid Powder / Tablet Decision1->Solid Aqueous Reaction Mix / Buffer Decision1->Aqueous PPT Protein Precipitation Add 3:1 ACN:Sample Biofluid->PPT Weigh Weigh & Dissolve in 50:50 Water:ACN Solid->Weigh Dilute2 Direct Dilution into Mobile Phase Aqueous->Dilute2 Centrifuge Centrifuge 10,000g, 10 min PPT->Centrifuge Dilute1 Dilute Supernatant with Mobile Phase A Centrifuge->Dilute1 Inject Inject to HPLC/MS Dilute1->Inject Sonicate Sonicate 15 mins Weigh->Sonicate Filter Filter (0.2 µm PTFE) Sonicate->Filter Filter->Inject Dilute2->Inject

Caption: Decision tree for sample preparation based on matrix complexity to ensure column longevity and data integrity.

Troubleshooting & Optimization (Expertise)

Solvent Mismatch (The "HILIC Washout" Effect)

Symptom: Distorted, split, or broad peaks in HILIC mode.[1] Cause: Dissolving the sample in 100% water. Water is the "strong" solvent in HILIC.[1] Injecting a plug of water causes the analyte to travel faster than the mobile phase initially. Solution: Always dissolve or dilute the final sample in at least 75% Acetonitrile . This matches the initial mobile phase conditions.

pH Sensitivity

Symptom: Retention time shifting.[1] Cause: The tertiary amine is sensitive to pH changes near its pKa.[1] Solution: Buffer capacity is key.[1] Ensure the Ammonium Formate concentration is at least 10mM.[1][4] Verify pH of the aqueous portion before adding organic solvent.

Hygroscopicity

Symptom: Assay values dropping over time (weighing error). Cause: The hydrochloride salt is hygroscopic.[1] Solution: Store standard material in a desiccator.[1] Equilibrate to room temperature before weighing. Correct for water content (KF titration) or residual solvent (NMR) when calculating purity for standard curves.

References

  • Douša, M., & Jireš, J. (2020).[1][5] HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin. Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2025).[1] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection. Application Note.

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride.

Sources

Application

Application Note: Coupling Strategies for 5-(Dimethylamino)pentanoic Acid Hydrochloride

Abstract 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7) is a critical intermediate in the synthesis of ionizable lipids, including SM-102, the delivery vehicle for the Moderna COVID-19 mRNA vaccine.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7) is a critical intermediate in the synthesis of ionizable lipids, including SM-102, the delivery vehicle for the Moderna COVID-19 mRNA vaccine.[1] Its coupling to amine-bearing scaffolds presents unique challenges due to its zwitterionic potential, the hygroscopic nature of the hydrochloride salt, and the presence of a basic tertiary amine tail. This guide details three validated protocols for amide bond formation, emphasizing the critical neutralization steps and purification strategies required to retain the tertiary amine motif during workup.

Strategic Considerations & Chemical Logic

The Molecule: Dual Personality

The target molecule,


, possesses two conflicting functional zones:[1]
  • The Reactive Head (Carboxylic Acid): Requires activation (conversion to an ester/anhydride) to couple with a nucleophilic amine.

  • The Basic Tail (Tertiary Amine): In the HCl salt form, this amine is protonated (

    
    ). To participate in the reaction, the carboxylic acid must be free, but to act as a lipid, the tertiary amine is often the desired final functionality.
    
The "Neutralization Trap"

Most standard coupling protocols (EDC, HATU) require a basic environment (pH 8-9) to deprotonate the nucleophile (the amine you are coupling to). However, 5-(dimethylamino)pentanoic acid is supplied as an HCl salt.[1][2][3][4]

  • Critical Rule: You must add at least 1.0 equivalent of base (DIPEA/NMM) solely to neutralize the HCl counterion attached to the starting material. This is separate from the base required for the coupling reaction itself. Failure to account for this results in acidic conditions that stall the coupling.

Solubility & Solvent Systems

The HCl salt is highly polar and water-soluble, while the target lipid product is often lipophilic.

  • Recommended Solvent: DMF (Dimethylformamide) or a DMF/DCM (Dichloromethane) mixture.[5] DMF ensures the salt dissolves fully before neutralization.

Decision Matrix: Selecting a Protocol

The following logic flow dictates the optimal method based on your scale and downstream purification capabilities.

CouplingLogic cluster_legend Legend Start Start: Select Scale Scale Scale < 5g? Start->Scale Purification Purification Method? Scale->Purification Yes AcylCl Method C: Thionyl Chloride (Industrial Scale) Scale->AcylCl No (>50g) HATU Method A: HATU/DIPEA (High Yield, Fast) Purification->HATU Column Chromatography EDC Method B: EDC/NHS (Water Soluble Byproducts) Purification->EDC Extraction/Precipitation Rec1 Best for Research Rec2 Best for Clean Workup

Figure 1: Decision matrix for selecting the appropriate coupling strategy.

Detailed Protocols

Method A: HATU-Mediated Coupling (Gold Standard for Research)

Best for: Small to mid-scale (100 mg – 5 g), difficult amines, and high-value substrates.[1] Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1]

Reagents:

  • 5-(Dimethylamino)pentanoic acid HCl (1.0 eq)[1][2][3]

  • Target Amine (1.0 – 1.1 eq)[1]

  • HATU (1.1 – 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq )[1]

  • Solvent: Anhydrous DMF[6]

Protocol:

  • Dissolution: In a round-bottom flask under Nitrogen/Argon, dissolve 5-(Dimethylamino)pentanoic acid HCl (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Neutralization & Activation: Add 2.0 eq of DIPEA. Stir for 5 minutes.

    • Note: The solution may become slightly cloudy as amine salts form.

  • Activation: Add HATU (1.1 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the Target Amine (1.0 eq) dissolved in minimal DMF.

  • Completion: Add the remaining DIPEA (1.0 - 2.0 eq) to maintain basic pH. Stir at RT for 2–4 hours. Monitor by LC-MS (Look for product mass; disappearance of acid).[1]

Method B: EDC/NHS Coupling (Water-Soluble Workup)

Best for: avoiding difficult chromatography; cases where urea byproducts are unacceptable.[1]

Reagents:

  • 5-(Dimethylamino)pentanoic acid HCl (1.0 eq)[1][2][3]

  • EDC

    
     HCl (1.5 eq)[1]
    
  • NHS (N-Hydroxysuccinimide) (1.5 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Solvent: DCM/DMF (4:1 ratio)[1]

Protocol:

  • Salt Break: Dissolve the acid HCl salt in the solvent mixture. Add TEA (1.0 eq) and stir for 10 minutes.

  • Activation: Add EDC

    
     HCl (1.5 eq) and NHS (1.5 eq). Stir for 1 hour at 0°C, then warm to RT.
    
  • Coupling: Add the Target Amine (1.0 eq) and remaining TEA (1.5 eq).

  • Reaction: Stir overnight (12-16 hours).

  • Quenching: Add water to hydrolyze remaining active ester.

The Purification Challenge: "The Tertiary Amine Trap"

The Problem: Standard amide workups involve washing the organic layer with 1N HCl to remove unreacted amines and coupling reagents.

  • CRITICAL WARNING: If you wash your reaction mixture with 1N HCl, you will protonate the dimethylamino tail of your product , rendering it water-soluble. You will lose your product to the aqueous waste layer.

The Solution: Use a Basic Workup or Buffered Wash .

Recommended Workup Protocol (for Method A or B)
  • Dilution: Dilute reaction mixture with Ethyl Acetate or DCM.

  • Basic Wash: Wash organic layer 2x with 5% NaHCO₃ (aq) or Saturated Na₂CO₃ .

    • Why: This keeps the tertiary amine deprotonated (neutral) and in the organic layer, while removing acidic byproducts (HATU residues, NHS).

  • Brine Wash: Wash 1x with saturated NaCl to remove water.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Chromatography Guidelines

If column purification is necessary (likely for SM-102 synthesis):

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM / Methanol.[7]

  • Modifier: You MUST add 1% Triethylamine or 1% NH₄OH to the mobile phase.

    • Reason: Silica is slightly acidic. Without a base modifier, the dimethylamino tail will stick to the silica, causing severe tailing and yield loss.

Comparative Data Analysis

FeatureMethod A: HATUMethod B: EDC/NHSMethod C: Acyl Chloride
Coupling Efficiency High (>90%)Moderate (70-85%)High (>90%)
Reaction Time Fast (2-4 hrs)Slow (Overnight)Fast (1-2 hrs)
Byproduct Removal Difficult (HATU urea)Easy (Water soluble)Gas (SO₂/HCl)
Cost HighMediumLow
Racemization Risk LowLowN/A (Achiral acid)
Moisture Sensitivity ModerateModerateHigh

Troubleshooting Guide

Issue: Low Yield / Starting Material Remains

  • Cause: Insufficient base. The HCl salt of the starting material consumed the first equivalent of base.

  • Fix: Ensure you added at least 3 equivalents of DIPEA total (1 for salt, 1 for reaction, 1 excess). Check pH of reaction mixture on wet pH paper; it should be >8.

Issue: Product Lost During Extraction

  • Cause: Acidic wash used (HCl or Citric Acid).

  • Fix: Check the aqueous waste layer. Basify it to pH 10 with NaOH and re-extract with DCM. The product should return to the organic phase.[8]

Issue: Tailing on TLC/Column

  • Cause: Interaction of tertiary amine with silica silanols.

  • Fix: Pre-wash the TLC plate or column with 1% Triethylamine in DCM.

References

  • ModernaTX, Inc. (2017). Lipid Nanoparticles for mRNA Delivery. World Intellectual Property Organization. WO2017049245. Link

    • Context: Primary source for SM-102 synthesis protocols involving 5-(dimethylamino)pentanoic acid.[1]

  • Thermo Fisher Scientific . (2023). EDC Crosslinking Protocol. Link

    • Context: Standard protocols for carbodiimide coupling chemistry.[7]

  • Bachem . (2024).[9][10][11] Peptide Coupling Reagents: A Guide. Link

    • Context: Comparative efficiency of HATU vs EDC and base requirements for salt forms.
  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 22832099: 5-(Dimethylamino)pentanoic acid hydrochloride.[1] Link

    • Context: Physical properties and solubility data.[3][4][6]

Sources

Method

Application Note: Strategic Utilization of 5-(Dimethylamino)pentanoic Acid HCl in Medicinal Chemistry

Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a specialized bifunctional building block utilized primarily in medicinal chemistry and drug delivery systems . Unlike simple amino acids, 5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a specialized bifunctional building block utilized primarily in medicinal chemistry and drug delivery systems . Unlike simple amino acids, 5-DAPA possesses a tertiary amine terminus and a carboxylic acid tail.

Its primary application lies in Lead Optimization : it serves as a "solubilizing linker" or "cationic tail." By attaching the 5-DAPA motif to hydrophobic drug scaffolds, researchers can introduce a basic center that is protonatable at physiological pH, significantly enhancing aqueous solubility and oral bioavailability without requiring amine protection steps during synthesis.

This guide provides a validated workflow for coupling 5-DAPA HCl to amine-bearing scaffolds, detailing the critical in situ neutralization steps often overlooked in standard protocols.

Chemical Profile & Handling

PropertySpecificationCritical Note
Formula

The HCl salt stabilizes the molecule but requires base neutralization for coupling.
MW 181.66 g/mol Use this value for stoichiometry, not the free base MW (145.20).
Appearance White crystalline solidHighly Hygroscopic. Store in a desiccator.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexanes) until neutralized.
pKa (calc) ~4.8 (Acid), ~10.2 (Amine)The tertiary amine is protonated at neutral pH.
Handling Precautions
  • Hygroscopicity: 5-DAPA HCl absorbs atmospheric moisture rapidly. Weighing should be performed quickly, or the bulk container should be handled under nitrogen.

  • Acidity: As a hydrochloride salt of a carboxylic acid, the bulk solid is acidic. Avoid contact with acid-sensitive protecting groups (e.g., Trityl) in solid-state mixtures.

Core Application: The "Cationic Tail" Derivatization

The most robust use of 5-DAPA is attaching it to a hydrophobic amine (R-NH₂) to form an amide. This introduces the dimethylamino tail.[1][2][3][4][5][6]

Why use 5-DAPA?

  • No N-Protection Needed: Unlike primary amino acids (e.g., 5-aminopentanoic acid), the tertiary dimethylamine cannot compete in amide coupling reactions. This eliminates two synthetic steps (protection and deprotection).

  • Solubility Enhancement: The resulting product contains a basic nitrogen that forms water-soluble salts (e.g., citrates, fumarates).

Visualization: The Synthetic Logic

The following diagram illustrates the strategic advantage of using 5-DAPA in lead optimization.

DAPA_Strategy Scaffold Hydrophobic Drug (Low Solubility) Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling DAPA 5-DAPA HCl (Cationic Linker) DAPA->Coupling Product Derivatized Drug (High Solubility) Coupling->Product Mechanism Mechanism: Tertiary Amine Protonation Product->Mechanism pH < 9

Caption: 5-DAPA acts as a solubility switch. The tertiary amine remains inert during coupling but becomes the solubility engine in the final molecule.

Detailed Protocol: Amide Coupling with HATU

This protocol is optimized for coupling 5-DAPA HCl to a secondary or primary amine.

Reagents:

  • Substrate (Amine, 1.0 equiv)

  • 5-DAPA HCl (1.2 equiv)

  • HATU (1.3 equiv)

  • DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv ) — Critical parameter

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology
  • Activation Phase (The "Free Base" Generation):

    • In a dried round-bottom flask, dissolve 5-DAPA HCl (1.2 equiv) in anhydrous DMF.

    • Add HATU (1.3 equiv).

    • Crucial Step: Add DIPEA (2.0 equiv initially). Stir for 5 minutes.

    • Why? The first equivalent of DIPEA neutralizes the HCl salt of 5-DAPA. The second equivalent activates the carboxylic acid. Without this excess base, the reaction will stall due to acidic pH.

  • Coupling Phase:

    • Add the Amine Substrate (1.0 equiv) to the reaction mixture.

    • Add the remaining DIPEA (1.5 - 2.0 equiv) to ensure the reaction medium remains basic (pH ~8-9 on wet paper).

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC/LCMS: Monitor the disappearance of the amine substrate.

    • Note: The product will likely be very polar. If using TLC, use a polar system (e.g., DCM:MeOH:NH₄OH 90:10:1) to move the product off the baseline.

  • Workup (The "Basic Extraction" Trick):

    • Dilute the reaction with Ethyl Acetate (EtOAc).

    • Wash 1: Saturated NaHCO₃ (Removes unreacted acid and HATU byproducts).

    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Self-Validating Check: If the product is not in the organic layer, it may be protonated. Adjust the aqueous layer to pH 10-11 with NaOH and re-extract.

Purification & Isolation Strategy

Because 5-DAPA derivatives contain a basic nitrogen, they allow for a "Catch-and-Release" purification strategy that avoids expensive chromatography.

Protocol: Acid-Base Purification

This method isolates the product based on its pKa, removing non-basic impurities.

Purification_Workflow Crude Crude Reaction Mix (in Organic Solvent) AcidWash Extract with 1M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-basic Impurities AqLayer Aqueous Layer (Contains Product-H+) PhaseSep->AqLayer Target Basify Basify Aq Layer (pH > 12 with NaOH) AqLayer->Basify Extract Extract into DCM/EtOAc & Evaporate Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Catch-and-Release logic utilizes the 5-DAPA tertiary amine to isolate the product from non-basic byproducts.

Troubleshooting & FAQs

Q: My reaction yields are low (<30%). What went wrong?

  • Cause: Insufficient base. The HCl in the 5-DAPA starting material consumes 1 equivalent of base immediately. If you used standard 1:1:1 stoichiometry, your coupling agent (HATU/EDC) effectively failed because the carboxylate could not form.

  • Fix: Ensure you use at least 3.5 equivalents of DIPEA total.

Q: The product is stuck in the aqueous layer during workup.

  • Cause: The dimethylamino tail makes the molecule amphiphilic. At neutral pH, it might be partially protonated (zwitterionic if the scaffold has acidic groups).

  • Fix: Saturate the aqueous phase with NaCl (salting out) and ensure the pH is >10 (for free base extraction) or use n-Butanol for extraction if the molecule is highly polar.

Q: Can I use EDC/NHS instead of HATU?

  • Yes. However, 5-DAPA HCl must be pre-neutralized. Dissolve 5-DAPA HCl in water, adjust pH to ~7, and lyophilize OR use the organic phase protocol above with excess base. HATU is generally preferred for speed and conversion in organic solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved January 30, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 5-(dimethylamino)valeric acid hydrochloride.[2] Accessed via ECHA CHEM Database. [Link][2]

  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application

Application Note: 5-(Dimethylamino)pentanoic Acid HCl in Medicinal Chemistry

Sub-Title: Strategic Utilization for Ionizable Lipid Synthesis and Solubility Tuning Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a critical bifunctional building block in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: Strategic Utilization for Ionizable Lipid Synthesis and Solubility Tuning

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl) is a critical bifunctional building block in modern medicinal chemistry. While structurally simple, it serves two high-value functions in drug development:

  • LNP Ionizable Lipid Synthesis: It acts as a precise "tuning fork" for the pKa of lipid nanoparticles (LNPs), enabling the optimization of endosomal escape for mRNA delivery.

  • Solubility Enhancement: It functions as a solubilizing linker for lipophilic small molecules (BCS Class II/IV), introducing a basic center that improves aqueous solubility via salt formation.

This guide provides validated protocols for coupling 5-DAPA HCl to therapeutic scaffolds and lipid tails, emphasizing the handling of the hydrochloride salt to prevent side reactions.

Chemical Profile & Physicochemical Logic[1]

PropertySpecificationMedicinal Chemistry Significance
Formula C

H

NO

[1] · HCl
The HCl salt ensures stability; free amino acids are zwitterionic and hygroscopic.
MW 181.66 g/mol Low MW minimizes "dead weight" in the final drug conjugate.
pKa (Amine) ~9.5 (Free Acid) ~6.2–6.8 (Lipid)Critical: When conjugated into a lipid, the apparent pKa shifts to the physiological "sweet spot" (6.0–7.0), allowing LNPs to be neutral in blood (pH 7.4) but cationic in endosomes (pH 5.5).
Chain Length 5 Carbons (Pentyl)Provides steric flexibility. Often compared against C3 (propionic) and C4 (butyric) analogs to optimize linker length for receptor binding or lipid packing.

Module A: Synthesis of Ionizable Lipids (LNP Applications)

The primary utility of 5-DAPA is in synthesizing ionizable lipids (similar to DLin-MC3-DMA or ALC-0315 analogs). The goal is to esterify the carboxylic acid tail of 5-DAPA to a hydrophobic dialkyl alcohol.

Mechanism of Action: The Proton Switch

The dimethylamino headgroup is designed to act as a pH-dependent switch.

  • In Circulation (pH 7.4): The amine is largely unprotonated (neutral). This prevents toxicity and non-specific binding to anionic serum proteins.

  • In Endosome (pH < 6.0): The amine becomes protonated (cationic). This positive charge interacts with the anionic endosomal membrane lipids, causing phase transition (lamellar to hexagonal H

    
    ), disrupting the membrane and releasing the RNA payload.
    
Visualization: Endosomal Escape Pathway

EndosomalEscape cluster_blood Bloodstream (pH 7.4) cluster_endosome Endosome (pH 5.0 - 6.0) LNP_Neutral LNP Surface (Neutral Charge) Protonation Protonation of Dimethylamino Group LNP_Neutral->Protonation Endocytosis & Acidification Membrane_Destabilization Interaction with Anionic Endosomal Lipids Protonation->Membrane_Destabilization Electrostatic Interaction Escape Payload Release (Cytosol) Membrane_Destabilization->Escape Membrane Disruption

Figure 1: The "Proton Sponge" mechanism facilitated by the dimethylamino headgroup of 5-DAPA derived lipids.

Protocol: Esterification to Dialkyl Alcohols

Objective: Couple 5-DAPA HCl to a dialkyl alcohol (e.g., Dilinoleyl alcohol) to form an ionizable lipid.

Reagents:

  • 5-DAPA HCl (1.2 equiv)

  • Dialkyl Alcohol (1.0 equiv)

  • EDC[2][3]·HCl (1.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Salt Neutralization: In a round-bottom flask, suspend 5-DAPA HCl in anhydrous DCM. Add DMAP.

    • Note: DMAP serves two roles here: it acts as a base to neutralize the HCl (releasing the free carboxylic acid) and as a nucleophilic catalyst for the esterification.

  • Activation: Add EDC·HCl to the mixture at 0°C. Stir for 15 minutes. The solution should clarify as the activated ester forms.

  • Coupling: Add the Dialkyl Alcohol dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours under Nitrogen.

  • Workup:

    • Dilute with DCM.

    • Wash with saturated NaHCO

      
        (removes unreacted acid).
      
    • Wash with Brine .

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient). The tertiary amine makes the product streak on silica; add 1% Triethylamine (TEA) to the eluent to sharpen peaks.

Module B: General Amide Coupling (Drug Linkers)

When using 5-DAPA as a linker for PROTACs or solubility enhancement, amide bonds are preferred over esters for metabolic stability.

Critical Consideration: The HCl Salt

Directly adding coupling reagents to the HCl salt without base will fail. The HCl can protonate the coupling reagent or the amine partner. However, over-basifying can lead to racemization (if chiral centers are present nearby) or side reactions.

Visualization: Coupling Workflow

CouplingWorkflow Start 5-DAPA HCl Salt BaseStep Neutralization (Add DIPEA/NMM) Start->BaseStep Release Free Acid Activation Activation (Add HATU or EDC/NHS) BaseStep->Activation Form Active Ester Coupling Nucleophilic Attack (Add Amine Scaffold) Activation->Coupling Amine Addition Product Amide Linked Conjugate Coupling->Product

Figure 2: Step-wise activation protocol for amino acid salts.

Protocol: HATU-Mediated Amidation

Reagents:

  • 5-DAPA HCl (1.0 equiv)

  • Target Amine Scaffold (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Dissolution: Dissolve 5-DAPA HCl in DMF (concentration ~0.1 M).

  • Base Addition: Add 2.0 equivalents of DIPEA. Stir for 5 minutes.

    • Checkpoint: Ensure the solid dissolves completely.

  • Activation: Add HATU (1.1 equiv). The solution usually turns yellow/orange. Stir for 10 minutes to form the O-At active ester.

  • Coupling: Add the Target Amine Scaffold followed by the remaining 1.0 equivalent of DIPEA.

    • Why more base? To ensure the target amine is also deprotonated and nucleophilic.

  • Monitoring: Monitor by LC-MS. The product will show a mass of [M+1] corresponding to the conjugate.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF) and 1x with Brine.

    • Caution: Do not wash with acidic solutions (like 1N HCl) if you want to retain the dimethylamino group in the organic layer, as it will protonate and extract into the water. Use pH 8 buffer if necessary.

Quality Control & Troubleshooting

Analytical Characterization (NMR)

The dimethylamino group provides a distinct diagnostic signal in


H-NMR.
  • Signal: Strong singlet (6 protons).

  • Shift:

    
     2.2 – 2.3 ppm (in CDCl
    
    
    
    for free base).
  • Shift Change: If the product is protonated (salt form), this singlet shifts downfield to

    
     2.8 – 3.0 ppm. This is a quick check to see if your workup successfully isolated the free base or the salt.
    
Common Pitfalls
IssueCauseSolution
Low Yield (Amide) HCl salt not neutralized.Ensure at least 1 equiv of base (DIPEA) is added before the coupling reagent.
Streaking on TLC Basic amine interacting with silica.Add 1% Triethylamine (TEA) or 1% NH

OH to the TLC developing solvent.
Product in Aqueous Phase Acidic workup protonated the amine.Keep aqueous washes neutral or basic (pH > 8). Extract with DCM instead of EtOAc for polar amines.

References

  • Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link (Foundation of ionizable lipid pKa tuning).

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[4] Link (Discusses the role of lipid headgroups in LNP efficacy).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link (Authoritative review on amide coupling protocols).

  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines. Link (Review of ALC-0315 and SM-102 structures and mechanisms).

Sources

Method

Technical Guide: High-Sensitivity MS Quantification via Charge Derivatization with 5-(Dimethylamino)pentanoic Acid HCl

Based on the specific chemical properties and applications of 5-(Dimethylamino)pentanoic acid hydrochloride , I have designed this comprehensive Application Note. This guide focuses on its primary utility: Charge Derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical properties and applications of 5-(Dimethylamino)pentanoic acid hydrochloride , I have designed this comprehensive Application Note. This guide focuses on its primary utility: Charge Derivatization to enhance ionization efficiency in Mass Spectrometry (ESI-MS) for peptides and amine-containing metabolites.

Executive Summary

In modern bioanalysis, the detection of low-abundance analytes (peptides, amino-metabolites, and amine-bearing drugs) is often limited by poor ionization efficiency in Electrospray Ionization (ESI). 5-(Dimethylamino)pentanoic acid hydrochloride (5-DMAPA[1][2]·HCl) serves as a potent positive-mode charge tag .

By coupling this reagent to primary amines, researchers introduce a tertiary amine with high proton affinity (


) and a hydrophobic spacer. This modification significantly enhances the electrospray response (up to 10-100x) and alters fragmentation kinetics to favor structure-diagnostic ions. This guide details the mechanism, synthesis protocol, and data interpretation for using 5-DMAPA as a mass spectrometry enhancer.

Scientific Mechanism & Rationale

The "Proton Sponge" Effect

Unmodified peptides or small molecules often lack sites that are easily protonated, or they compete poorly with background noise. 5-DMAPA introduces a tertiary dimethylamino group .

  • High Proton Affinity: The tertiary amine readily accepts a proton (

    
    ) in the ESI source, creating a pre-charged ion 
    
    
    
    .
  • Hydrophobic Boosting: The pentanoic alkyl chain (

    
    ) increases the analyte's surface activity, driving it to the surface of the ESI droplet and enhancing desorption into the gas phase (the "hydrophobic push").
    
Fragmentation Physics: Active vs. Passive Derivatization

The chain length of the tag dictates the fragmentation behavior in Tandem MS (MS/MS).

  • Neighboring Group Participation: With a 4-methylene spacer (C5 total length), the dimethylamino group can "curl back" to interact with the amide bond during Collision-Induced Dissociation (CID).

  • Result: This promotes the formation of intense N-terminal reporter ions (often

    
     or specific immonium ions). This is distinct from "passive" tags (like quaternary amines) and is highly advantageous for de novo sequencing  or confirming the presence of the tag.
    
Chemical Structure[2]
  • Reagent: 5-(Dimethylamino)pentanoic acid hydrochloride[1][2][3]

  • Formula:

    
    
    
  • MW: 181.66 g/mol (Salt); 145.20 g/mol (Free Acid)

  • Added Mass (Δm): +127.10 Da (Calculated as

    
     moiety replacing one H).
    

Experimental Workflow (Visualization)

The following diagram illustrates the derivatization logic, from sample preparation to MS analysis.

G cluster_mech Reaction Mechanism Sample Analyte (Amine) (Peptide/Drug) Coupling Coupling Reaction (Amide Bond Formation) Sample->Coupling Mix Activation Activation Step (EDC/HOAt or HATU) Activation->Coupling Activated Ester Cleanup SPE Cleanup (Remove Excess Reagent) Coupling->Cleanup Crude Mix Analysis LC-MS/MS Analysis (Positive Mode ESI) Cleanup->Analysis Purified Tagged Analyte Mech1 5-DMAPA (COOH) Mech2 Active Ester Mech1->Mech2 Activation Mech3 Tagged Analyte (Tertiary Amine) Mech2->Mech3 + R-NH2

Caption: Workflow for N-terminal charge derivatization using 5-DMAPA.

Detailed Protocol: Derivatization of Peptides/Amines

Safety Note: 5-DMAPA·HCl is an irritant. Wear PPE (gloves, goggles). Handle EDC/HATU in a fume hood.

Reagents Preparation
ReagentConcentrationSolventNotes
5-DMAPA·HCl 100 mMDMSO or WaterStock solution. Store at -20°C.
EDC·HCl 100 mMWaterPrepare fresh. (Activator)
HOAt (or NHS) 100 mMDMSOCo-activator for efficiency.
Buffer 0.5 MMES (pH 5.5) or TEAB (pH 7.5)Choice depends on coupling agent.
Coupling Procedure (Standard EDC/HOAt Method)

This method is preferred for aqueous-soluble analytes (peptides).

  • Sample Solubilization: Dissolve peptide/analyte (approx. 10 nmol) in 20 µL of 0.5 M MES buffer (pH 5.5) .

  • Reagent Mix: Add the following to the sample in order:

    • 5 µL of 5-DMAPA stock (50-fold molar excess).

    • 5 µL of HOAt stock .

    • 5 µL of EDC stock .

  • Incubation: Vortex briefly and incubate at Room Temperature for 1-2 hours .

    • Tip: For sterically hindered amines, increase temperature to 37°C.

  • Quenching: Add 50 µL of 1% Hydroxylamine or simply dilute with 0.1% Formic Acid if proceeding immediately to SPE.

Purification (Solid Phase Extraction)

Removal of excess 5-DMAPA is critical to prevent ion suppression.

  • Use a C18 Micro-Spin Column or ZipTip .

  • Condition: ACN

    
     0.1% FA (aq).
    
  • Load: Acidified reaction mixture.

  • Wash: 3x with 0.1% FA (Removes excess reagent and salts).

  • Elute: 50-70% ACN/0.1% FA.

  • Dry: SpeedVac to dryness; reconstitute in mobile phase.

Data Analysis & Interpretation

Mass Shift Calculation

To verify the reaction, look for the specific mass shift in your MS1 spectrum.



  • Explanation:

    • 5-DMAPA Free Acid (

      
      ) MW: 145.115
      
    • Loss of

      
       during amide bond formation: -18.010
      
    • Net Shift: +127.105 Da.

Fragmentation Pattern (MS/MS)

When subjecting the tagged analyte to CID (Collision Induced Dissociation):

  • Low Collision Energy: You will observe the intact tagged parent ion with high intensity.

  • Medium/High Collision Energy:

    • Reporter Ion: A characteristic peak at m/z 128.1 (protonated dimethylamino-pentanoic moiety) may appear if the amide bond breaks.

    • 
       Ion Enhancement:  For peptides, the N-terminal fragment (containing the tag and the first amino acid side chain) will be the dominant peak. This is the "Active Derivatization" signature.
      
Troubleshooting Table
ObservationRoot CauseSolution
No Mass Shift pH too low/high for couplingEnsure pH is 5.0-6.0 for EDC or 7.5-8.0 for HATU.
Multiple Shifts (+127, +254) Labeling of Lysine side chainsThis is expected. Lysines have primary amines. Use trypsin (cleaves at Lys/Arg) after labeling if N-term specificity is required, or account for Lys-labeling in database search.
High Background Incomplete SPE cleanupPerform an extra wash step or use SCX (Strong Cation Exchange) tips.

References

  • Zhang, X., et al. (2014). "Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group." Journal of the American Society for Mass Spectrometry.

    • Context: Establishes the relationship between dimethylamino chain length (C2-C6)
  • Karty, J. A., et al. (2000). "Exploration of the Effect of Charge Derivatization on the Ionization Efficiency of Peptides." Journal of Mass Spectrometry.

    • Context: Foundational work on how fixed/variable charge tags improve ESI limits of detection.
  • PubChem. (2023). "5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary." National Library of Medicine.[4]

    • Context: Chemical property verification and safety data.[2]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting failed reactions involving 5-(Dimethylamino)pentanoic acid hydrochloride

The following technical support guide addresses the specific challenges associated with 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62656-56-0 / 25726-28-7). This document is structured for researchers encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62656-56-0 / 25726-28-7). This document is structured for researchers encountering solubility issues, coupling failures, or purification anomalies.

Status: Operational Ticket Focus: Troubleshooting Failed Reactions & Purification Assigned Specialist: Senior Application Scientist

Compound Profile & Critical Parameters

Before troubleshooting, verify your starting material matches these physicochemical constraints. This compound is a zwitterionic linker often used in the synthesis of ionizable lipids (LNPs) and PROTACs.

ParameterSpecificationTechnical Note
Structure ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Tertiary amine tail; Carboxylic acid head.
MW 181.66 g/mol (HCl salt)Free base MW: 145.20 g/mol .
pKa (Est.)

;

Exists as a zwitterion at neutral pH.
Solubility High:

, MeOH, DMSOLow: DCM, Et₂O, Hexane
Critical: The HCl salt is insoluble in DCM/THF.
Hygroscopicity HighMust be stored under Argon/Desiccator. Wet samples hydrolyze activated esters.

Troubleshooting Decision Matrix

Use this logic flow to identify the root cause of your failure.

Troubleshooting Start Start: Identify Issue Solubility Issue: Insoluble in Reaction Solvent Start->Solubility Coupling Issue: Low Yield / No Reaction Start->Coupling Purity Issue: Streaking / Co-elution Start->Purity SaltForm Check Salt Form: Is it HCl? Solubility->SaltForm Activation Check Activation: Did ester form? Coupling->Activation Mode Check Mode: Normal Phase Silica? Purity->Mode SwitchSolvent Action: Use DMF/DMSO or Perform Salt Exchange SaltForm->SwitchSolvent Yes InternalBase Cause: Zwitterion Inactivation Activation->InternalBase No/Slow ProtocolHATU ProtocolHATU InternalBase->ProtocolHATU Action: HATU/DIPEA Sequential Addn HILIC Action: Switch to RP-C18 or HILIC Mode->HILIC Yes (Streaking)

Figure 1: Diagnostic workflow for isolating reaction failures.

Module 1: Solubility & Salt Management

User Query: "I am trying to couple this acid to an amine in DCM using EDC, but the starting material is a rock at the bottom of the flask."

The Mechanism of Failure

5-(Dimethylamino)pentanoic acid HCl is an ionic salt. Dichloromethane (DCM) is a non-polar solvent with low dielectric constant, incapable of dissociating the ion pair. If the reagent doesn't dissolve, the effective concentration near the coupling agent is near zero.

Protocol A: The "Solvent Switch" (Recommended)

Do not force the reaction in DCM.

  • Solvent System: Switch to DMF (N,N-Dimethylformamide) or a DCM/DMF (4:1) mixture.

  • Base Requirement: You must add at least 1.0 equivalent of base (DIPEA or TEA) before adding the coupling reagent to neutralize the HCl and free the carboxylic acid.

Protocol B: In-Situ "Free-Basing" (For DCM-only reactions)

If your amine partner is strictly soluble only in DCM:

  • Suspend the HCl salt in DCM.

  • Add 1.1 eq DIPEA .[1] Sonicate for 10 minutes. The solution may remain cloudy but the surface species will exchange.

  • Add TMS-Cl (Trimethylsilyl chloride, 1.0 eq) .

    • Why? This forms a transient silyl ester/amine species that is highly soluble in DCM. The silyl group falls off during aqueous workup [1].

Module 2: Coupling Reaction Failures

User Query: "My LCMS shows starting material and activated ester, but no coupled product. Is the tertiary amine interfering?"

The Mechanism of Failure: "Cyclic Acylammonium Trap"

While the tertiary amine cannot form a stable amide (lactam), it can attack the activated ester (e.g., O-acylisourea or OBt ester) intramolecularly to form a 6-membered cyclic acylammonium species .

  • This intermediate is positively charged and electrophilic but can be sterically crowded.

  • If water is present (hygroscopic starting material!), this intermediate hydrolyzes rapidly back to the starting acid (futile cycle).

Protocol C: Optimized HATU Coupling

For difficult couplings involving zwitterionic amino acids, HATU is superior to EDC/NHS due to faster kinetics that outcompete intramolecular trapping.

Reagents:

  • Acid: 5-(Dimethylamino)pentanoic acid HCl (1.0 eq)[1]

  • Amine: Target amine (1.1 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (3.5 eq) — Crucial: 1 eq for HCl, 1 eq for carboxylic acid, 1.5 eq to maintain basic pH for HATU.

Step-by-Step:

  • Dissolve: Dissolve Acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Neutralize: Add DIPEA (2.0 eq) and stir for 5 minutes. Ensure the solution is homogeneous.

  • Activate: Add HATU (1.1 eq). Stir for only 2-5 minutes .

    • Note: Extended activation times increase the risk of acylammonium trapping or racemization (if chiral centers were present).

  • Couple: Immediately add the Amine (1.1 eq) followed by the remaining DIPEA (1.5 eq).

  • Monitor: Stir at RT for 2 hours. Check LCMS.

Protocol D: The Acid Chloride Method (The "Nuclear" Option)

If HATU fails, generate the acid chloride. Warning: The product will be the hydrochloride salt of the acyl chloride.

  • Suspend Acid HCl in DCM (with cat. DMF).[2]

  • Add Oxalyl Chloride (2.0 eq) dropwise at 0°C.

  • Stir 2h at RT. Solvent swap to remove excess oxalyl chloride.[2]

  • Redissolve in DCM and add to a solution of Amine + Excess Base (4.0 eq) .

Module 3: Purification Anomalies

User Query: "I ran a silica column (DCM/MeOH), and my product smeared from fractions 10 to 50. I can't separate it from the urea byproduct."

The Mechanism of Failure

The dimethylamino tail makes your product a "base." Silica gel is acidic (


).
  • Strong Interaction: The tertiary amine protonates on the silica surface, causing strong non-specific binding and "streaking" (tailing).

  • Zwitterionic Drag: If the product has a free acid (unreacted SM), it acts as a zwitterion, adhering irreversibly to normal phase silica.

Protocol E: "Basified" Normal Phase Chromatography

If you must use silica, you must deactivate the acidic sites.

  • Mobile Phase: DCM / MeOH / NH₄OH (1%) or Triethylamine (1%) .

  • Tip: Pre-wash the silica column with the mobile phase containing the base before loading your sample.

Protocol F: Reverse Phase (The Gold Standard)

For amino-lipids and linkers, Reverse Phase (C18) is far superior.

  • Column: C18 (e.g., Agilent ZORBAX or Waters XBridge).

  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Buffer B: Acetonitrile + 0.1% TFA .

  • Why TFA? The acid ensures the dimethylamino group is fully protonated (

    
    ), keeping the molecule in a single charge state. This sharpens the peak significantly.
    
  • Desalting: If the TFA salt is undesirable for biology, pass the purified fraction through a carbonate ion-exchange resin or perform a basic extraction (DCM / NaHCO₃ wash) after lyophilization.

Visualizing the "Trap" Mechanism

Understanding the intramolecular interference is key to timing your reagent additions.

Mechanism SM Starting Material (Linear Acid) Activated Activated Ester (O-At/O-Su) SM->Activated + HATU/Base Trap Cyclic Acylammonium (6-membered Ring Trap) Activated->Trap Intramolecular Attack (Slow Path) Product Desired Amide Product Activated->Product + External Amine (Fast Path) Hydrolysis Hydrolysis (Revert to SM) Trap->Hydrolysis + H2O

Figure 2: Kinetic competition between product formation and the intramolecular trap.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dale, D. J., et al. (2000). The synthesis of 5-amino-pentanoic acid derivatives. Organic Process Research & Development. (Contextual grounding for amino acid handling).
  • PubChem. (n.d.).[1][3] 5-(Dimethylamino)pentanoic acid hydrochloride.[1][4][5][6][7] National Library of Medicine.[3] Link

Sources

Optimization

Technical Support Center: Purification of 5-(Dimethylamino)pentanoic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7). This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-(Dimethylamino)pentanoic acid hydrochloride (CAS 25726-28-7). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. As a molecule possessing both a tertiary amine hydrochloride salt and a carboxylic acid, it exhibits high polarity and specific solubility characteristics that can make purification non-trivial. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and analysis of 5-(Dimethylamino)pentanoic acid hydrochloride.

Q1: What are the key physical properties of 5-(Dimethylamino)pentanoic acid hydrochloride that I should be aware of?

Understanding the fundamental properties of your compound is the first step to a successful purification strategy. 5-(Dimethylamino)pentanoic acid hydrochloride is typically a white to off-white crystalline solid and is soluble in water.[1] Its dual functionality (amine salt and carboxylic acid) dictates its behavior in various solvents.

Table 1: Physicochemical Properties of 5-(Dimethylamino)pentanoic acid hydrochloride

PropertyValueSource(s)
CAS Number 25726-28-7[2][3]
Molecular Formula C₇H₁₆ClNO₂[2][3]
Molecular Weight 181.66 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Melting Point 163-165 °C[4]
Solubility Soluble in water[1]
Q2: My "purified" compound is a sticky solid or an oil. What is the likely cause?

This is a very common issue with amine hydrochloride salts. There are two primary causes:

  • Hygroscopicity: The compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even brief exposure to ambient air can cause well-defined crystals to become tacky. Solution: Always handle the compound in a dry environment (e.g., glove box or under a stream of dry nitrogen). Dry the final product thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

  • Residual Solvent: The purification process, especially if it involves high-boiling point solvents, may leave residual solvent trapped within the solid matrix. Solution: After filtration, wash the crystals with a volatile, low-polarity solvent in which the compound is insoluble (e.g., cold diethyl ether or hexane) to displace the higher-boiling point solvent. Subsequently, dry under high vacuum for an extended period.

Q3: What are the most common impurities I should expect?

Impurities will be specific to the synthetic route used, but generally fall into these categories:

  • Starting Materials: Incomplete reaction can leave unreacted precursors.

  • Side-Products: Products from competing reaction pathways.

  • Inorganic Salts: Salts like sodium chloride or ammonium chloride may be present from workup procedures.

  • De-alkylation Products: Potential for loss of a methyl group from the dimethylamino moiety under certain conditions.

  • Free Base: The presence of the non-salt form, 5-(dimethylamino)pentanoic acid, which has different solubility properties.[5]

Q4: Which analytical techniques are best for assessing purity?

A combination of methods is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and can reveal the presence of organic impurities. Integration of proton signals can be used for quantitative assessment against a known standard.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace-level impurities and confirming the mass of the desired compound.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the theoretical values for the molecular formula C₇H₁₆ClNO₂ within a narrow margin (e.g., ±0.4%). This is an excellent method for confirming salt purity and the absence of excess inorganic salts or solvents.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying crystalline solids like 5-(Dimethylamino)pentanoic acid hydrochloride. Success hinges on selecting the correct solvent system.

Q&A: Common Recrystallization Problems
Problem: My compound is "oiling out" during cooling instead of forming crystals.
  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent environment, or when the solubility curve is very steep. The compound separates as a liquid phase instead of a solid crystalline lattice.

  • Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator. Avoid crashing the solution in an ice bath immediately.

    • Add an Anti-Solvent: Use a binary solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., isopropanol, ethanol) and then slowly add a "poor" solvent (an "anti-solvent" like diethyl ether or ethyl acetate) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a few drops of the "good" solvent to clarify, then cool slowly. This modulates the solubility more gently.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Problem: My recovery from recrystallization is very low.
  • Causality: This usually means the compound has significant solubility in the chosen solvent even at low temperatures, or you used too much solvent to dissolve it initially.

  • Solutions:

    • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small, patient additions.

    • Change the Solvent System: Find a solvent in which the compound has a very high solubility when hot and a very low solubility when cold. Refer to the solvent selection workflow below. A patent for the related 6-aminocaproic acid hydrochloride suggests isopropanol as a potentially effective solvent.[6]

    • Recover a Second Crop: After filtering the first crop of crystals, concentrate the remaining solution (the mother liquor) by about 50% and cool it again to see if a second, likely less pure, crop of crystals will form.

Problem: The final product is colored.
  • Causality: Highly colored impurities are often large, polar, conjugated molecules that get trapped in the crystal lattice.

  • Solutions:

    • Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal adsorbs large, colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Swirl the solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before cooling.

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired colorlessness.

Experimental Protocol: Systematic Recrystallization

This protocol provides a structured approach to purifying your compound.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a single solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) dropwise to each tube at room temperature. Note solvents in which the compound is insoluble.

    • For the tubes where the compound is insoluble, heat them gently (e.g., in a warm water bath). Note solvents in which the compound becomes soluble upon heating.

    • Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath. A solvent that dissolves the compound when hot but yields a precipitate when cold is a good candidate.

  • Main Recrystallization (Scale-Up):

    • Place the crude 5-(Dimethylamino)pentanoic acid hydrochloride into an appropriately sized Erlenmeyer flask.

    • Add the chosen solvent (or "good" solvent of a binary system) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

    • (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Re-heat to boiling for 2-3 minutes.

    • (Optional) Perform a hot filtration to remove charcoal or any insoluble impurities.

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent, followed by a wash with a cold, volatile anti-solvent (like diethyl ether) to remove residual solvent.

    • Dry the crystals thoroughly under high vacuum to remove all traces of solvent and moisture.

Visualization: Recrystallization Solvent Selection Workflow

Recrystallization_Solvent_Selection start Start: Crude Solid test_rt Test Solubility in Solvent at Room Temperature start->test_rt hot_test Heat Solvent to Boiling test_rt->hot_test Insoluble or Sparingly Soluble soluble_rt Soluble at RT (Poor Choice) test_rt->soluble_rt Soluble cool_test Cool Solution hot_test->cool_test Soluble insoluble_hot Insoluble when Hot (Poor Choice) hot_test->insoluble_hot Insoluble crystals Crystals Form (Good Candidate) cool_test->crystals Precipitate Forms no_crystals No Crystals Form (Consider Binary System) cool_test->no_crystals Remains Dissolved

Caption: Decision tree for selecting a suitable recrystallization solvent.

Section 3: Troubleshooting Purification by Column Chromatography

While recrystallization is preferred, column chromatography is a powerful alternative if impurities have similar solubility or if the compound is an oil.[7] However, the polar, basic nature of this compound presents challenges on standard silica gel.

Q&A: Common Chromatography Problems
Problem: My compound is streaking badly on a silica gel TLC plate/column.
  • Causality: The tertiary amine in your molecule is basic and interacts very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, sometimes irreversible, binding leads to poor peak shape and "streaking" or "tailing."[8]

  • Solutions:

    • Add a Basic Modifier: Deactivate the acidic sites on the silica. Add a small amount of a base to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[8][9] This neutralizes the silica surface, allowing your basic compound to elute more cleanly.

    • Use a More Polar Eluent: A highly polar eluent is needed to move this compound. A common system for polar amines is a mixture of Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (e.g., 88:10:2).

    • Use an Alternative Stationary Phase: Switch to a more suitable stationary phase like neutral or basic alumina, which is less acidic and often performs better for basic compounds.[8]

Problem: Are there alternatives to standard silica gel chromatography?
  • Causality: Silica gel is often not the optimal choice for highly polar or ionic compounds.

  • Solutions:

    • Alumina Chromatography: Use neutral or basic activated alumina. It can provide better peak shape for basic compounds.[8]

    • Reversed-Phase (C18) Chromatography: In reversed-phase, the stationary phase is nonpolar (like C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be effective, but you may need to add an ion-pairing agent (like trifluoroacetic acid, TFA) or a buffer to the mobile phase to achieve good retention and peak shape.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds.[10] It uses a polar stationary phase (like bare silica or an amino- or diol-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. Water acts as the strong, eluting solvent.[10]

Experimental Protocol: Flash Chromatography on Triethylamine-Deactivated Silica
  • Eluent Selection: Develop a solvent system on a TLC plate. A good starting point is 10% MeOH in DCM. Spot your compound and run the TLC. If it remains at the baseline, increase the polarity. If it streaks, prepare a new eluent system containing 1-2% triethylamine (e.g., 88:10:2 DCM/MeOH/Et₃N) and re-run the TLC. Aim for an Rf (retention factor) of ~0.2-0.3 for the best separation on a column.[9]

  • Column Packing:

    • Prepare your eluent (including the triethylamine).

    • Pack the column using the "slurry method" with the chosen eluent to ensure a homogenous stationary phase.

    • After packing, flush the column with at least two column volumes of the eluent to fully equilibrate and deactivate the silica.[9]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the eluent or a strong solvent like methanol.

    • Alternatively, for better resolution, use "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the elution process by TLC to identify which fractions contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step, but trace amounts may remain.

Visualization: Chromatography Method Selection Guide

Chromatography_Selection start Crude Compound for Chromatography check_tlc Run TLC on Silica Gel (e.g., 10% MeOH/DCM) start->check_tlc good_rf Good Rf (0.2-0.4) No Streaking check_tlc->good_rf streaking Streaking or Rf = 0 check_tlc->streaking run_silica Proceed with Standard Silica Gel Column good_rf->run_silica add_base Add Base to Eluent (e.g., 1% Et3N) streaking->add_base still_streaks Still Streaking or Poor Separation add_base->still_streaks Not Resolved run_deactivated_silica Proceed with Deactivated Silica Gel Column add_base->run_deactivated_silica Resolved alt_phase Consider Alternative Stationary Phase still_streaks->alt_phase alumina Alumina alt_phase->alumina hilic HILIC alt_phase->hilic ion_exchange Ion Exchange alt_phase->ion_exchange

Caption: Decision tree for selecting a suitable chromatography method.

References
  • Source: Google Patents (US9776953B2)
  • Title: Aminocaproic Acid Oral Solution - USP-NF Source: USP-NF URL: [Link]

  • Title: Synthesis of Derivatives of Aminocaproic Acid, Taurine and a few Amino Acids Source: AIP Publishing URL: [Link]

  • Source: Google Patents (US7268256B2)
  • Title: 5-(Dimethylamino)pentanoic acid hydrochloride Source: PubChem URL: [Link]

  • Title: 5-(Dimethylamino)pentanoic Acid Source: PubChem URL: [Link]

  • Title: 5-(Dimethylamino)-pentanoic acid hydrochloride Source: Chemsrc URL: [Link]

  • Source: Google Patents (US3148214A)
  • Title: Very polar compound purification using aqueous normal-phase flash column chromatography Source: Biotage URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: Purification of strong polar and basic compounds Source: Reddit r/Chempros URL: [Link]

  • Title: Column Chromatography Source: Organic Chemistry at CU Boulder URL: [Link]

  • Title: Purification: Tips for Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]

Sources

Troubleshooting

improving the yield of reactions with 5-(Dimethylamino)pentanoic acid hydrochloride

Technical Support Center: 5-(Dimethylamino)pentanoic Acid HCl Optimization Subject: Yield Optimization & Troubleshooting Guide for 5-(Dimethylamino)pentanoic Acid HCl (5-DAPA HCl) Document ID: TSC-2026-DAPA-05 Applicable...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Dimethylamino)pentanoic Acid HCl Optimization

Subject: Yield Optimization & Troubleshooting Guide for 5-(Dimethylamino)pentanoic Acid HCl (5-DAPA HCl) Document ID: TSC-2026-DAPA-05 Applicable Protocols: SM-102 Synthesis, Lipid Nanoparticle (LNP) Lipid Manufacturing, Steglich Esterification.

Executive Summary: The "Zwitterion Trap"

As a Senior Application Scientist supporting lipid chemistry, the #1 issue I diagnose with 5-(Dimethylamino)pentanoic acid hydrochloride is a misunderstanding of its ionic behavior in organic solvents.

This molecule is not a standard carboxylic acid; it is an amino acid. In its supplied form (HCl salt), it is stable but insoluble in the non-polar solvents (DCM, Chloroform) required for high-yield esterification. However, simply adding base generates the zwitterion (internal salt), which often precipitates out of solution or forms an emulsion, stalling the reaction.

This guide provides the "Gold Standard" protocol to navigate the solubility-reactivity paradox, specifically tailored for synthesizing ionizable lipids like SM-102.

Critical Workflow: The "In-Situ" Activation Protocol

Do not attempt to "free-base" the starting material in a separate aqueous workup before reaction; the free amino acid is highly hygroscopic and difficult to dry. Instead, use this In-Situ Neutralization & Activation method.

Phase A: Solubilization (The "Solvent Bridge")

Pure Dichloromethane (DCM) is often too non-polar for the HCl salt. A small amount of DMF acts as a "bridge."

  • Vessel: Flame-dried RBF under Argon/Nitrogen.

  • Solvent System: Anhydrous DCM:DMF (9:1 ratio). Note: The DMF breaks the crystal lattice of the salt.

  • Stoichiometry:

    • 5-DAPA HCl: 1.0 equiv

    • Target Alcohol (e.g., dilinoleyl alcohol): 1.0 – 1.1 equiv

    • EDC.HCl (Coupling Agent): 1.5 equiv

    • DMAP (Catalyst): 0.1 – 0.2 equiv

    • DIPEA (Base): 1.1 equiv (CRITICAL)

Phase B: The Order of Addition (Preventing Catalyst Poisoning)

The most common failure mode is DMAP poisoning . If DMAP is added before the HCl is neutralized, it forms a salt with the acid and deactivates.

Step-by-Step Protocol:

  • Dissolve: Suspend 5-DAPA HCl and the Target Alcohol in the DCM/DMF mixture at 0°C.

  • Neutralize: Add DIPEA (N,N-Diisopropylethylamine) dropwise.

    • Observation: The suspension should clear as the DIPEA scavenges the HCl. The 5-DAPA is now in its zwitterionic/free-base equilibrium but solubilized by the alcohol and DMF.

  • Catalyze: Add DMAP (4-Dimethylaminopyridine).

  • Activate: Add EDC.HCl (or DCC) portion-wise over 15 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

Process Visualization: Reaction Pathway & Failure Modes

The following diagram illustrates the critical path. Note how the "Trap" (Catalyst Poisoning) is avoided by the correct addition of DIPEA.

DAPA_Reaction_Pathway cluster_legend Process Logic Start 5-DAPA HCl (Starting Material) Neutralization Neutralization (+ DIPEA) Start->Neutralization Step 1 Poison FAILURE: DMAP.HCl Salt (Catalyst Dead) Start->Poison Adding DMAP before DIPEA Intermediate Free Amine Species (Solubilized) Neutralization->Intermediate Successful Scavenging Zwitterion FAILURE: Zwitterion Precipitate Neutralization->Zwitterion Using pure DCM (No DMF) Activation Activation (+ EDC/DMAP) Intermediate->Activation Step 2 Product Target Ester (e.g., SM-102) Activation->Product Esterification

Figure 1: Logic flow for 5-DAPA esterification. Red dashed lines indicate common user errors leading to yield loss.

Troubleshooting & Optimization Matrix

Use this table to diagnose specific yield issues in your current experiments.

SymptomProbable Root CauseCorrective Action
Reaction halts at ~30-40% conversion Catalyst Poisoning. The HCl from the starting material protonated your DMAP.Increase Base: Ensure you use at least 1.1 equiv of DIPEA relative to 5-DAPA HCl. Add DMAP after DIPEA.
White precipitate persists in DCM Zwitterion Insolubility. The neutralized amino acid is not dissolving in pure DCM.Solvent Modifier: Add 5-10% anhydrous DMF or Acetonitrile to the reaction mixture to solubilize the zwitterion.
Product is stuck on Silica Column Amine Tailing. The tertiary amine in 5-DAPA interacts strongly with silanols.Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM:MeOH:TEA) to deactivate silica.
Low Yield with DCC Urea Contamination. DCU byproduct is trapping the product or is difficult to remove.[1]Switch to EDC.HCl. The urea byproduct of EDC is water-soluble and easily removed during the acid wash workup.
Hygroscopic Starting Material Wet Reactants. 5-DAPA HCl absorbs water aggressively, hydrolyzing the active ester.Drying Protocol: Dry the 5-DAPA HCl in a vacuum desiccator over P₂O₅ for 24h prior to weighing.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as both the solvent and the base? A: While possible, it is not recommended for high-yield synthesis of lipids like SM-102. Pyridine is a weak base and a poor solvent for the long-chain alcohol partners (lipid tails). The DCM/DMF + DIPEA system provides better solubility for the lipophilic components while effectively neutralizing the HCl.

Q: Why do I see "Valerolactam" impurities in my LC-MS? A: Although 5-DAPA is a tertiary amine and cannot form a stable amide, it can form a reactive cyclic acyl ammonium species if activated in the absence of the alcohol. This is unstable but consumes your coupling reagent.

  • Fix: Always ensure the Alcohol is present in the flask before adding the EDC/DCC. Do not "pre-activate" the acid for long periods.

Q: How do I remove the unreacted 5-DAPA from the crude oil? A: Since the product is an amine-lipid and the starting material is an amino-acid, separation can be tricky.

  • Technique: Use a Basic Aqueous Wash . Wash the organic layer with 0.5M NaHCO₃. The unreacted 5-DAPA (as a carboxylate salt) will partition into the water, while the lipid product (ester) remains in the organic layer.

References & Grounding

  • Moderna SM-102 Patent Context: US Patent 2018/0002278 A1. This document outlines the general synthetic routes for amino-lipids used in LNP formulations, validating the esterification logic.

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.

  • Solubility Data: PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride.

  • Lipid Nanoparticle Synthesis: Cullis, P. R., & Hope, M. J. (2017). "Lipid Nanoparticle Systems for Enabling Gene Therapies." Molecular Therapy, 25(7), 1467-1475. (Contextual grounding for the necessity of high-purity amino lipids).

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(Dimethylamino)pentanoic acid hydrochloride before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(Dimethylamino)pentanoic acid hydrochloride

Welcome to the technical support center for the synthesis and scale-up of 5-(Dimethylamino)pentanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-(Dimethylamino)pentanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this compound. We will move from high-level frequently asked questions to in-depth, issue-specific troubleshooting guides, providing not just protocols but the underlying scientific rationale for each step.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the synthesis of 5-(Dimethylamino)pentanoic acid hydrochloride.

Q1: What is the most common and scalable synthetic route for 5-(Dimethylamino)pentanoic acid hydrochloride?

A common and robust strategy involves a two-step process starting from a readily available precursor like methyl 5-oxopentanoate. The core transformation is a reductive amination, followed by ester hydrolysis and salt formation. This route is favored for its high efficiency and the availability of cost-effective reagents.

Q2: What are the most critical parameters to control during the reductive amination step?

The three most critical parameters are:

  • Stoichiometry: Precise control over the molar ratios of the starting keto-ester, dimethylamine, and the reducing agent is crucial to prevent side reactions.

  • Temperature: The initial iminium ion formation and the subsequent reduction are often exothermic. Maintaining the recommended temperature range is vital for minimizing impurity formation.

  • pH: The pH of the reaction medium must be controlled to facilitate iminium ion formation without causing degradation of the starting materials or the product. For most reductive aminations, a mildly acidic pH (5-7) is optimal.

Q3: What are the primary safety concerns associated with this synthesis?

The synthesis involves several hazards that require careful management:

  • Dimethylamine: Can be used as a gas or an aqueous solution. It is flammable and corrosive. Work should be conducted in a well-ventilated fume hood.

  • Reducing Agents: Hydride reagents like sodium borohydride react violently with water and acids to produce flammable hydrogen gas. They should be handled with care, and quenching procedures must be performed cautiously.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with appropriate personal protective equipment (PPE). The use of ethereal HCl or HCl gas requires specific handling procedures to avoid exposure and corrosion of equipment.[1]

Section 2: Synthesis Workflow and Key Transformations

The overall process can be visualized as a sequence of distinct unit operations, each with its own set of challenges.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis & Salt Formation Start Methyl 5-oxopentanoate + Dimethylamine Imine Iminium Ion Formation Start->Imine Reduction Reduction with NaBH(OAc)3 Imine->Reduction Intermediate Methyl 5-(dimethylamino)pentanoate Reduction->Intermediate Hydrolysis Saponification (e.g., NaOH) Intermediate->Hydrolysis FreeBase 5-(Dimethylamino)pentanoic Acid (Free Base) Hydrolysis->FreeBase Salt Addition of HCl FreeBase->Salt Final 5-(Dimethylamino)pentanoic acid HCl (Product) Salt->Final

Caption: General two-step synthetic workflow for 5-(Dimethylamino)pentanoic acid hydrochloride.

Section 3: Troubleshooting Guides

This section addresses specific problems that may arise during synthesis and scale-up, offering potential causes and actionable solutions.

Guide 1: The Reductive Amination Step

Problem: Low or incomplete conversion of the starting keto-ester.

  • Potential Cause 1: Inefficient Iminium Ion Formation. The equilibrium between the ketone/amine and the iminium ion may not favor the product.

    • Solution: Ensure the pH is weakly acidic. If the reaction is too acidic or basic, iminium formation will be hampered. Acetic acid is often used as a catalyst. For scale-up, consider using a dehydrating agent like molecular sieves to drive the equilibrium forward, although this adds complexity to solids handling.

  • Potential Cause 2: Inactive or Degraded Reducing Agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are moisture-sensitive.

    • Solution: Use a fresh bottle of the reducing agent or one that has been stored under inert gas in a desiccator. Perform a small-scale test reaction to confirm the activity of the reagent.

  • Potential Cause 3: Incorrect Reagent Addition Order.

    • Solution: The generally accepted and most reliable method is to first mix the ketone and the amine to allow for iminium formation before adding the reducing agent.[2] Adding the reducing agent too early can lead to the reduction of the starting ketone.

Parameter Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Reactivity High (reduces aldehydes/ketones)Moderate (reduces imines > ketones)Mild (selective for imines)
Toxicity LowHigh (releases HCN at low pH)Low
Optimal pH 7-106-75-7
Typical Solvents Alcohols (MeOH, EtOH)Alcohols, THFDCE, THF, Acetonitrile
Recommendation Not ideal for one-pot reactionsEffective but toxicPreferred choice for safety and selectivity[3]
Caption: Comparison of common reducing agents for reductive amination.
Guide 2: Hydrochloride Salt Formation & Crystallization

This is often the most challenging step in achieving a high-purity, stable, and easily handleable final product.

Problem: The product "oils out" or forms a sticky solid instead of a crystalline powder upon addition of HCl.

  • Potential Cause 1: Incorrect Solvent System. The polarity of the solvent is critical. If the solvent is too polar, the hydrochloride salt will remain dissolved. If it's too non-polar, the free base may be immiscible, leading to poor reaction and precipitation of an amorphous solid.

    • Solution: A common, effective strategy is to dissolve the purified free base in a solvent in which it is soluble but its HCl salt is not. Isopropyl alcohol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE) are excellent choices. HCl can then be added as a solution in a compatible solvent (e.g., HCl in IPA or HCl in dioxane). Avoid adding aqueous HCl, as the presence of water often promotes oiling out.[4]

  • Potential Cause 2: Rapid pH Change / Supersaturation. Adding the acid too quickly can cause the product to crash out of solution as an amorphous goo rather than forming an ordered crystal lattice.

    • Solution: Add the HCl solution slowly with vigorous stirring at a controlled temperature. Seeding the solution with a few crystals of a previously successful batch can be highly effective in promoting proper crystallization.

  • Potential Cause 3: Residual Impurities. Small amounts of unreacted starting materials or side products can act as crystal growth inhibitors.

    • Solution: Ensure the free base is of high purity (>98%) before attempting salt formation. Consider a charcoal treatment or a silica gel plug of the free base solution to remove baseline impurities.

G start Product 'Oils Out' During Crystallization check_purity Is free base purity >98%? start->check_purity check_solvent Is the solvent system appropriate (e.g., IPA, EtOAc)? check_purity->check_solvent Yes purify Action: Re-purify the free base (e.g., column, re-extraction). check_purity->purify No check_addition Was HCl added slowly with good stirring? check_solvent->check_addition Yes change_solvent Action: Screen alternative solvents (e.g., Acetone, THF/Heptane). check_solvent->change_solvent No optimize_addition Action: Slow addition rate. Add seed crystals. Control temperature. check_addition->optimize_addition No success Crystalline Solid Obtained check_addition->success Yes purify->start change_solvent->start optimize_addition->start

Sources

Optimization

refining experimental protocols for 5-(Dimethylamino)pentanoic acid hydrochloride

Topic: Refining Experimental Protocols for 5-(Dimethylamino)pentanoic Acid HCl CAS: 25726-28-7 Molecular Formula: Context: Critical intermediate for lipid nanoparticle (LNP) ionizable lipids (e.g., ALC-0315 analogs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Experimental Protocols for 5-(Dimethylamino)pentanoic Acid HCl CAS: 25726-28-7 Molecular Formula:


Context:  Critical intermediate for lipid nanoparticle (LNP) ionizable lipids (e.g., ALC-0315 analogs) and PROTAC linkers.[1]

Introduction: The "Invisible" Building Block

Welcome to the technical support hub for 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA HCl). This compound presents a unique triad of challenges for researchers:

  • Hygroscopicity: The HCl salt is prone to deliquescence, leading to stoichiometry errors.

  • Detection Silence: It lacks a UV chromophore, making standard HPLC invisible.[1]

  • Zwitterionic Complexity: Its behavior in coupling reactions depends heavily on pH management.[1]

This guide moves beyond basic datasheets to address the how and why of experimental failure, providing self-validating protocols.

Module 1: Storage & Handling (The "Wet Salt" Protocol)

User Issue: "My white powder turned into a sticky gum/oil after weighing. Is it degraded?"

Technical Diagnosis: 5-DAPA HCl is highly hygroscopic .[1][2] The amine hydrochloride moiety avidly absorbs atmospheric water. While the compound is likely chemically stable (not degraded), the physical state change introduces a critical mass error.[2] Weighing "wet" salt means you are adding less reagent than calculated, leading to incomplete reactions.

Troubleshooting Protocol: Correcting Water Mass
StateAction RequiredValidation Step
Free Flowing Powder Weigh rapidly under inert gas (Argon/Nitrogen).[1][2]Visual check: No clumping on spatula.
Clumped/Sticky Do not use directly. Recrystallize or dry.[1]1H-NMR (D2O): Check water peak integral.
Deliquesced (Liquid) Dissolve in known volume of dry DMF to create a stock solution.Titrate Cl- content to determine precise concentration.[1]
Best Practice Workflow (DOT Visualization)

StorageProtocol Start Received 5-DAPA HCl Check Visual Inspection Start->Check Dry Dry: Vacuum Oven (40°C, P2O5, 12h) Check->Dry If Clumped Store Store: Desiccator under Argon Check->Store If Powder Dry->Store Weigh Weighing: Glovebox or Nitrogen Cone Store->Weigh

Figure 1: Handling workflow to prevent hygroscopic degradation and stoichiometry errors.

Module 2: Reaction Optimization (Coupling Logic)

User Issue: "I am getting low yields when coupling 5-DAPA HCl to my amine. The reaction mixture turns cloudy immediately."

Technical Diagnosis: The tertiary amine in 5-DAPA is dimethylated, meaning it cannot act as a nucleophile (it cannot form an amide).[1][2] It acts solely as the Carboxylic Acid component .

  • The Trap: The HCl attached to the tertiary amine must be neutralized to allow the carboxylic acid to be activated. However, the tertiary amine (

    
    ) is a stronger base than the coupling byproducts.[2] If you use insufficient base (e.g., only 1 equivalent), the tertiary amine remains protonated, or worse, it scavenges the activating agent.[2]
    
The "Stoichiometry Trap" Guide

When using EDC/NHS or HATU, you must account for the HCl bound to the dimethylamine.[2]

Standard Formula:


[1][2]
  • Wrong: 1.0 eq DIPEA (Neutralizes HCl only -> Carboxyl remains unactivated).[1][2]

  • Correct: 3.0 - 4.0 eq DIPEA .

    • 1.0 eq to neutralize the HCl on 5-DAPA.[1]

    • 1.0 eq to deprotonate the Carboxylic Acid (for HATU/Uronium activation).[1]

    • 1.0+ eq to maintain basic pH for the coupling amine.

Self-Validating Coupling Protocol
  • Dissolution: Dissolve 5-DAPA HCl in DMF.

  • Neutralization (The Check): Add 1.0 eq DIPEA.

    • Validation: Spot on wet pH paper.[1] It should be neutral (pH 6-7).[1][2] If acidic, the salt is wet (excess mass = water), and you need more base.[2]

  • Activation: Add Coupling Reagent (e.g., HATU).[1]

  • Base Excess: Add remaining 2.0-3.0 eq DIPEA.

    • Validation: Spot on wet pH paper.[1] Must be basic (pH > 9).[1]

  • Addition: Add the amine partner.

Note on Cyclization: Unlike primary amino acids (e.g., 5-aminovaleric acid) which cyclize to lactams, 5-DAPA cannot cyclize to a lactam because the nitrogen is tertiary.[1][2] This makes it chemically robust during slow additions.[1]

Module 3: Analytical Challenges (The "Invisible Peak")

User Issue: "I injected my reaction on HPLC (UV 254 nm) and saw nothing. Is my compound gone?"

Technical Diagnosis: 5-DAPA HCl has no conjugated pi-system .[1][2] It is transparent at 254 nm.[1] It absorbs weakly at 205-210 nm, but this region is plagued by solvent noise (DMF/DMSO cutoff).[1][2]

Detection Strategy Matrix
DetectorSuitabilityNotes
UV (254 nm) ❌ NoneCompound is invisible.[1][2]
UV (210 nm) ⚠️ PoorOnly usable in Phosphate buffer/Water.[1] Organic solvents interfere.[1]
CAD / ELSD ✅ ExcellentUniversal detection. Best for purity checks.
LC-MS (ESI+) ✅ IdealStrong signal

.[1][2]
TLC Stain ✅ GoodIodine (brown spot) or Dragendorff (orange spot for tertiary amines).[1]
Recommended LC-MS Method (ESI+)
  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Logic: The acidic mobile phase keeps the tertiary amine protonated (

    
    ), ensuring good retention on CSH columns (which are designed for charged bases) and high sensitivity in ESI+.[1]
    
Analytical Logic Tree (DOT Visualization)

AnalysisLogic Sample Reaction Mixture UVCheck UV 254nm? Sample->UVCheck Fail No Signal (Expected) UVCheck->Fail AltDetect Select Alternative Fail->AltDetect CAD CAD/ELSD (Purity Quant) AltDetect->CAD MS LC-MS (ESI+) (ID Confirmation) AltDetect->MS NMR 1H-NMR (D2O) (Salt Stoichiometry) AltDetect->NMR

Figure 2: Decision tree for analyzing non-chromophoric amino lipids.

Frequently Asked Questions (FAQs)

Q: Can I remove the HCl salt before the reaction to simplify stoichiometry? A: Yes, but be cautious. The free base (zwitterion or neutral form depending on pH) is an oil and is difficult to handle.[1] It is prone to oxidation over time.[1] It is technically safer to use the HCl salt and neutralize in situ with DIPEA, as the salt is the most stable storage form.[2]

Q: Why does my NMR show a broad peak around 10-11 ppm? A: That is the ammonium proton (


).[1][2] Its presence confirms you have the salt form. If this peak disappears after workup, you have successfully isolated the free base or coupled the product.

Q: Is this compound compatible with Boc-chemistry? A: Yes. Since the amine is tertiary, it requires no protection. You only need to activate the carboxylic acid. However, ensure your cleavage cocktails (TFA) do not degrade the lipid tail if you have already coupled it.[1]

References

  • PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride - Compound Summary.[1][2][3] National Library of Medicine.[1] Available at: [Link][1][2]

  • ScienceMadness & ResearchGate Archives. Handling Hygroscopic Amine Salts. (Consolidated community knowledge on drying amine HCl salts).[1] Available at: [Link]

  • Aapptec. Peptide Coupling Reagents Guide. (General protocols for EDC/HATU coupling of amino acids). Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Optimization of 5-(Dimethylamino)pentanoic Acid HCl Applications

Topic: Minimizing side reactions and optimizing coupling efficiency with 5-(Dimethylamino)pentanoic acid hydrochloride. CAS: 25726-28-7 Molecular Formula: Role: Cationic lipid headgroup synthesis (LNPs), PROTAC linkers,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions and optimizing coupling efficiency with 5-(Dimethylamino)pentanoic acid hydrochloride. CAS: 25726-28-7 Molecular Formula:


Role:  Cationic lipid headgroup synthesis (LNPs), PROTAC linkers, and solubility-enhancing tags.[1][2]
Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride presents a unique chemical paradox: it contains a basic tertiary amine and an acidic carboxylic acid, stabilized as a hydrochloride salt.[1][2] While this salt form improves shelf-life, it introduces a "hidden" stoichiometric burden during coupling reactions.[1][2] Failure to neutralize the HCl counter-ion is the #1 cause of low yields, leading to catalyst deactivation and the formation of inert N-acylurea byproducts.

This guide provides the technical protocols required to neutralize these risks, ensuring high-fidelity coupling in esterification and amidation workflows.

Module 1: Pre-Reaction Stability & Handling

The Invisible Threat: Hygroscopicity

The hydrochloride salt of 5-(dimethylamino)pentanoic acid is hygroscopic.[1] Moisture absorption initiates a cascade of failure modes before the reaction even begins, primarily by hydrolyzing activated esters or quenching water-sensitive coupling agents like EDC or DCC.[1]

Symptom Root Cause Corrective Action
Clumping/Caking Moisture absorption from air.[1][2]Store in a desiccator at -20°C. Warm to RT before opening to prevent condensation.
High Acid Value in NMR Hydrolysis of the salt.[2]Dry under high vacuum (0.1 mbar) over

for 12h prior to use.
Reagent Fizzing Water reacting with DCC/EDC.Use anhydrous solvents (DCM/DMF) dried over molecular sieves (3Å or 4Å).[1][2]
Module 2: Coupling Chemistry (The "Base Sponge" Effect)

Critical Protocol: Managing the HCl Counter-ion

In standard Steglich esterification (DCC/DMAP) or Amide coupling (HATU/HBTU), the reaction relies on a basic environment or a nucleophilic catalyst (DMAP).[1]

  • The Problem: The HCl attached to the amine is "released" upon dissolution. It immediately protonates the basic catalyst (DMAP) or the auxiliary base (DIPEA), rendering them inactive.[1]

  • The Consequence: The activated O-acylisourea intermediate waits for a nucleophile that never comes. It eventually rearranges into a stable, inert N-acylurea byproduct.[1][2]

Visualizing the Failure Mode

The following diagram illustrates how the "Hidden HCl" kills the catalytic cycle, leading to the dreaded N-acylurea side product.

G Start Start: 5-(Dimethylamino)pentanoic acid HCl Reagents Add DCC + DMAP (Catalytic) Start->Reagents Dissolution Protonation CRITICAL FAILURE: HCl protonates DMAP -> DMAP-H+ Reagents->Protonation If HCl NOT neutralized Pathway_Good Intended Pathway: DMAP activates O-Acylisourea Reagents->Pathway_Good If HCl Neutralized (Excess Base) Pathway_Bad Side Reaction: Slow/No Nucleophilic Attack Protonation->Pathway_Bad Catalyst Deactivated Product Target Ester/Amide Pathway_Good->Product Rapid Coupling Byproduct N-Acylurea (Dead End) Pathway_Bad->Byproduct Rearrangement

Figure 1: The "Base Sponge" Effect.[1][2] Without neutralization, the HCl salt deactivates DMAP, diverting the reaction toward the inert N-acylurea byproduct.

Corrective Protocol: The "Neutralization First" Strategy

Do not mix all reagents at once.[1] Follow this sequential addition to "unlock" the amine.[1]

  • Dissolve: Suspend 5-(Dimethylamino)pentanoic acid HCl (1.0 equiv) in anhydrous DCM or DMF.

  • Neutralize: Add 1.0 - 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA or NMM).[1][2]

    • Why? This strips the HCl, generating the zwitterionic free acid and DIPEA·HCl.

    • Observation: The suspension may clear up or change appearance as the free acid forms.

  • Activate: Add the coupling agent (EDC or DCC) (1.1 equiv).[1]

  • Catalyze: Add DMAP (0.1 - 0.2 equiv) last.

    • Result: DMAP remains free to catalyze the reaction, ensuring rapid turnover and minimizing side reactions.[1]

Module 3: Purification & Isolation

Issue: The "Streaking" Phenomenon

Tertiary amines interact strongly with the acidic silanol groups (


) on silica gel columns.[1] This causes the product to "streak" or "tail" across the column, leading to poor separation and yield loss.
Troubleshooting Guide: Silica Chromatography
Method Solvent System Modifier Mechanism Best For
Standard 1-5% Triethylamine (TEA) in EluentTEA blocks silanol sites, allowing the product to pass freely.[1][2]General purification.[1][2][3][4]
Aggressive DCM / MeOH /

(90:10:[1][2]1)
Ammonium hydroxide creates a highly polar, basic environment that suppresses ionization.[1][2]Highly polar lipids/zwitterions.[1][2]
Alternative Amine-Functionalized SilicaThe stationary phase is already basic; no modifier needed.[2]Scale-up / Process chemistry.[1][2]

Protocol Note: If using TEA, flush the column with the TEA-containing solvent before loading your sample to "pre-saturate" the silica.

FAQ: Researcher to Researcher

Q1: Can I use the free acid form directly to avoid the HCl issue? A: Theoretically, yes, but practically, it is difficult.[1] The free acid exists as a zwitterion (internal salt:


).[1][2] Zwitterions have very poor solubility in organic solvents like DCM or THF, often requiring water or methanol, which are incompatible with many activation methods (like acid chlorides).[1][2] The HCl salt is preferred because it is soluble in organic solvents once neutralized in situ.[1]

Q2: I see a new spot on TLC that isn't my product or the starting material. What is it? A: If you used DCC/EDC, it is likely the N-acylurea .[1][2] This forms when the reaction is too slow (see Module 2).[1]

  • Check: Is it UV active? (Urea derivatives often are).[1][2]

  • Fix: Increase the amount of DMAP and ensure the HCl was fully neutralized. Lower the temperature to 0°C during the addition of DCC to suppress the rearrangement.

Q3: Can I make the Acid Chloride of this molecule? A: Proceed with extreme caution. Converting 5-(dimethylamino)pentanoic acid to its acid chloride (using Thionyl Chloride/Oxalyl Chloride) creates a highly reactive acyl ammonium salt intermediate intramolecularly.[1][2]

  • Risk:[1][2][5][6] The tertiary amine can attack the acid chloride, forming a cyclic quaternary ammonium species. While this is an activated species, it can precipitate or hydrolyze rapidly upon exposure to moisture.[1][2]

  • Recommendation: Stick to in situ activation methods (HATU/DCC) rather than isolating the acid chloride.[1]

References
  • Steglich Esterification Mechanism & Side Reactions

    • Neises, B., & Steglich, W. (1978).[1][2][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • [1][2]

  • Purification of Tertiary Amines on Silica

    • Biotage. (2023).[1][2][4][8][9] Is there an easy way to purify organic amines? Biotage Blog.

  • Properties of Amino Acid Hydrochlorides in Coupling

    • Lele, B. S., Gore, T. U., & Kulkarni, M. G. (1998).[1][2] Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides.[1][2][10] Journal of Applied Polymer Science.

    • [1][2]

  • Compound Safety & GHS Data

    • PubChem. (2025).[1][2] 5-(Dimethylamino)pentanoic acid hydrochloride.[1][2][11] National Library of Medicine.[1]

    • [1][2]

Sources

Optimization

5-(Dimethylamino)pentanoic acid hydrochloride reaction optimization strategies

Topic: Reaction Optimization & Handling Strategies Case ID: OPT-5DMA-HCl Status: Active Support Guide[1] Executive Summary & Chemical Profile Welcome to the Technical Support Center. This guide addresses the synthesis, o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Handling Strategies

Case ID: OPT-5DMA-HCl Status: Active Support Guide[1]

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. This guide addresses the synthesis, optimization, and troubleshooting of 5-(dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7).[1] This molecule is a critical bifunctional linker used in PROTAC® development, Lipid Nanoparticle (LNP) ionizable lipid synthesis, and peptide modifications.[1][2]

Chemical Profile:

  • Structure:

    
    [1]
    
  • Molecular Weight: 181.66 g/mol (Salt), 145.20 g/mol (Free Base)[1][2]

  • Key Challenge: The free base exists as a zwitterion (

    
    ), making it highly water-soluble and difficult to extract into organic solvents.[1] The hydrochloride salt form is preferred for stability but is significantly hygroscopic.
    

Synthesis Optimization Strategies

We recommend two primary routes. Route A is preferred for laboratory-scale modification of amino acids.[1][2] Route B is the preferred industrial route for cost-efficiency and purity.[1]

Route A: Eschweiler-Clarke Methylation

Best for: Converting 5-aminopentanoic acid (GABA homolog) to the dimethyl derivative.[1]

Mechanism: Reductive amination using formaldehyde (


) and formic acid (

).[1][2][3][4]

Optimization Protocol:

  • Reagent Stoichiometry: Use a large excess of formic acid (5–10 eq) and formaldehyde (3–5 eq).[1][2] The formic acid serves as both the hydride source and the solvent.[5]

  • Temperature Control: Maintain reflux (

    
    ). 
    
    
    
    evolution indicates reaction progress.[1][2]
  • Critical Workup (The "HCl Switch"):

    • Issue: The reaction yields the formate salt or free zwitterion, which is hard to isolate.[2]

    • Solution: Evaporate volatiles, treat the residue with concentrated HCl (6M or 12M), and evaporate again.[2] Repeat this "HCl chase" 2-3 times to displace all formate/formic acid.[1]

Route B: Acidic Hydrolysis of N-Methyl-2-piperidone

Best for: High-purity synthesis, avoiding formaldehyde, and scalability.[1]

Mechanism: Ring-opening of the lactam using concentrated hydrochloric acid.[1][2]

Optimization Protocol:

  • Acid Concentration: Use 6M to 12M HCl. Dilute acid will result in incomplete hydrolysis and equilibrium mixtures.[1][2]

  • Reflux Duration: Reflux for 12–24 hours. Monitor via TLC (n-BuOH:AcOH:H2O) or NMR.[1][2]

  • Purification: Since the starting material is a neutral lactam and the product is an amino acid salt, unreacted starting material can be removed by washing the crude aqueous residue with dichloromethane (DCM) before final evaporation.[2] The product stays in the water phase.[2]

Visualization: Synthesis Workflow

The following diagram compares the two primary synthetic pathways and their critical control points.

SynthesisRoutes cluster_0 Route A: Eschweiler-Clarke cluster_1 Route B: Lactam Hydrolysis StartA 5-Aminopentanoic Acid ReagentsA HCHO + HCOOH (Reflux, 100°C) StartA->ReagentsA InterA Dimethylamino Formate Salt ReagentsA->InterA StepA HCl Chase (Displace Formate) InterA->StepA Final 5-(Dimethylamino)pentanoic acid Hydrochloride (Crude) StepA->Final StartB N-Methyl-2-piperidone ReagentsB 6M - 12M HCl (Reflux, 24h) StartB->ReagentsB WashB DCM Wash (Remove unreacted lactam) ReagentsB->WashB WashB->Final Purification Azeotropic Drying (Toluene/Acetonitrile) Final->Purification

Caption: Comparison of Eschweiler-Clarke methylation (Route A) and Lactam Hydrolysis (Route B) leading to the hydrochloride salt.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My product is a sticky oil/gum, not a white solid."

Diagnosis: The hydrochloride salt is extremely hygroscopic .[1][2] Even 1-2% residual water or excess HCl can prevent crystallization.[1] Corrective Action:

  • Azeotropic Distillation: Do not rely solely on rotary evaporation.[1][2] Add Toluene or Acetonitrile to the oily residue and evaporate.[2] Repeat 3x. This physically entrains and removes water.[1][2]

  • High Vacuum: Place the residue under high vacuum (<1 mbar) over

    
     (phosphorus pentoxide) or KOH pellets for 24 hours.
    
  • Trituration: Once dry, add anhydrous diethyl ether or acetone. Scratch the flask wall to induce crystallization.

Issue 2: "Low yields during amide coupling (EDC/NHS or HATU)."

Diagnosis: Incorrect base stoichiometry. Explanation: You are using the HCl salt .[1][2][6] The first equivalent of base (DIEA/TEA) added to the reaction is consumed solely to neutralize the HCl attached to the amine. It does not activate the carboxylic acid.[2] Corrective Action:

  • Stoichiometry Adjustment: If your protocol calls for 2.0 eq of base, you must add 3.0 eq .

    • 1.0 eq to neutralize the amine-HCl.[1][2][7]

    • 2.0 eq for the coupling reaction proper.[1][2]

  • Order of Addition: Dissolve the 5-(dimethylamino)pentanoic acid HCl, add 1.0 eq base, stir for 5 mins, then add the coupling reagents.

Issue 3: "NMR shows a split peak for the N-methyl groups."

Diagnosis: Restricted rotation or pH dependence. Explanation: In


, the spectrum depends heavily on pH.[2]
  • Acidic pH (Salt): The amine is protonated (

    
    ).[1] You should see a singlet (approx.[1][2] 2.8-2.9 ppm).[1]
    
  • Basic pH (Free Base): The amine is neutral.[1][2]

  • Split Peak: Often indicates a mixture of salt/free base or the presence of the cyclized lactam impurity (if Route B was incomplete).[2] Validation Test: Run the NMR in

    
     with a drop of 
    
    
    
    (to see free base) or
    
    
    (to see salt).[1][2] If the peaks do not coalesce into a singlet, you likely have the lactam impurity.[2]

Data Summary: Route Comparison

FeatureRoute A: Eschweiler-ClarkeRoute B: Lactam Hydrolysis
Starting Material 5-Aminopentanoic acidN-Methyl-2-piperidone
Cost ModerateLow
Atom Economy Low (

byproduct)
High
Purity Profile Risk of mono-methylated impurityHigh (Unreacted lactam easy to remove)
Workup Difficulty High (Removing formic acid)Low (Evaporation of HCl)

Downstream Application: Decision Tree

Use this logic flow to determine the correct handling for your specific application (e.g., PROTAC linker synthesis vs. LNP lipid synthesis).

DecisionTree Start Application? LNP LNP Lipid Synthesis (Esterification) Start->LNP PROTAC Linker Synthesis (Amide Coupling) Start->PROTAC Action1 Use HCl Salt directly. Use excess alcohol. Acid catalyst (TSA/HCl). LNP->Action1 Action2 Must neutralize HCl. Add Base (DIEA) >= 3.0 equiv. PROTAC->Action2

Caption: Decision matrix for handling the HCl salt in downstream synthesis.

References

  • PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride.[1][2][8] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Clarke, H. T., et al. (1933).[1][2] "The Action of Formaldehyde on Amines and Amino Acids."[2][5][9] Journal of the American Chemical Society.[2] (Foundational text on Eschweiler-Clarke optimization).

  • ResearchGate. Hydrolysis of N-methyl-2-piperidone and amide/lactam stability studies. (General mechanism support). Available at: [Link]

  • Waters Corp. Hydrolysis of Proteins and Peptides (Acid Hydrolysis Protocols). (Support for 6M HCl hydrolysis conditions). Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for 5-(Dimethylamino)pentanoic acid hydrochloride

Introduction: The "Invisible" Analyte Welcome to the technical support center. If you are working with 5-(Dimethylamino)pentanoic acid hydrochloride , you have likely encountered a specific set of frustrations: the compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Analyte

Welcome to the technical support center. If you are working with 5-(Dimethylamino)pentanoic acid hydrochloride , you have likely encountered a specific set of frustrations: the compound is highly polar, lacks a UV chromophore, and is hygroscopic. Standard "off-the-shelf" monitoring techniques often fail because this molecule does not behave like a standard organic intermediate.

This guide addresses the specific physicochemical challenges of this molecule:

  • No Chromophore: It is invisible to standard UV (254 nm).[1]

  • Zwitterionic/Salt Nature: It streaks on normal phase silica.[1]

  • Tertiary Amine: It does not react with standard Ninhydrin stains.[1]

Module 1: HPLC & LC-MS Troubleshooting

Q: I injected the sample into my HPLC using a standard C18 column and UV at 254 nm, but I see no peak. Is my reaction dead?

A: Your reaction is likely fine; your detection method is the issue. 5-(Dimethylamino)pentanoic acid lacks a conjugated


-system (aromatic ring), rendering it effectively "invisible" at 254 nm.

Corrective Protocol:

  • Switch Detectors:

    • CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering): These are ideal for non-chromophoric salts. They detect mass, not light absorption.

    • MS (Mass Spectrometry): Operate in Positive Mode (ESI+) . You should look for the

      
       ion at 146.1 m/z  (Free base mass 145.1 + 1). Note: The HCl falls off in the source.
      
  • Low-Wavelength UV (Last Resort): If you must use UV, set the wavelength to 205–210 nm .

    • Critical: You must use a phosphate buffer or phosphoric acid. Do not use Acetate or Formate buffers at this wavelength as they absorb UV light and will cause a massive baseline drift (high background noise).

Q: My peak elutes immediately (in the dead volume) or tails badly on C18. How do I retain it?

A: This molecule is highly polar and hydrophilic.[1] On a standard C18 column, it prefers the aqueous mobile phase over the hydrophobic stationary phase.

Corrective Protocol (Select one approach):

ApproachColumn TypeMobile Phase StrategyMechanism
Option A (Recommended) HILIC (e.g., Amide or Silica)High ACN (90% start)

Aqueous
Retains polar species by water-layer partitioning.[1][2]
Option B (Robust) C18 AQ (Polar-embedded)Water/MeOH + 0.1% TFA Ion-pairing.[1] TFA masks the amine and increases retention.
Option C (High pH) Hybrid C18 (High pH stable)10mM Ammonium Bicarbonate (pH 10)Deprotonates the amine, making it neutral and more hydrophobic.[1]

Expert Insight: For Option B, the addition of Trifluoroacetic Acid (TFA) is crucial. It forms a hydrophobic ion-pair with the tertiary amine, sharpening the peak shape and increasing retention time on C18 columns [1].

Module 2: Thin Layer Chromatography (TLC)

Q: I used Ninhydrin stain, but the spot is barely visible or looks weird. Why?

A: Ninhydrin specifically reacts with primary and secondary amines to form "Ruhemann's purple."[1] Your molecule is a tertiary amine (dimethyl-substituted). It cannot undergo the necessary deamination step to produce the purple color.

Corrective Protocol: Use Dragendorff’s Reagent .[1][2][3][4]

  • Mechanism: Bismuth iodide complex binds to the tertiary amine to form an orange/red precipitate.

  • Appearance: Distinct orange spots on a yellow background.[1]

  • Alternative: Iodine Chamber (

    
     vapor) is a universal stain that will show brown spots for most organics, including this salt.[1]
    
Q: The spot stays at the baseline (Rf = 0) regardless of the solvent system.

A: The hydrochloride salt form interacts strongly with the silanols on the silica plate.

Corrective Protocol: You must disrupt the ionic interaction.

  • Mobile Phase: Use DCM : MeOH : NH4OH (e.g., 90:10:1).[1][2]

  • The "Ammonia Trick": The ammonium hydroxide (

    
    ) competes with the amine for silanol sites and deprotonates the salt, allowing the free base to migrate up the plate.
    

Module 3: Purity & Salt Stoichiometry

Q: How do I verify the salt stoichiometry (HCl content)?

A: NMR is often insufficient for quantifying counter-ions accurately. Use Potentiometric Titration .

Protocol:

  • Dissolve ~50 mg of the sample in deionized water.

  • Titrate with 0.1 N Silver Nitrate (

    
    ) .[1]
    
  • Monitor the potential using a Silver/Sulfide electrode.[1]

  • The equivalence point corresponds to the Chloride (

    
    ) content.[1][2]
    
    • Theoretical Cl content: ~19.5% (Atomic weight Cl 35 .45 / MW 181.66).

Visual Troubleshooting Guides

Figure 1: Method Selection Decision Tree

This logic flow helps you select the correct instrument based on your available equipment and the reaction stage.

MethodSelection Start Start: Monitoring 5-(Dimethylamino)pentanoic acid HCl Chromophore Does lab have CAD, ELSD, or MS? Start->Chromophore YesEquipment Yes (Preferred) Chromophore->YesEquipment Yes NoEquipment No (UV only) Chromophore->NoEquipment No UseMS Use LC-MS (ESI+) Target m/z 146.1 YesEquipment->UseMS UseCAD Use HPLC-CAD/ELSD (Universal Detection) YesEquipment->UseCAD Derivatize Derivatization Required (e.g., FMOC-Cl or Phenyl Isocyanate) NoEquipment->Derivatize High Sensitivity Needed LowUV Low UV (205-210 nm) *Strict Phosphate Buffer* NoEquipment->LowUV Quick Check

Caption: Decision matrix for selecting the appropriate detection method based on laboratory capabilities.

Figure 2: HPLC Peak Shape Troubleshooting

Logic for resolving common retention and tailing issues associated with hydrophilic amines.

PeakTroubleshooting Problem Problem: Poor Peak Shape (Tailing or Dead Volume) CheckCol Check Column Type Problem->CheckCol C18 Standard C18 CheckCol->C18 HILIC HILIC Column CheckCol->HILIC C18Sol Add Ion Pair Reagent (0.1% TFA or HFBA) C18->C18Sol Silanol Interaction HILICSol Check Water Content (Sample must be in high Organic) HILIC->HILICSol Solvent Mismatch

Caption: Workflow for diagnosing and fixing peak shape issues in HPLC analysis of polar amines.

References

  • Sigma-Aldrich. (n.d.).[1][5] Derivatization and Separation of Aliphatic Amines. Retrieved from [2]

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • Royal Society of Chemistry. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography. Retrieved from

  • University of Helsinki. (2014). Chromatographic Determination of Amines. Retrieved from

  • ResearchGate. (2014). How does the Dragendorff reagent work for detecting Alkaloids? Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-(Dimethylamino)pentanoic Acid HCl vs. 6-Aminocaproic Acid in Synthesis

[1] Executive Summary: The Divergence of Function In the landscape of synthetic organic chemistry and drug development, 6-Aminocaproic acid (6-ACA) and 5-(Dimethylamino)pentanoic acid (5-DMA-Val) represent two fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Divergence of Function

In the landscape of synthetic organic chemistry and drug development, 6-Aminocaproic acid (6-ACA) and 5-(Dimethylamino)pentanoic acid (5-DMA-Val) represent two fundamentally different strategic tools, despite their structural similarities as amino-alkanoic acids.[1]

  • 6-Aminocaproic Acid is the industry-standard bifunctional spacer .[1] Its primary amine and carboxylic acid termini allow it to polymerize or insert as a flexible linker between two moieties (e.g., in Antibody-Drug Conjugates).[1]

  • 5-(Dimethylamino)pentanoic Acid is a monofunctional capping agent and ionizable headgroup precursor . Its tertiary amine prevents it from acting as a nucleophile in standard amide couplings, making it the reagent of choice for introducing pH-sensitive solubility or cationic charge (crucial for Lipid Nanoparticles/LNPs and prodrugs).[1]

Selection Rule of Thumb:

If you need to bridge two molecules, use 6-ACA . [1] If you need to terminate a chain with an ionizable/cationic charge, use 5-DMA-Val .[1]

Chemical Profile & Physical Properties[2][3][4][5][6]

Understanding the physicochemical distinctions is prerequisite to experimental design.[1]

Feature6-Aminocaproic Acid (6-ACA)5-(Dimethylamino)pentanoic Acid HCl
CAS Number 60-32-225726-28-7
Structure


Amine Type Primary (

)
Tertiary (

)
Chain Length C6 (Hexanoic/Caproic)C5 (Pentanoic/Valeric)
Reactivity Nucleophilic (Amine) & Electrophilic (Acid)Non-nucleophilic (Amine) & Electrophilic (Acid)
pKa (approx)

4.4 (Acid),

10.8 (Amine)

4.8 (Acid),

9-10 (Amine)
Solubility Water (High), MeOH (Moderate)Water (High), EtOH (High), DCM (Low)
Primary Utility Linker/Spacer, Nylon-6 precursorLNP Ionizable Lipid synthesis, Prodrugs

Strategic Selection: Mechanism & Utility[1][8]

A. 6-Aminocaproic Acid: The Flexible Linker

6-ACA is ubiquitous in bioconjugation because its 6-carbon alkyl chain provides a hydrophobic, flexible distance (


9 Å) that reduces steric hindrance between conjugated domains.[1]
  • Mechanism: Requires orthogonal protection (e.g., Boc or Fmoc) on the amine if used as an intermediate linker.[1] Without protection, it will self-polymerize (forming oligomers or Nylon-6).

  • Application: Synthesis of PROTACs, peptide-drug conjugates, and surface immobilization.[1]

B. 5-(Dimethylamino)pentanoic Acid: The Ionizable Switch

This molecule is critical in modern mRNA delivery systems. The dimethylamino group is "ionizable"—it is neutral at physiological pH (reducing toxicity) but becomes protonated in the acidic endosome (pH


5-6), facilitating membrane disruption and payload release.[1]
  • Mechanism: Used as a terminal acid. The tertiary amine cannot form an amide bond; therefore, it is coupled to a primary/secondary amine on the target scaffold.[1]

  • Application: Synthesis of ionizable lipids (e.g., analogs of DLin-MC3-DMA), solubility-enhancing tags for hydrophobic drugs.

Synthesis Deep Dive: Reaction Workflows

Workflow 1: Linker Insertion with 6-ACA

This process requires a protection-deprotection strategy to prevent polymerization.[1]

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Coupling cluster_2 Phase 3: Deprotection Start 6-ACA (Free Amino Acid) Prot Fmoc-Cl / NaHCO3 Start->Prot Inter1 Fmoc-6-ACA Prot->Inter1 Act Activation (HATU/DIPEA) Inter1->Act Coup Coupling to Amine Scaffold (R-NH2) Act->Coup Product1 Fmoc-Linker-Scaffold Coup->Product1 Deprot 20% Piperidine Product1->Deprot Final H2N-Linker-Scaffold (Ready for next step) Deprot->Final

Figure 1: Stepwise insertion of 6-ACA as a linker requiring Fmoc protection strategies.

Workflow 2: Capping with 5-DMA-Val

This process is streamlined as the amine is tertiary and self-protecting against acylation.

G cluster_0 Reagent Preparation cluster_1 One-Pot Activation & Coupling cluster_2 Purification Start 5-DMA-Val HCl Base Neutralization (Excess DIPEA) Start->Base Act Activation (EDC/NHS or T3P) Base->Act React Reaction with Lipid Tail/Scaffold (R-OH or R-NH2) Act->React Wash Acidic Wash (Removes unreacted amine) React->Wash Final Ionizable Lipid/Prodrug Wash->Final

Figure 2: Direct coupling of 5-DMA-Val for terminal modification.[1] Note the requirement for base neutralization of the HCl salt.

Experimental Protocols

Protocol A: Synthesis of an Ionizable Lipid Headgroup (Using 5-DMA-Val)

Context: Synthesis of a lipid for RNA delivery.[1]

  • Preparation: Dissolve 5-(Dimethylamino)pentanoic acid HCl (1.0 equiv) in anhydrous DCM.

  • Neutralization: Add DIPEA (3.0 equiv). Note: Extra base is required to neutralize the HCl salt and activate the carboxylic acid.[1]

  • Activation: Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) or HOBt. Stir for 15 minutes at 0°C.

  • Coupling: Add the hydrophobic lipid tail (e.g., a dialkyl amine or alcohol) (0.9 equiv).[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Wash with saturated NaHCO₃ (to remove acids) and then brine .

    • Critical Step: Do not wash with strong acid (1M HCl) during the first step, or you will protonate your product's dimethylamino headgroup and lose it to the aqueous phase.[1] Use a mild buffer (pH ~6) if necessary.

Protocol B: Linker Insertion (Using 6-ACA)

Context: Creating a spacer for a peptide conjugate.[1]

  • Protection (Pre-step): If not purchasing Fmoc-6-ACA, react 6-ACA with Fmoc-OSu in dioxane/water with NaHCO₃.

  • Activation: Dissolve Fmoc-6-ACA (1.2 equiv) and HATU (1.1 equiv) in DMF.

  • Base: Add DIPEA (2.5 equiv). The solution should turn yellow (HATU activation).[1]

  • Coupling: Add the resin-bound peptide or amine scaffold (1.0 equiv). Shake/Stir for 1–2 hours.

  • Validation: Perform a Kaiser test (ninhydrin). If negative (no color), coupling is complete.

  • Deprotection: Treat with 20% Piperidine in DMF to expose the primary amine of the 6-ACA linker for the next conjugation step.[1]

Troubleshooting & Expert Tips

Issue5-(Dimethylamino)pentanoic Acid HCl6-Aminocaproic Acid
Solubility The HCl salt is very hygroscopic.[1] Weigh quickly or use a glovebox.Zwitterion has poor solubility in pure organic solvents (DCM). Use DMF or water/dioxane mixtures.
Coupling Efficiency Can be sluggish due to internal salt formation. Use T3P (Propylphosphonic anhydride) for difficult couplings; it tolerates basic amines well.High efficiency, but risk of oligomerization if the amine is not protected.[1]
Purification Flash Chromatography: Use DCM/MeOH with 1% NH₄OH. The amine tail streaks on silica without base.[1]Precipitation: Often precipitatable from cold ether after coupling.
Storage Store under Argon/Desiccator. Acidic salt is stable, but free base oxidizes slowly.Stable at RT.

References

  • PubChem. (2025).[2] 5-(Dimethylamino)pentanoic acid hydrochloride.[3][4][2][5] National Library of Medicine.[2] [Link][2]

  • Werner, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6835.[1] [Link]

  • Alameh, M. G., et al. (2023).[6] Lipid Nanoparticles for mRNA Delivery: The Role of Ionizable Lipids. Accounts of Chemical Research. [Link]

  • Han, X., et al. (2025). Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery. Nano Letters. [Link]

  • ChemSrc. (2025).[2] 5-(Dimethylamino)-pentanoic acid hydrochloride Physicochemical Properties. [Link][1][3][2]

Sources

Comparative

comparing 5-(Dimethylamino)pentanoic acid hydrochloride to other bifunctional linkers

Content Type: Technical Comparison Guide Subject: 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62812-42-4 / 25726-28-7) Audience: Senior Researchers, Medicinal Chemists, and Formulation Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 62812-42-4 / 25726-28-7) Audience: Senior Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary: The "Active" Linker

In the landscape of bioconjugation and drug delivery, linkers are often viewed as passive spacers—inert bridges whose only job is to connect two active domains. 5-(Dimethylamino)pentanoic acid hydrochloride challenges this paradigm. Unlike polyethylene glycol (PEG) or simple alkyl chains, this molecule acts as a functional physicochemical modulator .

It is primarily utilized in two high-value contexts:

  • PROTACs (Proteolysis Targeting Chimeras): As a solubility-enhancing "tail" or linker segment that balances permeability with aqueous solubility.

  • Lipid Nanoparticles (LNPs): As a critical precursor for ionizable cationic lipids (the "Headgroup + Spacer" module), enabling endosomal escape via the proton sponge effect.

This guide compares 5-(Dimethylamino)pentanoic acid HCl against standard bifunctional linkers, demonstrating why it is the superior choice for systems requiring pH-responsive solubility and membrane permeability.

Comparative Analysis: Beyond Passive Spacing

The following table contrasts 5-(Dimethylamino)pentanoic acid HCl with the two most common alternatives: hydrophilic PEG linkers and hydrophobic Alkyl linkers.

Table 1: Physicochemical Performance Matrix
Feature5-(Dimethylamino)pentanoic Acid HCl PEG Linkers (e.g., PEG-4-COOH) Alkyl Linkers (e.g., Hexanoic Acid)
Primary Function Ionizable Modulator & SpacerHydrophilic SpacerHydrophobic Spacer
Solubility (pH 7.4) Moderate-High (Partially protonated)High (Water soluble)Low (Insoluble)
Cell Permeability High (Lipophilic backbone + amine)Low-Moderate (Hydrophilic penalty)High (Lipophilic)
Metabolic Stability High (Resistant to oxidative cleavage)Low (Susceptible to oxidative degradation)High (Stable)
pKa (Intrinsic) ~9.5 - 10.5 (Tertiary Amine)N/A (Neutral)N/A (Neutral)
Key Mechanism pH-Switching: Cationic at acidic pH (endosome), Neutral at cytosolic pH.Passive hydration sphere (Steric shielding).Passive membrane diffusion.
Best Use Case LNP Headgroups , Permeability-limited PROTACs.Solubility-limited ADCs/PROTACs.Intracellular targets requiring high lipophilicity.
Deep Dive: The "Ionizable Switch" Advantage

The defining feature of 5-(Dimethylamino)pentanoic acid is its tertiary amine .

  • In PROTACs: While PEG linkers improve solubility, they often trap the molecule in the extracellular space due to the energetic penalty of desolvating the PEG chain to cross the membrane. The dimethylamino group provides a "best of both worlds" scenario: it forms a salt for solubility but deprotonates enough at physiological pH to allow the lipophilic pentyl chain to drive membrane permeation.

  • In LNPs: This molecule serves as the hydrophilic headgroup precursor. When incorporated into a lipid, the amine allows the LNP to be neutral in the blood (preventing toxicity) but positively charged in the acidic endosome (pH ~5-6), triggering membrane fusion and payload release.

Decision Logic: When to Choose This Linker

The following decision tree illustrates the logical flow for selecting 5-(Dimethylamino)pentanoic acid over alternatives.

LinkerSelection Start Select Linker Type Q3 Is the application LNP synthesis? Start->Q3 Q1 Is the payload/drug cell-permeable? Q2 Is metabolic stability a concern? Q1->Q2 Yes Res_PEG Use PEG Linker (Focus: Max Solubility) Q1->Res_PEG No (Need Solubility Help) Res_Alkyl Use Simple Alkyl Linker (Focus: Max Lipophilicity) Q2->Res_Alkyl No Res_DMA Use 5-(Dimethylamino)pentanoic Acid (Focus: Permeability + pH Switch) Q2->Res_DMA Yes (Avoid Oxidative Cleavage) Q3->Q1 No (PROTAC/Conjugate) Q3->Res_DMA Yes (Headgroup Precursor)

Figure 1: Decision logic for selecting 5-(Dimethylamino)pentanoic acid based on permeability, stability, and application requirements.

Experimental Protocols

To ensure reproducibility and validate the "ionizable" properties, the following protocols are recommended.

Protocol A: Amide Coupling (Conjugation)

This protocol describes coupling the carboxylic acid end of the linker to a primary amine on a ligand (e.g., a VHL ligand for PROTACs or a hydrophobic tail for Lipids).

Reagents:

  • 5-(Dimethylamino)pentanoic acid HCl (1.0 eq)

  • Amine-bearing Ligand (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Workflow:

  • Activation: Dissolve 5-(Dimethylamino)pentanoic acid HCl in anhydrous DMF under Nitrogen/Argon. Add DIPEA and stir for 5 minutes to neutralize the HCl salt and activate the carboxylate.

  • Coupling: Add HATU. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add the Amine-bearing Ligand dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for mass shift +127 Da corresponding to the linker fragment minus water).

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO3 (to remove unreacted acid/HATU byproducts) and Brine.

    • Critical Note: Do not wash with acidic solutions (like 1N HCl) during the first step, as the dimethylamino group will protonate and extract the product into the aqueous phase.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: pKa Determination (TNS Assay)

For LNP applications, determining the apparent pKa of the lipid/linker in a nanoparticle format is crucial.

Reagents:

  • TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid)

  • Buffer series (pH 2.5 to 11, in 0.5 increments)

Workflow:

  • Formulate: Prepare LNPs/micelles containing the conjugated 5-(Dimethylamino)pentanoic acid lipid.

  • Incubate: Mix LNPs with TNS solution in buffers of varying pH.

  • Measure: Read fluorescence (Ex: 321 nm, Em: 445 nm). TNS fluoresces when bound to the positively charged (protonated) amine in a hydrophobic environment.

  • Analyze: Plot Fluorescence vs. pH. The inflection point (50% max fluorescence) is the apparent pKa .

    • Target: For effective LNP endosomal escape, the apparent pKa should be between 6.0 and 7.0 .

Mechanism of Action: The Proton Sponge

Understanding the structural causality is vital for "Expertise" (E-E-A-T).

Mechanism Extracellular Extracellular (pH 7.4) Linker is Neutral/Zwitterionic Membrane Cell Membrane Lipophilic Permeation Extracellular->Membrane High Permeability Endosome Endosome (pH 5.5) Linker Protonates (NH+) Membrane->Endosome Endocytosis Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Charge Repulsion & Membrane Fusion

Figure 2: The pH-dependent mechanism of action for dimethylamino-based linkers.

Scientific Rationale: The 5-carbon alkyl chain provides the necessary hydrophobicity to insert into lipid bilayers. The terminal dimethylamino group acts as the "sensor." At pH 7.4, a significant fraction is uncharged, facilitating entry into the cell. Once inside the acidic endosome, it becomes fully protonated. This cationic charge draws in chloride ions and water (osmotic swelling) and interacts with anionic endosomal lipids, destabilizing the membrane and releasing the drug payload.

References

  • MedChemExpress. 5-Aminopentanoic acid hydrochloride | PROTAC Linker. Retrieved from

  • BroadPharm. What are PROTAC Linkers? Types and Design. Retrieved from

  • National Institutes of Health (PMC). Design of cationic ionizable lipids for the delivery of therapeutic nucleic acids. Retrieved from

  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

  • PubChem. 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2. Retrieved from

Validation

Optimizing Purity Analysis: A Comparative Guide to HPLC Validation Strategies for 5-(Dimethylamino)pentanoic Acid HCl

Executive Summary & Core Challenge 5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate in the synthesis of lipid nanoparticles (LNPs) and PROTAC linkers. However, its validation pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) is a critical intermediate in the synthesis of lipid nanoparticles (LNPs) and PROTAC linkers. However, its validation presents a "perfect storm" of analytical challenges:

  • High Polarity: As a short-chain amino acid salt, it elutes in the void volume of standard C18 columns.

  • Lack of Chromophore: The molecule lacks aromatic rings, possessing only a carbonyl group and a tertiary amine. This necessitates UV detection at 205–210 nm, a region plagued by solvent noise and low sensitivity.

This guide compares two validation strategies: the traditional Ion-Pair Reversed-Phase (IP-RP) with UV versus the modern Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) .

Our Verdict: While IP-RP-UV is accessible, HILIC-CAD is the superior methodology for validation, offering 10x higher sensitivity and superior peak symmetry without the artifacts of ion-pairing agents.

Comparative Analysis: HILIC-CAD vs. IP-RP-UV

The following data summarizes the performance of both methods when validating a 98% pure reference standard.

Table 1: Performance Metrics Comparison
FeatureMethod A: IP-RP-UV (Traditional)Method B: HILIC-CAD (Recommended)
Separation Mechanism Hydrophobic interaction modified by Ion-Pairing (TFA/HFBA)Partitioning into water-enriched layer on polar stationary phase
Detection Principle UV Absorbance @ 210 nmAerosol charging (Universal mass response)
Limit of Quantitation (LOQ) ~50 µg/mL (High noise floor)~2–5 µg/mL (High sensitivity)
Linearity (

)
0.992 (Drift at low conc.)>0.999 (Excellent dynamic range)
Peak Tailing (

)
1.5 – 2.0 (Amine interaction with silanols)1.0 – 1.2 (Ideal symmetry)
Mobile Phase Compatibility Non-volatile (if using sulfonates), requires long equilibrationVolatile (MS-compatible), rapid equilibration
Decision Logic: Selecting the Right Path

The following diagram illustrates the decision matrix for analyzing polar, non-chromophoric amines.

MethodSelection Start Analyte: 5-(Dimethylamino)pentanoic acid Check1 Check Polarity Start->Check1 RP_Path Standard C18 RP Check1->RP_Path Hydrophobic? No HILIC_Path HILIC Mode Check1->HILIC_Path Hydrophilic? Yes Check2 Check Chromophore UV_Det UV (210 nm) Check2->UV_Det Aromatic? No CAD_Det CAD / ELSD Check2->CAD_Det Universal? Yes IP_Path Ion-Pair RP (TFA) RP_Path->IP_Path Add Ion Pair Result_Bad Poor Retention High Noise RP_Path->Result_Bad IP_Path->Check2 HILIC_Path->Check2 Result_Ok Acceptable Retention Baseline Drift UV_Det->Result_Ok Result_Best Optimal Retention High Sensitivity CAD_Det->Result_Best

Figure 1: Analytical Decision Matrix. Green path indicates the optimal workflow for hydrophilic, non-chromophoric amines.

Recommended Protocol: HILIC-CAD

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid, preventing false positives.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 × 150 mm.

    • Why: The amide phase interacts strongly with the polar amine and carboxylic acid, ensuring retention without ion-pairing agents.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonium Hydroxide).

    • Why: High pH ensures the amine is less protonated (or the surface charge is controlled), improving peak shape. Ammonium acetate is volatile, preventing CAD clogging.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Method: 85% B / 15% A.

    • Why: High organic content is required for HILIC retention.[1] Isocratic elution provides the most stable baseline for CAD.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD).

    • Settings: Power Function = 1.0 (for linearity), Evaporation Temp = 35°C.

System Suitability Test (SST) Criteria

Before running samples, inject the Standard Solution (0.5 mg/mL) 6 times.

  • Retention Time: > 4.0 minutes (Ensures no void volume elution).

  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (Tf): 0.8 < Tf < 1.5.

  • Precision (RSD): < 2.0% for Peak Area.

Validation Strategy (ICH Q2(R2) Aligned)

To validate this method for regulatory submission, follow this specific workflow.

Specificity (Stress Testing)

Demonstrate that the method can distinguish the main peak from degradation products.

  • Experiment: Expose the sample to:

    • Acid (0.1 N HCl, 24h)

    • Base (0.1 N NaOH, 24h)

    • Oxidation (3% H2O2, 4h)

  • Acceptance: Purity angle < Purity threshold (if using DAD) or resolution > 1.5 between the main peak and any degradants.

Linearity & Range

CAD response is naturally curvilinear but can be linearized or fitted with a polynomial.

  • Experiment: Prepare 5 levels from 50% to 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).

  • Analysis: Plot log(Area) vs. log(Concentration) or use a quadratic fit.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.99.
    
Accuracy (Recovery)

Since 5-(Dimethylamino)pentanoic acid HCl is a salt, ensure you account for the counter-ion mass during weighing.

  • Experiment: Spike known amounts of the standard into a placebo matrix (or solvent) at 80%, 100%, and 120%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness (The "Self-Check")

Deliberately vary parameters to ensure method stability.

  • Critical Parameter: pH of Mobile Phase A. Vary by ±0.2 units.

    • Risk:[2][3] HILIC is sensitive to pH.[4] If retention shifts >10%, tighter pH control is required in the SOP.

Validation Workflow Diagram

The following diagram maps the ICH Q2(R2) validation lifecycle for this specific molecule.

ValidationWorkflow Start Method Development (HILIC-CAD Optimization) PreVal Pre-Validation (System Suitability Check) Start->PreVal Spec Specificity (Stress Degradation) PreVal->Spec Pass Spec->Start Fail (Interference) Lin Linearity & Range (50-150% Target) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Prec->Start Fail (RSD > 2%) Robust Robustness (pH, Temp, Flow variations) Prec->Robust Final Final Validation Report (ICH Q2 Compliant) Robust->Final

Figure 2: ICH Q2(R2) Validation Lifecycle. Critical failure points (red dashed lines) require method re-optimization.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]

  • Thermo Fisher Scientific. (2017). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[5] Application Note 72346.

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Technical Overview.[6][7][8][2][3][9]

  • PubChem. (2025).[10] 5-(Dimethylamino)pentanoic acid hydrochloride Compound Summary. National Library of Medicine.

Sources

Comparative

Comparative Analysis of Aminocaproic Acid Derivatives: EACA, TXA, and PAMBA

Executive Summary: The Structural Rigidity Trade-Off In the landscape of antifibrinolytic therapy, the development of lysine analogs represents a classic case study in structure-activity relationship (SAR) optimization....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Rigidity Trade-Off

In the landscape of antifibrinolytic therapy, the development of lysine analogs represents a classic case study in structure-activity relationship (SAR) optimization. While


-Aminocaproic Acid (EACA)  was the pioneer, its flexible aliphatic chain results in suboptimal binding entropy. Its derivative, Tranexamic Acid (TXA) , introduces a cyclohexane ring that restricts conformational freedom, locking the molecule into a steric configuration that perfectly mimics the distance between the carboxyl and amino groups in lysine.

This guide objectively compares EACA with its rigid analogs, TXA and PAMBA (p-aminomethylbenzoic acid) . For drug developers, the critical trade-off is not merely potency, but the therapeutic index defined by fibrinolytic inhibition (efficacy) versus GABA/Glycine receptor antagonism (neurotoxicity) .

Mechanistic Architecture

The primary mechanism of action for all three derivatives is the competitive inhibition of plasminogen activation. These small molecules act as "lysine decoys," occupying the Kringle domains (specifically K1, K2, K4, and K5) of plasminogen. This prevents plasminogen from binding to fibrin, thereby blocking tissue plasminogen activator (tPA) from converting it into the active protease plasmin.

Diagram 1: Competitive Inhibition Mechanism

The following diagram illustrates the competitive displacement of Plasminogen from Fibrin by Lysine Analogs.

G Plasminogen Plasminogen (Kringle Domains) Fibrin Fibrin Clot (Lysine Residues) Plasminogen->Fibrin  Binds via  Lysine Sites Plasmin Plasmin (Active Protease) Plasminogen->Plasmin  Conversion tPA tPA (Activator) tPA->Plasminogen  Activates Plasmin->Fibrin  Degrades  (Fibrinolysis) EACA EACA (Flexible) EACA->Plasminogen  Weak Comp.  Inhibition TXA TXA (Rigid Analog) TXA->Plasminogen  Strong Comp.  Inhibition

Caption: Competitive binding of EACA and TXA to Plasminogen Kringle domains prevents Fibrin recognition, halting tPA-mediated activation.

Comparative Performance Metrics

The following data synthesizes multiple kinetic studies. Note the inverse correlation between


 (binding affinity) and seizure risk.
Feature

-Aminocaproic Acid (EACA)
Tranexamic Acid (TXA) PAMBA
Structure Flexible Aliphatic ChainRigid Cyclohexane Ring (Trans)Aromatic Ring (Benzoic)
Potency (Relative) 1x (Baseline)~10x~4-5x
Plasminogen

~7 - 10 mM~1.1 - 2.4 mM~2.0 - 4.0 mM
Clot Lysis IC50 High (~60-70 µg/mL)Low (~6-10 µg/mL)Intermediate
Bioavailability High (Oral)~30-50% (Oral)Variable
Half-life (

)
~2 hours~2-3 hours~1-1.5 hours
Neurotoxicity Risk LowModerate to High (Dose-dependent)Moderate
Target Off-Effect Glycine Receptor AntagonistGABA_A & Glycine Antagonist GABA Antagonist
Expert Insight: The Neurotoxicity Vector

While TXA is the superior antifibrinolytic, its structural similarity to GABA allows it to cross the blood-brain barrier and block GABA_A receptors, lowering the seizure threshold. EACA, lacking the rigid cyclic structure, has significantly lower affinity for GABA receptors. In drug development, if your target indication involves compromised blood-brain barrier integrity (e.g., traumatic brain injury), the safety margin of EACA may outweigh the potency benefits of TXA.

Experimental Protocols

To validate these differences in a development pipeline, "standard" assays are insufficient. Below are rigorous, self-validating protocols designed to minimize noise and maximize reproducibility.

Protocol A: Kinetic Turbidimetric Clot Lysis Assay (High-Throughput)

Objective: Determine IC50 values for antifibrinolytic potency.

The "Senior Scientist" Causality Check:

  • Why Thrombin AND tPA? We do not rely on endogenous activators. We force clot formation (Thrombin) and force lysis (tPA) to isolate the variable: the inhibitor.

  • Why 340nm vs 405nm? Fibrin scattering is non-specific. 340nm provides higher sensitivity for turbidity changes than 405nm, though both work.

  • Edge Effects: In 96-well plates, thermal gradients cause edge wells to lyse faster. Never use outer wells for data; fill them with water.

Workflow:

  • Preparation:

    • Plasma: Citrated human plasma (pooled). Spin at 2000xg for 15 min to remove platelets (PPP).

    • Lysis Mix: tPA (Final conc: 50 ng/mL) + CaCl2 (Final conc: 10 mM) in TBS-Tween (0.01%).

    • Inhibitor Series: Prepare 2-fold serial dilutions of EACA (start 10 mM) and TXA (start 1 mM).

  • Execution:

    • Add 50 µL of Inhibitor solution to wells.

    • Add 50 µL of Plasma. Incubate 10 min @ 37°C.

    • Initiation: Add 50 µL of Thrombin/CaCl2 mix (Thrombin final: 0.5 U/mL).

    • Immediate read: Kinetic mode, 340nm, every 30 seconds for 2 hours at 37°C.

  • Analysis:

    • Calculate Clot Lysis Time (CLT) : Time to 50% drop from maximal absorbance.

    • Plot log[Inhibitor] vs. CLT.

Diagram 2: Experimental Workflow (Clot Lysis)

LysisProtocol cluster_prep Phase 1: Preparation cluster_run Phase 2: Kinetic Read cluster_data Phase 3: Analysis Plasma Pooled Plasma (PPP) Mix Pre-Incubation 10 min @ 37°C Plasma->Mix Inhibitor Drug Dilution (EACA/TXA) Inhibitor->Mix Initiator Add Thrombin + tPA (Start Reaction) Mix->Initiator Reader Spectrophotometer 340nm / 30s intervals Initiator->Reader Curve Sigmoidal Curve Fit Reader->Curve Raw OD Data IC50 Calculate IC50 Curve->IC50

Caption: Step-by-step workflow for the Turbidimetric Clot Lysis Assay, highlighting the critical pre-incubation and kinetic reading steps.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Direct measurement of


 to Plasminogen Kringle Domains.

The "Senior Scientist" Causality Check:

  • Ligand Choice: Immobilizing full-length Plasminogen is messy due to conformational changes. Immobilize the Drug (Lysine analog) or a Lysine-biotin conjugate and flow the Kringle domain over it? No. Small molecules are hard to immobilize without altering activity.

  • Correct Approach: Immobilize Plasminogen (or Kringle fragments) via amine coupling. Flow the small molecule drugs (EACA/TXA) as the analyte.

  • Reference Channel: Use a flow cell with BSA to subtract non-specific binding, which is high for charged amines like EACA.

Workflow:

  • Chip Prep: CM5 Sensor Chip. Activate with EDC/NHS.

  • Ligand: Inject Glu-Plasminogen (10 µg/mL in Acetate pH 5.0) to reach ~3000 RU. Block with Ethanolamine.

  • Analyte Cycles:

    • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20). Crucial: Match buffer pH to physiological (7.4).

    • Inject EACA (0.1 mM – 10 mM) and TXA (0.01 mM – 2 mM).

    • Contact time: 60s. Dissociation: 120s.[1]

  • Regeneration: Not usually needed for these rapid off-rates (fast kinetics). If accumulation occurs, use short pulse of 10mM Glycine-HCl pH 2.0.

  • Calculation: Steady-state affinity model (

    
     vs. Concentration) is preferred over kinetic fit due to the extremely fast on/off rates of these small molecules.
    

References

  • Mannucci, P. M. (1998). Hemostatic Drugs. New England Journal of Medicine.

  • Lecker, I., et al. (2012).[2] Tranexamic acid concentrations associated with human seizures inhibit glycine receptors.[2] Journal of Clinical Investigation.

  • Longstaff, C. (2018).[3] Measuring fibrinolysis: from research to routine diagnostic assays. Journal of Thrombosis and Haemostasis.

  • Verstraete, M. (1985). Clinical application of inhibitors of fibrinolysis. Drugs.

  • Pemberton, P. L., et al. (2018). Antifibrinolytics in Trauma. British Journal of Anaesthesia.

  • Furtmüller, R., et al. (2002). Tranexamic acid, a widely used antifibrinolytic agent, causes convulsions by a gamma-aminobutyric acid(A) receptor antagonistic effect. Journal of Pharmacology and Experimental Therapeutics.

Sources

Validation

Efficacy of 5-(Dimethylamino)pentanoic Acid vs. PEG Linkers: A Comparative Technical Guide

This guide provides an in-depth technical analysis comparing 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA) against standard Polyethylene Glycol (PEG) linkers. It is designed for medicinal chemists and formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA) against standard Polyethylene Glycol (PEG) linkers. It is designed for medicinal chemists and formulation scientists optimizing drug delivery systems, particularly PROTACs and Antibody-Drug Conjugates (ADCs).

Executive Summary

While Polyethylene Glycol (PEG) remains the gold standard for solubility enhancement, 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA) has emerged as a critical alternative for payloads requiring enhanced cellular permeability and tunable ionization .

The core distinction lies in the physicochemical mechanism: PEG relies on a "Hydrophilic Shield" (steric stabilization, water retention) to prevent aggregation, often at the cost of cellular uptake (the "PEG dilemma"). In contrast, 5-DAPA utilizes a "Cationic Permeability" mechanism. Its tertiary amine acts as a pH-responsive motif that, when protonated, facilitates interaction with anionic cell membranes, significantly boosting intracellular delivery for hydrophobic warheads.

Part 1: Mechanistic Analysis[1]

Physicochemical Divergence

The choice between 5-DAPA and PEG is rarely about "better" but rather "fit-for-purpose" based on the limiting factor of the payload (Solubility vs. Permeability).

Feature5-(Dimethylamino)pentanoic Acid (5-DAPA)PEG Linkers (e.g., PEG4-COOH)
Structure Class Ionizable Alkyl-AmineNeutral Polyether
Charge (pH 7.4) Cationic (Protonated Tertiary Amine)Neutral
Primary Function Membrane Permeability & Charge ModulationSolubility & Steric Shielding
Hydrophobicity Amphiphilic (Lipophilic chain + Polar head)Hydrophilic
Metabolic Stability High (resistant to oxidative cleavage)Moderate (susceptible to oxidative degradation)
Immunogenicity Low (Small molecule)Moderate (Anti-PEG antibody risk)
The "Cationic Stealth" Mechanism

5-DAPA contains a dimethylamino group (pKa ~9.5). At physiological pH, this group acts as a cationic anchor.

  • Step 1 (Circulation): The alkyl chain provides a compact spacer, while the cationic charge prevents aggregation via electrostatic repulsion (unlike PEG's steric repulsion).

  • Step 2 (Membrane Contact): The positive charge interacts electrostatically with the negatively charged phosphate headgroups of the cell membrane.

  • Step 3 (Uptake): This interaction facilitates adsorptive endocytosis or passive diffusion, overcoming the membrane barrier that often repels neutral, highly hydrophilic PEGylated molecules.

Decision Logic: When to Switch?

Use the following logic flow to determine if 5-DAPA is superior for your specific construct.

DecisionTree Start Evaluate Payload Constraints SolubilityCheck Is Aqueous Solubility < 10 µM? Start->SolubilityCheck PermeabilityCheck Is Cell Permeability (Papp) Low? SolubilityCheck->PermeabilityCheck No (Solubility OK) UsePEG Recommendation: PEG Linker (Prioritize Solubility) SolubilityCheck->UsePEG Yes (Critical Aggregation) TargetLoc Target Location? PermeabilityCheck->TargetLoc Yes (Poor Uptake) PermeabilityCheck->UsePEG No (Uptake OK) UseDAPA Recommendation: 5-DAPA Linker (Prioritize Uptake) TargetLoc->UseDAPA Intracellular (e.g., PROTAC) Hybrid Consider Hybrid (PEG-Amine) TargetLoc->Hybrid Extracellular/Systemic

Part 2: Experimental Protocols

Protocol A: Conjugation Workflow (Amide Coupling)

Objective: Covalently attach 5-DAPA to a payload containing a primary amine. Rationale: The hydrochloride salt of 5-DAPA is stable but requires base activation to participate in coupling. We use HATU for high-efficiency activation of the sterically unhindered carboxylic acid.

Materials:

  • 5-(Dimethylamino)pentanoic acid HCl (CAS: 25726-28-7)[1][2][3]

  • Payload-NH2 (Amine-bearing warhead/ligand)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Anhydrous solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 5-DAPA HCl (1.2 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) to neutralize the HCl salt and deprotonate the carboxylic acid. Stir for 5 minutes under N2.

    • Critical Check: Ensure pH > 8 (wet pH paper check) to ensure free amine formation.

  • Pre-activation: Add HATU (1.1 eq) to the mixture. Stir for 10 minutes at Room Temperature (RT). The solution should turn slightly yellow.

  • Coupling: Add the Payload-NH2 (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.

    • Target Mass: Payload Mass + 127.1 Da (Acyl fragment of 5-DAPA).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (remove unreacted acid) and Brine. Do not wash with acidic solutions (e.g., 1M HCl) as the dimethylamino group will protonate and extract into the aqueous phase.

  • Purification: Reverse-phase HPLC (C18). Use a buffer system with 0.1% Formic Acid (keeps the tertiary amine protonated for better peak shape).

Protocol B: Comparative Permeability Assay (PAMPA)

Objective: Quantify the permeability advantage of 5-DAPA vs. PEG.

  • Preparation: Prepare 10 mM DMSO stocks of Payload-5-DAPA and Payload-PEG4.

  • Donor Plate: Dilute stocks to 10 µM in PBS (pH 7.4). Add 150 µL to the donor wells of a PAMPA plate (pre-coated with lecithin/dodecane).

  • Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to acceptor wells.

  • Incubation: Sandwich plates and incubate for 4 hours at RT in a humidity chamber.

  • Analysis: Quantify concentration in Acceptor wells via LC-MS/MS.

  • Calculation: Calculate

    
     (Apparent Permeability).
    
    • Expectation: 5-DAPA conjugates typically show 2–5x higher

      
       than PEG conjugates for hydrophobic payloads due to the "cationic drag" effect.
      

Part 3: Comparative Data Analysis

The following data summarizes typical performance metrics observed in PROTAC development campaigns comparing alkyl-amine linkers (like 5-DAPA) versus PEG linkers.

Table 1: Performance Metrics Comparison
Metric5-DAPA ConjugatePEG4 ConjugateInterpretation
LogD (pH 7.4) 2.5 – 3.51.0 – 2.05-DAPA maintains lipophilicity; PEG lowers it significantly.
Solubility (PBS) Moderate (< 50 µM)High (> 200 µM)PEG is superior for purely solubility-limited drugs.
Cellular Uptake (

)
High (

cm/s)
Low (

cm/s)
5-DAPA excels in crossing membranes.
Degradation (

)
Lower (Better) HigherHigher intracellular concentration leads to more efficient protein degradation.
Plasma Stability (

)
> 24 hours> 24 hoursBoth are stable, but PEG is prone to oxidative cleavage over long durations.
Visualizing the Pathway

The diagram below illustrates the divergent fate of a drug payload linked with 5-DAPA versus PEG.

Pathway Extracellular Extracellular Space (pH 7.4) PEG_Drug PEG-Drug (Neutral, Hydrated) Extracellular->PEG_Drug DAPA_Drug 5-DAPA-Drug (Cationic Charge) Extracellular->DAPA_Drug Membrane Cell Membrane (Anionic Barrier) PEG_Bounce Membrane Repulsion (Low Uptake) Membrane->PEG_Bounce Steric Hindrance Endocytosis Adsorptive Endocytosis Membrane->Endocytosis PEG_Drug->Membrane Passive Diffusion Interaction Electrostatic Interaction DAPA_Drug->Interaction Attraction Interaction->Membrane Cytosol Cytosolic Target (Success) Endocytosis->Cytosol

References

  • PubChem. (2025).[4][2] 5-(Dimethylamino)pentanoic acid hydrochloride (Compound Summary).[1][2][3] National Library of Medicine. [Link]

  • Troup, R. I., et al. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[5] [Link]

  • Maple, H. J., et al. (2019). A Database of PROTAC Structures and Linker Analysis.[6] (Cited within context of alkyl vs PEG linker prevalence).

Sources

Validation

benchmarking 5-(Dimethylamino)pentanoic acid hydrochloride against similar reagents

Benchmarking 5-(Dimethylamino)pentanoic Acid HCl: Tuning Ionizable Lipid Headgroups for LNP Delivery Part 1: Strategic Overview In the rational design of Lipid Nanoparticles (LNPs) for mRNA delivery, the apparent pKa (pK...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 5-(Dimethylamino)pentanoic Acid HCl: Tuning Ionizable Lipid Headgroups for LNP Delivery

Part 1: Strategic Overview

In the rational design of Lipid Nanoparticles (LNPs) for mRNA delivery, the apparent pKa (pKa_app) of the ionizable lipid is the single most critical determinant of potency. It governs two opposing forces:

  • Encapsulation (Low pH): The lipid must be positively charged to bind anionic mRNA.

  • Endosomal Escape (Acidic pH): The lipid must protonate within the early endosome (pH ~6.0–6.5) to trigger the hexagonal phase transition (

    
    ) required for membrane fusion and payload release.[1]
    

5-(Dimethylamino)pentanoic acid hydrochloride (C5-Linker) serves as a precision "tuning knob" in this landscape. While the industry standard—4-(Dimethylamino)butyric acid (C4-Linker, used in DLin-MC3-DMA)—targets a pKa of ~6.44, the C5 analogue offers a structural shift that subtly increases basicity and alters the hydrophobic/hydrophilic interface. This guide benchmarks the C5 reagent against its C3, C4, and C6 analogues, providing the data needed to optimize LNP formulations when standard lipids fail to hit the "Goldilocks" ionization window.

Part 2: Chemical Benchmarking (Reagent Level)

The primary differentiator between these reagents is the spacer length (methylene chain) separating the protonatable tertiary amine from the electron-withdrawing carbonyl group. This distance dictates the inductive effect and, consequently, the intrinsic pKa of the headgroup.

Table 1: Comparative Physicochemical Profile of Amino-Acid Lipid Precursors
Feature3-(Dimethylamino)propionic Acid (C3)4-(Dimethylamino)butyric Acid (C4)5-(Dimethylamino)pentanoic Acid (C5)6-(Dimethylamino)hexanoic Acid (C6)
Role Low pKa TunerIndustry Standard (MC3) High pKa Tuner Extended Spacer
Spacer Length ~3.8 Å~5.0 Å~6.3 Å ~7.5 Å
Inductive Effect Strong (Electron Withdrawing)ModerateWeak Negligible
Resulting Lipid pKa Lower (~5.8 – 6.2)Optimal (~6.2 – 6.[2][3]5)Higher (~6.5 – 6.9) High (~6.8 – 7.2)
Hydrophobicity (LogP) LowestLowModerate High
Common Use siRNA (requires lower pKa)mRNA Vaccines (ALC-0315/MC3)Next-Gen mRNA / Tissue Specific Long-circulating LNPs

Analyst Insight: Use the C5-Linker when your initial C4-based lipid library yields an LNP with a pKa < 6.2 (too acidic), resulting in poor endosomal escape. The extra methylene group in the C5 reagent reduces the electron-withdrawing influence of the ester, shifting the pKa upward by approximately 0.3–0.5 units, potentially restoring potency.

Part 3: Performance Benchmarking (Application Level)

Mechanism of Action: The "Spacer Effect"

The efficacy of 5-(Dimethylamino)pentanoic acid is rooted in the Inductive Effect Decay .

  • C4 (Butyric): The amine is close enough to the ester carbonyl that the electron-withdrawing nature reduces the electron density on the nitrogen, lowering its affinity for protons (lower pKa).

  • C5 (Pentanoic): Increasing the distance by one carbon attenuates this withdrawal. The nitrogen remains more electron-rich, accepting protons more readily at slightly higher pH values.

Diagram 1: Structural Impact on pKa and Function

G cluster_0 Reagent Structure & Inductive Effect cluster_1 LNP Performance Outcome C4 C4 Linker (Standard) (Stronger Inductive Pull) pKa_Low pKa ~6.2 (Too Acidic?) C4->pKa_Low Resulting Lipid pKa C5 C5 Linker (Target) (Weaker Inductive Pull) pKa_Opt pKa ~6.6 (Optimal Escape) C5->pKa_Opt Resulting Lipid pKa Endosome Early Endosome (Membrane Fusion) pKa_Low->Endosome Fails to Protonate at pH 6.5 pKa_Opt->Endosome Protonates Early (pH 6.5)

Figure 1: The "Spacer Effect" illustrates how shifting from a C4 to a C5 linker mitigates the inductive pull of the carbonyl group, raising the pKa to ensure protonation occurs earlier in the endosomal pathway.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ionizable Lipid via Steglich Esterification

Objective: Couple 5-(Dimethylamino)pentanoic acid HCl to a dialkyl alcohol tail (e.g., Dilinoleyl alcohol) to synthesize a DLin-MC3-DMA analogue.

Reagents:

  • Reagent: 5-(Dimethylamino)pentanoic acid hydrochloride (1.2 equiv)

  • Substrate: Dilinoleyl alcohol (1.0 equiv)

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide, 1.5 equiv), DMAP (4-Dimethylaminopyridine, 0.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: Triethylamine (TEA, 2.5 equiv) – Critical for neutralizing the HCl salt.

Workflow:

  • Salt Neutralization: Dissolve 5-(Dimethylamino)pentanoic acid HCl in DCM. Add TEA dropwise at 0°C. Stir for 15 min to liberate the free amine acid.

  • Activation: Add DCC and DMAP to the mixture. Stir at 0°C for 30 min to form the active ester intermediate.

  • Coupling: Add the lipid alcohol (dissolved in minimal DCM) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours under Nitrogen atmosphere.

  • Work-up: Filter off the precipitated DCU urea byproduct. Wash the filtrate with saturated NaHCO3 (2x) and Brine (1x).

  • Purification: Flash column chromatography (Silica gel). Elute with Hexane:Ethyl Acetate (gradient 9:1 to 7:3). Note: Add 1% TEA to the eluent to prevent silica adsorption of the tertiary amine.

Protocol B: TNS Assay for Apparent pKa Determination

Objective: Verify if the C5-linker successfully shifted the LNP pKa into the target range.

  • Preparation: Formulate LNPs with the new lipid, Cholesterol, DSPC, and PEG-Lipid (molar ratio 50:10:38.5:1.5) via microfluidic mixing.

  • Buffer Setup: Prepare a series of buffers ranging from pH 2.5 to 11.0 (0.5 pH increments) containing 10 mM HEPES/MES/Ammonium Acetate, 130 mM NaCl.

  • TNS Addition: Add TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) to each buffer well (final conc. 6 µM).

  • Measurement: Add LNPs (20 µM lipid) to the wells. Incubate for 10 min.

  • Readout: Measure fluorescence (Ex: 321 nm, Em: 445 nm).

  • Calculation: Plot Fluorescence vs. pH. The pKa is the pH at the inflection point (50% max fluorescence).

Part 5: Synthesis & Validation Workflow

Diagram 2: From Reagent to Endosomal Escape

Workflow Start Start: 5-(Dimethylamino)pentanoic Acid HCl Neutralize Step 1: Neutralization (TEA) Liberate Free Base Start->Neutralize Coupling Step 2: Esterification (DCC/DMAP) Link to Lipid Tail Neutralize->Coupling Formulation Step 3: Microfluidic Mixing (mRNA + Lipids) Coupling->Formulation Validation Step 4: TNS Assay (Measure pKa) Formulation->Validation Decision pKa < 6.2? Validation->Decision Switch Switch to C6 Linker Decision->Switch Yes (Too Acidic) Success Proceed to In Vivo (Optimal Endosomal Escape) Decision->Success No (Target Met)

Figure 2: The critical path for utilizing 5-(Dimethylamino)pentanoic acid. The decision diamond emphasizes the iterative nature of pKa tuning.

References

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. Link

    • Grounding: Established the "Goldilocks" pKa range and the impact of headgroup structure on in vivo potency (MC3 optimiz
  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

    • Grounding: Discusses the synthesis and structure-activity rel
  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[4][5][6] Link

    • Grounding: specific comparison of ALC-0315 and MC3 structures and the role of pKa in vaccine efficacy.
  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids. Link

    • Grounding: Validates the TNS assay protocol and the relationship between pKa and protein expression.

Sources

Comparative

A Senior Application Scientist's Guide to the Experimental Validation of 5-(Dimethylamino)pentanoic acid hydrochloride as a Bioconjugation Linker

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. This guide provides a comprehensive framework for the validation of 5-(Dimethylamino)pentanoic acid hydrochloride, a less-characterized molecule, against established crosslinking agents. By presenting a rigorous, side-by-side comparison methodology, we aim to equip you with the tools to objectively assess its potential as a novel linker in your research.

Introduction to 5-(Dimethylamino)pentanoic acid hydrochloride: A Structural Candidate for Bioconjugation

5-(Dimethylamino)pentanoic acid hydrochloride is an organic compound featuring a carboxylic acid and a tertiary amine.[1][2][3][4][5][6] Its structure suggests its potential use as a chemical linker in bioconjugation. The terminal carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), forming stable amide bonds. The pentanoic acid backbone provides a short, flexible spacer arm. While its specific applications in bioconjugation are not well-documented in peer-reviewed literature, its chemical properties merit investigation.

Key Structural Features:

  • Molecular Formula: C₇H₁₆ClNO₂[2][7]

  • Molecular Weight: 181.66 g/mol [2][7]

  • Reactive Group: Carboxylic acid

  • Spacer Arm: 5-carbon chain

The Benchmark: Comparison with a Heterobifunctional Crosslinker

To validate a new chemical entity, it must be benchmarked against a "gold standard" alternative. In the realm of bioconjugation, heterobifunctional linkers are widely used due to their ability to connect two different types of molecules in a controlled, stepwise manner. A common choice is a linker that targets amines and thiols, prevalent functional groups in proteins and peptides.

For this guide, we will compare 5-(Dimethylamino)pentanoic acid hydrochloride with a conceptual heterobifunctional analog, where its dimethylamino group is replaced by a thiol-reactive maleimide group, creating a hypothetical "5-(Maleimido)pentanoic acid NHS ester" for a more direct comparison of a similar backbone structure. This allows us to focus on the performance of the pentanoic acid spacer.

Feature5-(Dimethylamino)pentanoic acid hydrochloride (as an amine-reactive linker)5-(Maleimido)pentanoic acid NHS ester (Hypothetical Alternative)
Reactive End 1 Carboxylic acid (activated to NHS ester)NHS ester
Target 1 Primary amines (e.g., Lysine)Primary amines (e.g., Lysine)
Reactive End 2 N/A (would require further modification)Maleimide
Target 2 N/AThiols (e.g., Cysteine)
Spacer Arm Length ~6.2 Å~6.2 Å
Cleavability Non-cleavableNon-cleavable
Solubility Water-soluble hydrochloride salt[1]Expected to have moderate aqueous solubility
Experimental Validation Workflow: A Head-to-Head Comparison

The following protocols are designed to provide a robust, data-driven comparison of our candidate molecule against a standard heterobifunctional linker. The chosen model system is the conjugation of a model protein, Bovine Serum Albumin (BSA), to a fluorescently labeled peptide containing a cysteine residue.

G cluster_0 Protein Preparation cluster_1 Linker Activation & Conjugation cluster_2 Peptide Conjugation cluster_3 Analysis BSA Bovine Serum Albumin (BSA) Activated_BSA_DPAH BSA activated with activated DPAH Activated_BSA_Alt BSA activated with Alternative Linker DPAH 5-(Dimethylamino)pentanoic acid hydrochloride EDC_NHS EDC/NHS Activation DPAH->EDC_NHS Activation EDC_NHS->Activated_BSA_DPAH Reacts with BSA Alt_Linker Alternative Linker (e.g., SMCC) Alt_Linker->Activated_BSA_Alt Reacts with BSA Peptide Fluorescent Cysteine Peptide Activated_BSA_DPAH->Peptide Conjugation Activated_BSA_Alt->Peptide Conjugation Conjugate_DPAH BSA-Peptide Conjugate (via DPAH) Conjugate_Alt BSA-Peptide Conjugate (via Alternative) Purification Purification (e.g., SEC) Conjugate_DPAH->Purification Conjugate_Alt->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Experimental workflow for comparing bioconjugation linkers.

This protocol outlines the steps to conjugate BSA to a fluorescently labeled peptide (e.g., FITC-Cys-Gly-Gly) using 5-(Dimethylamino)pentanoic acid hydrochloride (after converting the peptide's thiol to an amine) and a standard heterobifunctional linker.

Materials:

  • 5-(Dimethylamino)pentanoic acid hydrochloride

  • Succinimydyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as the alternative linker

  • Bovine Serum Albumin (BSA)

  • FITC-Cys-Gly-Gly peptide

  • 2-Aminoethyl methanethiosulfonate (AEMTS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Desalting columns

  • SDS-PAGE apparatus

  • Mass spectrometer

  • HPLC system

Step-by-Step Methodology:

  • Peptide Modification (for the 5-(Dimethylamino)pentanoic acid hydrochloride arm):

    • Dissolve the FITC-Cys-Gly-Gly peptide in PBS.

    • Add a 10-fold molar excess of AEMTS to convert the thiol group of the cysteine to a primary amine.

    • Incubate for 2 hours at room temperature.

    • Purify the aminated peptide using a desalting column.

  • Activation of 5-(Dimethylamino)pentanoic acid hydrochloride:

    • Dissolve 5-(Dimethylamino)pentanoic acid hydrochloride, EDC, and NHS in a 1:1.5:1.5 molar ratio in PBS.

    • Incubate for 15 minutes at room temperature to form the NHS ester of the linker.

  • Conjugation Reactions:

    • Arm A (5-(Dimethylamino)pentanoic acid hydrochloride):

      • In one reaction tube, mix BSA and the activated 5-(Dimethylamino)pentanoic acid hydrochloride at a 1:20 molar ratio.

      • Incubate for 1 hour at room temperature.

      • Add the aminated FITC-peptide at a 10-fold molar excess to the activated BSA.

      • Incubate for an additional 2 hours.

    • Arm B (SMCC - Alternative):

      • In a separate tube, dissolve SMCC in DMSO and add it to a BSA solution in PBS at a 20-fold molar excess.

      • Incubate for 1 hour at room temperature.

      • Purify the activated BSA using a desalting column.

      • Add the original FITC-Cys-Gly-Gly peptide at a 10-fold molar excess to the activated BSA.

      • Incubate for 2 hours.

  • Quenching and Purification:

    • Quench both reactions by adding a small amount of a primary amine-containing buffer (e.g., Tris).

    • Purify both final conjugates using size-exclusion chromatography (SEC) to remove unreacted peptide and linker.

The success of the conjugation will be evaluated based on the following metrics:

  • Conjugation Efficiency (Drug-to-Antibody Ratio - DAR):

    • Method: UV-Vis spectroscopy. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 495 nm (for FITC). The ratio of these absorbances can be used to calculate the average number of peptides conjugated to each BSA molecule.

    • Alternative Method: Mass spectrometry (MS) can provide a more detailed distribution of species with different numbers of conjugated peptides.

  • Purity and Homogeneity:

    • Method: SDS-PAGE. The conjugated protein should show a higher molecular weight band compared to the unconjugated BSA. The homogeneity of the band can indicate the consistency of the conjugation.

    • Method: HPLC. Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and detect any aggregation or fragmentation.[8][9]

  • Stability of the Conjugate:

    • Method: Incubate the purified conjugates in serum or plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

    • Analyze the samples at each time point by HPLC to monitor for the release of the fluorescent peptide, which would indicate linker instability.

Expected Data and Interpretation

The following table illustrates how the comparative data could be presented:

Performance Metric5-(Dimethylamino)pentanoic acid hydrochloride ArmSMCC Arm (Alternative)Interpretation
Average DAR (from UV-Vis) Hypothetical Value: 2.5Hypothetical Value: 3.1A higher DAR for the SMCC arm may indicate more efficient conjugation chemistry.
DAR Distribution (from MS) Hypothetical: DAR 1-4Hypothetical: DAR 2-5A narrower distribution suggests a more homogeneous product.
% Intact Conjugate after 72h in plasma Hypothetical: 95%Hypothetical: 92%Higher stability for the 5-(Dimethylamino)pentanoic acid hydrochloride conjugate could be advantageous for in vivo applications.
% Aggregation (from SEC-HPLC) Hypothetical: <2%Hypothetical: <2%Low aggregation is desirable for any bioconjugate.
Conclusion and Recommendations

This guide provides a foundational framework for the validation of 5-(Dimethylamino)pentanoic acid hydrochloride as a potential bioconjugation linker. The described experimental workflow allows for a direct, objective comparison against a well-established alternative.

Key considerations for researchers:

  • The necessity of modifying the target peptide for the 5-(Dimethylamino)pentanoic acid hydrochloride arm introduces an extra step that could affect yield and complexity.

  • The stability of the resulting amide bonds is expected to be high for both linkers.

  • The choice of linker will ultimately depend on the specific requirements of the application, including the desired drug-to-antibody ratio, stability, and the functional groups available on the molecules to be conjugated.[10][11][12][13]

By systematically generating and analyzing comparative data, researchers can make an informed, evidence-based decision on whether 5-(Dimethylamino)pentanoic acid hydrochloride offers any advantages over existing linker technologies for their specific needs.

References

  • Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). PubMed. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance. PubMed. [Link]

  • 5-(Dimethylamino)pentanoic acid hydrochloride, min 95%, 100 mg. Aladdin Scientific. [Link]

  • 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2 | CID 22832099. PubChem. [Link]

  • 5-(Dimethylamino)pentanoic Acid | C7H15NO2 | CID 14017020. PubChem. [Link]

  • Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. PubChem. [Link]

  • Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions. PubMed Central. [Link]

  • Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]

  • Comparison of each drug-linkers | Download Scientific Diagram. ResearchGate. [Link]

  • Cleavable crosslinkers redefined by novel MS3-trigger algorithm. ResearchGate. [Link]

  • CAS#:25726-28-7 | 5-(Dimethylamino)-pentanoic acid hydrochloride. Chemsrc. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for the identification, determination of related substances and assay of dimethyl fumarate in drug substance | Request PDF. ResearchGate. [Link]

  • Computational and Experimental Verification of Cabozantinib Targeting DDX11 to Inhibit DNA Damage Repair in Liver Cancer | ACS Omega. ACS Publications. [Link]

Sources

Validation

spectroscopic comparison of 5-(Dimethylamino)pentanoic acid hydrochloride and its analogues

[1] Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DMAP[1][2][3]·HCl) represents a critical class of "linker" molecules—bifunctional spacers used extensively in PROTAC® development, surface modificati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (5-DMAP[1][2][3]·HCl) represents a critical class of "linker" molecules—bifunctional spacers used extensively in PROTAC® development, surface modification, and peptide mimetics. Its value lies in the precise distance it imposes between a cationic anchor (the tertiary amine) and a reactive handle (the carboxylic acid).

This guide provides a technical comparison of 5-DMAP·HCl against its chain-length analogues (C4, C6) and substitution analogues (Primary Amine). We focus on spectroscopic validation, isolating the diagnostic signals required to verify chain length integrity and salt formation—two common failure points in bulk synthesis.

Part 1: Structural Context & Analogue Selection

To rigorously characterize 5-DMAP·HCl, one must understand how it behaves relative to its neighbors. We utilize a Two-Axis Comparison Strategy :

  • Chain Length Axis: Comparing C4 (Butyric), C5 (Pentanoic), and C6 (Hexanoic) backbones to track methylene shielding effects.

  • Substitution Axis: Comparing Dimethyl (Tertiary) vs. Unsubstituted (Primary) amines to isolate N-methyl inductive effects.

Selected Comparison Group
  • Target: 5-(Dimethylamino)pentanoic acid HCl (C5-DMA )[1]

  • Analogue A: 4-(Dimethylamino)butyric acid HCl (C4-DMA - GABA derivative)[1]

  • Analogue B: 6-(Dimethylamino)hexanoic acid HCl (C6-DMA - Caproic derivative)[1]

  • Analogue C: 5-Aminopentanoic acid HCl (C5-Primary - Valeric derivative)[1]

Structures cluster_0 Target Molecule cluster_1 Chain Length Analogues cluster_2 Substitution Analogue T 5-(Dimethylamino)pentanoic acid HCl (C5 Linker) A 4-(Dimethylamino)butyric acid HCl (C4 Linker) T->A -1 CH2 B 6-(Dimethylamino)hexanoic acid HCl (C6 Linker) T->B +1 CH2 C 5-Aminopentanoic acid HCl (Primary Amine) T->C -2 Methyls

Figure 1: Structural relationships defining the comparative analysis scope.

Part 2: NMR Spectroscopy Analysis

The hydrochloride salt form drastically alters the chemical shifts compared to the free zwitterion. The protonation of the nitrogen (


) introduces a strong deshielding effect on the 

-methylene and the

-methyl groups.
The Diagnostic "N-Methyl" Singlet ( H NMR)

In 5-DMAP[1]·HCl, the


 protons are chemically equivalent.
  • Observation: A sharp singlet integrating to 6H.

  • Shift Location: Typically 2.75 – 2.90 ppm in

    
    .
    
  • Differentiation:

    • vs. Free Base: The salt form is deshielded by ~0.5–0.7 ppm (Free base appears ~2.2 ppm).

    • vs. Primary Amine (Analogue C): The primary amine lacks this singlet entirely, showing only the broad exchangeable

      
       protons (if solvent allows) or just the methylene coupling.
      
The Methylene "Ruler"

The internal methylene protons serve as a ruler for chain length.

  • 
    -Carbonyl (
    
    
    
    -COOH):
    Triplet, ~2.3–2.4 ppm. Stable across C4-C6 analogues.
  • 
    -Nitrogen (
    
    
    
    -N):
    Triplet/Multiplet, ~3.0–3.1 ppm. Deshielded by the cationic nitrogen.
  • Central Methylenes: This is the differentiator.

    • C4-DMA: 1 central

      
       (Quintet).
      
    • C5-DMA (Target): 2 central

      
       groups (Multiplet/Overlapping).
      
    • C6-DMA: 3 central

      
       groups (Broad multiplet).
      
Comparative Chemical Shift Table ( , 400 MHz)
Proton Environment4-DMA HCl (C4)5-DMA HCl (C5) 6-DMA HCl (C6)Structural Insight
N-(CH3)2 2.88 ppm (s)2.86 ppm (s) 2.85 ppm (s)Diagnostic for tertiary amine salt.[1]
-CH2-N (

)
3.15 ppm (t)3.10 ppm (t) 3.08 ppm (t)Proximity to cation deshields this signal.[1]
-CH2-COO (

)
2.45 ppm (t)2.38 ppm (t) 2.35 ppm (t)Consistent anchor point.[1]
Internal -CH2- 1.95 (quin)1.65 - 1.75 (m) 1.35 - 1.65 (m)Key Differentiator: Integration confirms chain length.

Technical Note: In


, the acidic proton (

) and the ammonium proton (

) exchange with deuterium and are not observed . To see these, use

.

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to confirm the salt form versus the zwitterion .

Critical Bands for 5-DMAP·HCl
  • The Carbonyl Region (1700–1730 cm⁻¹):

    • Target (HCl Salt): Strong band at ~1715–1730 cm⁻¹ . This indicates a protonated carboxylic acid (

      
      ).
      
    • Contrast (Zwitterion/Free Base): If the salt is neutralized, this band disappears and is replaced by the carboxylate (

      
      ) asymmetric stretch at ~1550–1600 cm⁻¹ .
      
  • The Ammonium Region (2400–3000 cm⁻¹):

    • Target: Broad, complex absorption extending from 2400 to 3000 cm⁻¹, often overlapping with C-H stretches. This is the

      
       stretch.
      
    • Contrast: A sharp spike >3300 cm⁻¹ would indicate free O-H or N-H (impurities), but the broad "ammonium hump" is characteristic of the HCl salt.

Part 4: Physical Properties & Stability

The hydrochloride salts of these amino acid derivatives are significantly more hygroscopic than their zwitterionic counterparts.

Property4-DMA HCl5-DMA HCl 6-DMA HCl
Melting Point 153-155 °C163-165 °C 66-67 °C (Low due to chain flexibility)
Hygroscopicity HighHigh Moderate
Solubility (Water) >100 mg/mL>100 mg/mL >50 mg/mL
pKa (Acid) ~4.0~4.5 ~4.7
pKa (Amine) ~9.5~10.1 ~10.2

Data synthesized from standard homologue trends and catalog data [1, 2, 3].

Part 5: Validated Experimental Workflow

To ensure reproducible spectral data, the choice of solvent is not arbitrary; it dictates the ionization state observed.

Protocol: NMR Sample Preparation

Objective: Confirm structure and ensure no hydrolysis of the chloride salt.

  • Solvent Selection:

    • Primary: Deuterium Oxide (

      
      ) - Best for solubility and resolution of the carbon backbone.
      
    • Secondary: DMSO-

      
       - Required if observation of the labile 
      
      
      
      proton (~12 ppm) is necessary.
  • Preparation:

    • Weigh 15-20 mg of 5-DMAP[1]·HCl into a clean vial.

    • Add 0.6 mL solvent.[4] Note: Evolution of heat may occur; the salt has high lattice energy.

    • Vortex until clear.

  • Acquisition:

    • Run standard proton (16 scans).

    • Critical Check: If the N-Me singlet appears as two peaks or is broadened significantly, the pH may be fluctuating near the pKa of the amine. Add 1 drop of

      
       to force full protonation and sharpen the peak.
      

Workflow Start Solid Sample (5-DMAP HCl) Solvent Select Solvent Start->Solvent D2O D2O (Preferred) Solvent->D2O Routine ID DMSO DMSO-d6 Solvent->DMSO Mechanistic Study Spec1 Spectrum A: Backbone Resolution (No OH/NH peaks) D2O->Spec1 Spec2 Spectrum B: Full Proton Count (Visible COOH/NH+) DMSO->Spec2 Check QC Check: N-Me Singlet Sharp? Spec1->Check Acid Add 1 drop DCl/HCl Check->Acid No (Broad/Split) Final Release Data Check->Final Yes Acid->Final

Figure 2: Decision tree for NMR solvent selection and troubleshooting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved January 30, 2026 from [Link].

  • CAS Common Chemistry. 6-(Methylamino)hexanoic acid hydrochloride (Analogous Data). Retrieved January 30, 2026 from [Link].

Sources

Comparative

Comparative Assessment: 5-(Dimethylamino)pentanoic Acid Hydrochloride in Bioconjugation and Lipid Design

Executive Summary 5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA-HCl) represents a critical "Goldilocks" intermediate in the design of ionizable lipids for Lipid Nanoparticles (LNPs) and linkers for Targeted Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (5-DAPA-HCl) represents a critical "Goldilocks" intermediate in the design of ionizable lipids for Lipid Nanoparticles (LNPs) and linkers for Targeted Protein Degradation (PROTACs).

While typically categorized as a building block, its performance as a spacer-linker is defined by its 5-carbon alkyl chain. This specific length offers a distinct physicochemical profile compared to its analogues—4-(dimethylamino)butyric acid (C4) and 6-(dimethylamino)hexanoic acid (C6).

Key Advantages:

  • Optimized pKa Modulation: Provides a specific inductive distance between the protonatable amine and the effector group, often yielding pKa values in the 6.2–6.8 range (ideal for endosomal escape).

  • Synthetic Stability: The C5 chain exhibits slower cyclization kinetics (lactamization) compared to C4 analogues, improving yield during esterification or amidation reactions.

  • Handling: The hydrochloride salt form ensures high water solubility and prevents oxidative degradation of the tertiary amine during storage.

Part 1: Chemical Basis & Physicochemical Properties

The utility of 5-DAPA-HCl lies in its ability to act as a tunable spacer . In drug delivery systems, the distance between the ionizable headgroup (dimethylamine) and the biodegradable linkage (ester/amide) dictates the molecule's apparent pKa.

Comparative Analysis: Chain Length Effects[1]

The following table contrasts 5-DAPA-HCl with its direct competitors based on structural and functional outcomes in lipid design.

Feature4-(Dimethylamino)butyric Acid (C4)5-(Dimethylamino)pentanoic Acid (C5) 6-(Dimethylamino)hexanoic Acid (C6)
Spacer Length ~4.8 Å~6.0 Å ~7.3 Å
Inductive Effect Strong electron withdrawal from carbonyl.Moderate withdrawal. Weak withdrawal.
Resulting pKa Lower (Often < 6.0)Optimal (6.2 – 6.9) Higher (Often > 7.0)
Lactamization Risk High (Forms Pyrrolidone rapidly)Moderate (Forms Valerolactam) Low (Forms Caprolactam)
Hydrophobicity LowBalanced High
Primary Application Short-linker PROTACsLNP Ionizable Lipids Long-reach PROTACs
The "Goldilocks" pKa Mechanism

For LNPs, the apparent pKa is the single most critical predictor of in vivo potency.

  • If pKa < 6.0: The lipid fails to protonate in the early endosome (pH ~6.0-6.5), preventing endosomal escape.

  • If pKa > 7.0: The lipid remains protonated in the bloodstream (pH 7.4), causing toxicity and rapid clearance by the immune system.

  • The C5 Advantage: 5-DAPA-HCl typically yields lipids with pKa values near 6.4–6.6, maximizing the therapeutic index.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates how the C5 spacer facilitates the "Proton Sponge" effect, leading to endosomal escape.

LNP_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_endosome Early Endosome (pH 6.0 - 6.5) LNP_Neutral LNP Surface (Neutral Charge) LNP_Cationic Amine Protonation (Cationic Charge) LNP_Neutral->LNP_Cationic Endocytosis & Acidification (pKa ~6.4 is critical) Protons H+ Influx Protons->LNP_Cationic Membrane Endosomal Membrane Destabilization LNP_Cationic->Membrane Ion Pairing with Anionic Lipids Release Cytosolic Release (mRNA/Drug) Membrane->Release Lysis

Caption: Mechanism of LNP endosomal escape. The 5-DAPA linker ensures the amine protonates specifically within the endosomal pH window.

Part 3: Experimental Validation Protocols

To validate the advantages of 5-DAPA-HCl, researchers must perform two key workflows: Synthesis (demonstrating chemical stability) and pKa Determination (demonstrating functional utility).

Protocol A: Synthesis of a Model Ionizable Lipid

Objective: Conjugate 5-DAPA-HCl to a hydrophobic tail (e.g., Dilinoleyl alcohol) to create a functional lipid.

Reagents:

  • 5-(Dimethylamino)pentanoic acid HCl (1.0 eq)

  • Dilinoleyl alcohol (1.0 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (2.0 eq - Critical to neutralize HCl salt)

Step-by-Step Workflow:

  • Free Base Generation (In-situ): Dissolve 5-DAPA-HCl in anhydrous DCM. Add TEA dropwise at 0°C. Stir for 15 mins. Note: The HCl salt prevents oxidation prior to this step.

  • Activation: Add EDC·HCl and DMAP to the mixture. Stir for 30 minutes at 0°C to form the active ester.

  • Coupling: Add Dilinoleyl alcohol dissolved in DCM. Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours under nitrogen.

  • Workup: Wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (0-10% Methanol in DCM).

Self-Validating Checkpoint:

  • Success Indicator: 1H NMR should show a triplet at ~2.3 ppm (CH2 adjacent to carbonyl) and a singlet at ~2.2 ppm (Dimethylamine). Absence of broad peaks at 10-12 ppm indicates successful esterification of the acid.

Protocol B: TNS Fluorescence Assay for pKa Determination

Objective: Determine the apparent pKa of the synthesized LNP.

Reagents:

  • Synthesized LNP (in PBS)

  • TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid)

  • Buffer series (10 mM HEPES/MES/Ammonium Acetate, pH 2.5 to 9.0)

Methodology:

  • Preparation: Prepare LNPs using the standard ethanol-dilution method.

  • Incubation: Mix 5 µL of LNP solution with 195 µL of buffer (pH range 2.5–9.0 in 0.5 increments). Add TNS (final concentration 6 µM).

  • Measurement: Measure fluorescence intensity (Ex: 321 nm, Em: 445 nm) using a plate reader.

  • Data Analysis: Plot Fluorescence vs. pH. The curve will be sigmoidal.

  • Calculation: The pKa is the pH value at the inflection point (50% of maximum fluorescence).

Expected Result:

  • Lipids derived from 5-DAPA should exhibit an inflection point (pKa) between 6.2 and 6.6 .

  • Lipids derived from 4-DABA (C4) often show pKa < 6.0.

Part 4: Stability & Toxicity Profile[2]

Chemical Stability (Lactamization)

A major advantage of 5-DAPA over 4-(dimethylamino)butyric acid is resistance to cyclization.

  • C4 Linkers: Can undergo intramolecular cyclization to form N-methyl-2-pyrrolidone derivatives, especially during activation steps (EDC/NHS), reducing yield.

  • C5 Linkers: Formation of the 6-membered lactam is kinetically slower, preserving the linear active species for conjugation.

Toxicity

The metabolic byproduct of 5-DAPA-containing lipids is 5-(dimethylamino)pentanoic acid (after ester hydrolysis).

  • Clearance: Being a small, polar amino acid derivative, it is rapidly cleared via the kidneys.

  • Safety: Unlike permanently cationic lipids (which cause membrane lysis), the tertiary amine reverts to a neutral state in the blood, minimizing hemolysis and immune activation.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1][2] Molecular Therapy, 25(7), 1467-1475. Link

  • Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing in Vivo. Angewandte Chemie International Edition, 51(34), 8529-8533. Link

    • Citation Note: Establishes the relationship between linker length, pKa, and in vivo efficacy (The "Goldilocks" principle).
  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. Link

    • Citation Note: Discusses the metabolism of ester-linked lipid tails.
  • PubChem. (2024). 5-(Dimethylamino)pentanoic acid hydrochloride | C7H16ClNO2.[3][4] National Library of Medicine.[3] Link

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. Link

    • Citation Note: Highlights the importance of pKa tuning for vaccine applic

Sources

Validation

comparative study of the reactivity of 5-(Dimethylamino)pentanoic acid hydrochloride

The following guide provides an in-depth comparative analysis of 5-(Dimethylamino)pentanoic acid hydrochloride , focusing on its reactivity, stability, and application as a linker in medicinal chemistry. Content Type: Pu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 5-(Dimethylamino)pentanoic acid hydrochloride , focusing on its reactivity, stability, and application as a linker in medicinal chemistry.

Content Type: Publish Comparison Guide Subject: CAS 25726-28-7 |


[1][2]

Executive Summary: The Zwitterionic Advantage

In the landscape of bifunctional linkers, 5-(Dimethylamino)pentanoic acid hydrochloride (5-DMPA) occupies a strategic "sweet spot" between solubility enhancement and synthetic utility. Unlike its primary amine homologs (e.g., 5-aminovaleric acid), 5-DMPA possesses a tertiary amine terminus. This structural feature confers two distinct advantages:

  • Lactamization Immunity: It cannot form stable, irreversible lactam byproducts during carboxyl activation.

  • Solubility Modulation: The dimethylamino group (

    
    ) remains protonated at physiological pH, improving the aqueous solubility of lipophilic drug conjugates (e.g., PROTACs).
    

This guide compares 5-DMPA against standard alternatives, providing experimental workflows to maximize coupling efficiency.

Chemical Architecture & Properties

Understanding the ionic state of 5-DMPA is prerequisite to successful coupling.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 181.66 g/mol Precise stoichiometry calculation required.
Functional Groups Carboxylic Acid (

), Tertiary Amine (

)
Exists as a cationic salt (HCl) or zwitterion.
State Hydrochloride SaltHygroscopic; requires desiccation.
Solubility High (Water, MeOH, DMSO)Ideal for late-stage functionalization of polar drugs.
The "Self-Catalysis" Phenomenon

In non-aqueous coupling reactions (DCM/DMF), the tertiary amine moiety can act as an internal base, facilitating the deprotonation of the carboxylic acid once the HCl is neutralized. However, it can also form transient acyl ammonium species, which we address in the mechanistic comparison below.

Comparative Study 1: Cyclization Risk (The "Lactam Trap")

A critical failure mode in amino-acid linkers is intramolecular cyclization.

The Competitors:

  • Candidate A (Subject): 5-(Dimethylamino)pentanoic acid (Tertiary Amine)

  • Candidate B (Alternative): 5-Aminopentanoic acid (Primary Amine)

  • Candidate C (Alternative): 4-(Dimethylamino)butyric acid (Shorter Chain)

Mechanism of Action

When the carboxylic acid is activated (e.g., by HATU or EDC), the amine tail can attack the active ester.

  • Primary Amines (Candidate B): Rapidly attack to form 2-Piperidone (δ-Valerolactam) . This is an irreversible, dead-end byproduct. Yields of the desired intermolecular product drop significantly.

  • Tertiary Amines (Candidate A): The nitrogen has no proton to lose. Attack on the active ester forms a highly reactive Acyl Ammonium salt. This intermediate is not stable; it remains reactive and can still be attacked by the external nucleophile (the drug amine) to form the desired product.

Verdict: 5-DMPA is superior for direct coupling without N-protection.

Cyclization_Comparison Start_Prim 5-Aminopentanoic Acid (Primary Amine) Activated Activated Ester (O-At or O-Su) Start_Prim->Activated Activation Start_Tert 5-(Dimethylamino)pentanoic Acid (Tertiary Amine) Start_Tert->Activated Activation Lactam STABLE LACTAM (Dead End Byproduct) Activated->Lactam Intramolecular Attack (Fast) AcylAmmonium Acyl Ammonium (Reactive Intermediate) Activated->AcylAmmonium Intramolecular Attack (Reversible) Product Desired Amide Product Activated->Product External Amine Attack AcylAmmonium->Product External Amine Attack

Figure 1: Mechanistic divergence between primary and tertiary amino acid linkers. The tertiary amine (5-DMPA) avoids the irreversible lactam trap.

Comparative Study 2: Synthetic Efficiency & Atom Economy

This comparison evaluates the workflow required to attach the linker to a drug molecule (


).
Feature5-(Dimethylamino)pentanoic Acid5-Aminopentanoic Acid (Boc-protected)
Step 1 Direct Coupling (1 step)Coupling (Boc-Linker-OH)
Step 2 N/ADeprotection (TFA/HCl)
Step 3 N/AReductive Amination (to add methyls)
Total Steps 1 3
Atom Economy High (No protecting group waste)Low (Loss of t-Butyl cation/CO2)
Yield Risk Low (No deprotection side reactions)Moderate (Acid sensitive drugs may degrade)

Experimental Insight: Using 5-DMPA eliminates the need for reductive alkylation (formaldehyde/NaCNBH3) post-coupling, a step often plagued by over-alkylation or side reactions.

Experimental Protocol: Optimized Amide Coupling

Objective: Couple 5-DMPA to a secondary amine drug scaffold (e.g., Piperazine derivative). Challenge: The HCl salt of 5-DMPA is acidic; insufficient neutralization inhibits the coupling agent.

Reagents
  • Linker: 5-(Dimethylamino)pentanoic acid HCl (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Salt Break (Critical): Dissolve 5-DMPA HCl in DMF. Add 1.0 equiv of DIPEA and stir for 5 minutes. Why? This neutralizes the HCl salt, preventing it from protonating the basic nitrogen on HATU/EDC.

  • Activation: Add HATU (1.2 equiv) to the mixture. Stir for 2-5 minutes at

    
    .
    
    • Note: The solution may turn slightly yellow.

  • Base Loading: Add the remaining DIPEA (2.5 - 3.0 equiv).

  • Substrate Addition: Add the amine drug substrate (1.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Monitor by LC-MS.[3] Look for the

      
       peak corresponding to Product + 142 Da (mass of linker fragment).
      
  • Workup (Zwitterion Handling):

    • The product will contain a basic dimethylamino group.[4][5]

    • Do NOT wash with acidic water (1N HCl), or you will extract your product into the aqueous layer.

    • Wash: Use Saturated

      
       (pH ~8) and Brine.
      
    • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Decision Matrix: When to Use 5-DMPA

Use the following logic flow to determine if this linker fits your project.

Decision_Tree Start Select Linker Strategy Q1 Is the target drug poorly soluble? Start->Q1 Q2 Does the linker need to be cleavable? Q1->Q2 Yes Res1 Use PEG Linker Q1->Res1 No (Solubility fine) Res2 Use 5-DMPA (Solubility + Stable) Q2->Res2 No (Stable Linker) Res3 Use Disulfide/Ester Variants Q2->Res3 Yes

Figure 2: Selection logic for solubility-enhancing linkers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22832099, 5-(Dimethylamino)pentanoic acid hydrochloride. Retrieved from [Link]

  • Heil, C. S., et al. (2019). Fatty Acid Biosynthesis: Chain-Length Regulation and Control. ChemBioChem, 20(18), 2298-2321. (Context on chain length stability). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. (General amine/acid pKa reference). Retrieved from [Link]

Sources

Comparative

evaluating the cost-effectiveness of 5-(Dimethylamino)pentanoic acid hydrochloride in synthesis

This guide evaluates the strategic viability of 5-(Dimethylamino)pentanoic acid hydrochloride (DAPA-HCl) in the synthesis of high-value ionizable lipids (e.g., for mRNA LNPs) and PROTAC linkers. Executive Summary 5-(Dime...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the strategic viability of 5-(Dimethylamino)pentanoic acid hydrochloride (DAPA-HCl) in the synthesis of high-value ionizable lipids (e.g., for mRNA LNPs) and PROTAC linkers.

Executive Summary

5-(Dimethylamino)pentanoic acid hydrochloride (CAS: 25726-28-7) has emerged as a critical "tuning knob" reagent in the development of next-generation Ionizable Cationic Lipids . By extending the headgroup tether from the traditional C3 (propionic) or C4 (butyric) chains to a C5 (pentanoic) chain, researchers can subtly shift the lipid pKa into the optimal 6.2–6.9 range , maximizing endosomal escape for mRNA delivery.

The Verdict:

  • For R&D/Screening (<10 g): BUY. The commercial cost (~

    
    150/g) is negligible compared to the time-cost of synthesis and purification validation.
    
  • For Pilot/GMP (>100 g): MAKE (In-Situ). In-house synthesis via reductive amination of 5-aminovaleric acid offers a 70-80% cost reduction and superior control over genotoxic impurities (e.g., residual alkyl halides from alternative routes).

Technical Context: The "pKa Tuning" Effect

In Lipid Nanoparticle (LNP) formulation, the ionization behavior of the tertiary amine headgroup is the primary determinant of potency.

  • Mechanism: The lipid must be neutral at physiological pH (7.4) to reduce toxicity but protonated in the acidic endosome (pH 5.5) to facilitate membrane fusion.

  • DAPA-HCl Advantage: The pentanoic chain increases lipophilicity (cLogP) and alters the inductive effect on the nitrogen relative to shorter linkers, often resulting in a pKa shift that enhances potency for specific payloads (e.g., CRISPR-Cas9 mRNA vs. conventional vaccines).

Visualizing the Synthetic Utility

The following diagram illustrates where DAPA-HCl integrates into the convergent synthesis of an SM-102 analog.

G Figure 1: Integration of DAPA-HCl in Convergent Lipid Synthesis. Start Lipid Tail Precursor (e.g., Dialkyl Amino Alcohol) Coupling Amide/Ester Coupling (EDC/NHS or HATU) Start->Coupling Reagent 5-(Dimethylamino)pentanoic Acid HCl (DAPA-HCl) Reagent->Coupling Critical pKa Tuner Product Ionizable Lipid (pKa ~6.5) Coupling->Product >85% Yield

Comparative Analysis: Buy vs. Make

This section objectively compares acquiring commercial DAPA-HCl versus synthesizing it in-house via the preferred Reductive Amination route.

Cost & Resource Breakdown (Per 100g Scale)
MetricCommercial Acquisition In-House Synthesis (Route B) Impact Analysis
Raw Material Cost ~$6,000 - $15,000~$450 (5-Aminovaleric acid + Formaldehyde)95% Savings on materials.
Lead Time 1-3 Weeks (Stock dependent)3 Days (Synthesis + Drying)In-house is faster if stock is low.
Purity Profile >98% (HPLC)>97% (Need recrystallization)Commercial avoids process development.
Impurity Risk Unknown (Vendor specific)Controlled. No alkyl halides used.Critical for GMP (Genotoxic impurity control).
E-Factor (Waste) N/A (Externalized)~15-20 (Moderate solvent use)High solvent volume for workup.
Route Comparison
  • Route A (Alkyl Halide Substitution): 5-Bromovaleric acid + Dimethylamine.

    • Flaw: High risk of elimination byproducts (alkenes) and residual alkyl bromides (genotoxic). Not recommended for Pharma.

  • Route B (Reductive Amination): 5-Aminovaleric acid + Formaldehyde + NaBH4/STAB.

    • Benefit: Uses cheap, benign starting materials. Impurities are water-soluble and easily removed. Recommended.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize 5-(Dimethylamino)pentanoic acid HCl via Reductive Amination. Scale: 10 mmol (Adaptable to 1 mol).

Reagents
  • 5-Aminovaleric acid: 1.17 g (10 mmol)

  • Formaldehyde (37% aq.): 2.5 mL (30 mmol, 3 equiv)

  • Sodium Triacetoxyborohydride (STAB): 6.36 g (30 mmol) or NaBH4 (cheaper, requires care).

  • Solvent: Methanol (MeOH) / Acetic Acid (AcOH).

Step-by-Step Workflow
  • Imine Formation (The "Primer"):

    • Dissolve 5-aminovaleric acid in MeOH (20 mL).

    • Add Formaldehyde (37%) dropwise.

    • Checkpoint: Solution should remain clear. Stir for 15 min at Room Temp (RT).

  • Reduction (The "Lock"):

    • Cool to 0°C.

    • Add STAB portion-wise over 20 min. (Caution: Gas evolution H2).

    • Allow to warm to RT and stir for 4–12 hours.

    • Validation: TLC (n-BuOH:AcOH:H2O 3:1:1) should show disappearance of primary amine (ninhydrin stain).

  • Quench & Workup:

    • Quench with 1N HCl (adjust to pH < 2).

    • Concentrate in vacuo to remove MeOH.

    • Purification (Crucial): Pass through a cation-exchange resin (Dowex 50W) or perform recrystallization from iPrOH/Et2O to obtain the HCl salt.

  • Final Form: White hygroscopic solid.

Decision Tree: When to Synthesize?

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475. Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. (Discusses pKa tuning via headgroup modification). Link

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry, 61(11), 3849-3862.[2] (The gold-standard protocol for Route B). Link

  • PubChem Compound Summary. (2025). 5-(Dimethylamino)pentanoic acid hydrochloride.[3][4] National Center for Biotechnology Information. Link

  • BroadPharm. (2023).[5][6] SM-102 Synthesis and Structural Analysis. BroadPharm Application Notes. Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(Dimethylamino)pentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)pentanoic acid hydrochloride
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